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Core Science & Biosynthesis

Foundational

(4-Methoxy-3-nitrophenyl)(3-nitrophenyl)methanone synthesis protocol

An In-depth Technical Guide to the Synthesis of (4-Methoxy-3-nitrophenyl)(3-nitrophenyl)methanone Authored by: Gemini, Senior Application Scientist Publication Date: March 7, 2026 Abstract This technical guide provides a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of (4-Methoxy-3-nitrophenyl)(3-nitrophenyl)methanone

Authored by: Gemini, Senior Application Scientist
Publication Date: March 7, 2026

Abstract

This technical guide provides a comprehensive, two-step synthetic protocol for the preparation of (4-methoxy-3-nitrophenyl)(3-nitrophenyl)methanone. The synthesis commences with a Friedel-Crafts acylation of anisole with 3-nitrobenzoyl chloride to yield the intermediate, (4-methoxyphenyl)(3-nitrophenyl)methanone. This intermediate is subsequently subjected to electrophilic aromatic substitution via nitration to afford the final product. This document is intended for an audience of researchers, scientists, and professionals in the fields of organic synthesis and drug development. It offers a detailed exposition of the reaction mechanisms, experimental procedures, and safety considerations, underpinned by authoritative references.

Introduction and Synthetic Strategy

(4-Methoxy-3-nitrophenyl)(3-nitrophenyl)methanone is a substituted benzophenone derivative. The benzophenone scaffold is a prevalent structural motif in medicinal chemistry and materials science. The presence of nitro and methoxy functionalities offers opportunities for further chemical modification, making this compound a potentially valuable intermediate in the synthesis of more complex molecules.

The synthetic strategy detailed herein is a robust and logical two-step process:

  • Step 1: Friedel-Crafts Acylation. This reaction establishes the core benzophenone structure. Anisole, an electron-rich aromatic compound, undergoes electrophilic aromatic substitution with 3-nitrobenzoyl chloride. Anhydrous aluminum chloride is employed as a Lewis acid catalyst to generate the highly electrophilic acylium ion.[1][2]

  • Step 2: Electrophilic Aromatic Nitration. The second step introduces a nitro group onto the methoxy-substituted aromatic ring of the intermediate from Step 1. A classic nitrating mixture of concentrated nitric acid and sulfuric acid is utilized to generate the nitronium ion (NO₂⁺), the active electrophile in this reaction.[3][4] The regioselectivity of this step is governed by the directing effects of the existing substituents. The methoxy group is a strongly activating ortho-, para-director, while the 3-nitrobenzoyl group is a deactivating meta-director. Consequently, the nitration is anticipated to occur at the position ortho to the methoxy group and meta to the carbonyl bridge.

The overall synthetic workflow is depicted in the following diagram:

Synthetic Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Nitration Anisole Anisole Reaction1 + Anisole->Reaction1 NitrobenzoylChloride 3-Nitrobenzoyl Chloride NitrobenzoylChloride->Reaction1 Intermediate (4-methoxyphenyl)(3-nitrophenyl)methanone Reaction2 + Intermediate->Reaction2 Reaction1->Intermediate AlCl₃, CH₂Cl₂ FinalProduct (4-Methoxy-3-nitrophenyl)(3-nitrophenyl)methanone Reaction2->FinalProduct NitratingMixture HNO₃ / H₂SO₄ NitratingMixture->Reaction2

Caption: Synthetic workflow for (4-methoxy-3-nitrophenyl)(3-nitrophenyl)methanone.

Experimental Protocols

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Purity
AnisoleC₇H₈O108.14≥99%
3-Nitrobenzoyl chlorideC₇H₄ClNO₃185.56≥98%
Anhydrous Aluminum ChlorideAlCl₃133.34≥99%
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, ≥99.8%
Concentrated Sulfuric AcidH₂SO₄98.0898%
Concentrated Nitric AcidHNO₃63.0170%
Hydrochloric AcidHCl36.4637% (concentrated)
Sodium BicarbonateNaHCO₃84.01Saturated solution
Anhydrous Magnesium SulfateMgSO₄120.37Granular
EthanolC₂H₅OH46.0795% or absolute
Deionized WaterH₂O18.02-
IceH₂O18.02-
Step 1: Synthesis of (4-methoxyphenyl)(3-nitrophenyl)methanone

This protocol is adapted from established procedures for the Friedel-Crafts acylation of anisole.[5][6][7]

  • Reaction Setup: Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube (e.g., filled with calcium chloride), and an addition funnel. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.[6]

  • Reagent Addition: In a fume hood, cautiously add anhydrous aluminum chloride (1.1 equivalents) to 40 mL of anhydrous dichloromethane in the reaction flask.[8] Prepare a solution of 3-nitrobenzoyl chloride (1 equivalent) and anisole (1 equivalent) in 10 mL of anhydrous dichloromethane.[8]

  • Acylation Reaction: Cool the aluminum chloride suspension to 0 °C using an ice-water bath. Slowly add the solution of 3-nitrobenzoyl chloride and anisole from the addition funnel to the stirred suspension over approximately 30 minutes.[2] The reaction between aluminum chloride and the acyl chloride is exothermic, so a slow addition rate is crucial to maintain the temperature below 10 °C.[2]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Carefully and slowly pour the reaction mixture into a beaker containing approximately 100 g of crushed ice and 30 mL of concentrated hydrochloric acid.[2][8] This should be done in a fume hood as hydrogen chloride gas will be evolved.[9]

  • Transfer the quenched mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with two 20 mL portions of dichloromethane.

  • Combine the organic layers and wash sequentially with 30 mL of deionized water, 30 mL of saturated sodium bicarbonate solution, and finally with 30 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude (4-methoxyphenyl)(3-nitrophenyl)methanone.[5]

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Step 2: Synthesis of (4-Methoxy-3-nitrophenyl)(3-nitrophenyl)methanone

This procedure is based on standard protocols for the nitration of activated aromatic rings.[10][11]

  • Preparation of the Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by slowly adding 1.1 equivalents of concentrated nitric acid (70%) to a stirred and cooled (0 °C) solution of concentrated sulfuric acid (98%).[10] This process is highly exothermic and should be performed with extreme caution in an ice bath.

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve the (4-methoxyphenyl)(3-nitrophenyl)methanone (1 equivalent) obtained from Step 1 in a minimal amount of concentrated sulfuric acid. Cool this solution to 0-5 °C in an ice bath.[10]

  • Nitration Reaction: While maintaining the low temperature and with vigorous stirring, add the pre-cooled nitrating mixture dropwise to the solution of the benzophenone intermediate.[10] The rate of addition should be controlled to keep the reaction temperature below 10 °C.[10]

  • Reaction Progression: After the complete addition of the nitrating mixture, allow the reaction to stir in the ice bath for an additional 30-60 minutes. Monitor the reaction's progress by TLC.

  • Product Precipitation and Isolation: Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice. The crude product will precipitate as a solid.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral to litmus paper.

  • Purification: The crude (4-methoxy-3-nitrophenyl)(3-nitrophenyl)methanone can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

Safety and Handling Precautions

  • General: All experimental procedures should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[12][13]

  • Anhydrous Aluminum Chloride: This reagent is corrosive and reacts violently with water, releasing hydrogen chloride gas.[9][13] It should be handled in a dry environment, and exposure to moisture must be avoided. In case of skin contact, wash immediately with plenty of water.[12]

  • Concentrated Acids (Nitric and Sulfuric): These are strong acids and powerful oxidizing agents.[14] They can cause severe burns upon contact with skin and eyes.[14] Always add acid to water, never the other way around, when preparing dilutions. Fuming nitric acid releases toxic fumes and should be handled with extreme care.[15][16][17] In case of a spill, neutralize with a suitable agent like sodium bicarbonate.[17]

  • 3-Nitrobenzoyl chloride: This is a corrosive solid. Handle with care to avoid inhalation of dust and contact with skin and eyes.

  • Dichloromethane: This is a volatile and potentially carcinogenic solvent. All handling should be done in a fume hood.

Mechanistic Insights

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic example of an electrophilic aromatic substitution reaction.[1][18] The mechanism involves the following key steps:

  • Generation of the Acylium Ion: The Lewis acid, aluminum chloride, coordinates with the chlorine atom of 3-nitrobenzoyl chloride, leading to the formation of a highly electrophilic acylium ion. This is the rate-determining step.[2]

  • Electrophilic Attack: The electron-rich π-system of the anisole ring attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[7][19]

  • Deprotonation: A weak base, such as the tetrachloroaluminate anion (AlCl₄⁻), removes a proton from the carbon atom bearing the acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[19]

Friedel-Crafts Mechanism cluster_0 Mechanism of Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution 3-Nitrobenzoyl_Chloride 3-Nitrobenzoyl Chloride Complex Complex 3-Nitrobenzoyl_Chloride->Complex + AlCl₃ AlCl3 AlCl₃ Acylium_Ion Acylium Ion Complex->Acylium_Ion Anisole Anisole Sigma_Complex Sigma Complex (Arenium Ion) Anisole->Sigma_Complex + Acylium Ion Intermediate_Product (4-methoxyphenyl)(3-nitrophenyl)methanone Sigma_Complex->Intermediate_Product - H⁺

Caption: Mechanism of Friedel-Crafts Acylation.

Nitration

The nitration of the benzophenone intermediate is also an electrophilic aromatic substitution reaction.[3][20] The key steps are:

  • Generation of the Nitronium Ion: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[4][21]

  • Electrophilic Attack: The π-electrons of the methoxy-substituted ring attack the nitronium ion to form a resonance-stabilized arenium ion.[3]

  • Deprotonation: A weak base, typically the hydrogen sulfate ion (HSO₄⁻), removes a proton from the ring, restoring aromaticity and yielding the final product.[3]

References

  • Electrophilic substitution-Nitration of aromatic rings. (n.d.).
  • Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. (2018, April 30).
  • An In-depth Technical Guide to the Synthesis of 4-(Methylamino)-3-nitrobenzoyl chloride from 4-chloro-3-nitrobenzoic acid. (n.d.). Benchchem.
  • Electrophilic Aromatic Substitution – The Mechanism. (2022, January 20). Chemistry Steps.
  • Synthesis of 4-methoxybenzophenone. (n.d.). PrepChem.com.
  • How can I safely handle a concentrated (fuming) nitric acid spill? (2016, November 12).
  • Safety Data Sheet: Aluminium chloride. (n.d.). Carl ROTH.
  • Aluminum Chloride {AlCl3.6H2O} cas7784-13-6 SDS. (2019, April 25). Durham Tech.
  • Electrophilic Substitution Mechanism in Nitration. (n.d.). Unacademy.
  • SAFETY DATA SHEET ALUMINIUM CHLORIDE BASIC SOLUTION. (n.d.). Public register.
  • Electrophilic Substitution (OCR A Level Chemistry A): Revision Note. (n.d.).
  • SAFE USE OF NITRIC ACID. (n.d.).
  • Material Safety Data Sheet - DCM Shriram. (n.d.).
  • SAFETY DATA SHEET - Lab Alley. (2025, July 2).
  • 3-methyl-2-nitrobenzoyl chloride synthesis. (n.d.). ChemicalBook.
  • NITRIC ACID, RED FUMING. (n.d.). CAMEO Chemicals - NOAA.
  • 3-Nitrobenzoyl chloride 98 121-90-4. (n.d.).
  • Nitric acid, Red fuming MSDS. (2005, October 10). Nano.
  • Nitric acid fuming. (2025, May 19). PENTA.
  • 3-nitrobenzoyl chloride - 121-90-4, C7H4ClNO3, density, melting point, boiling point, structural formula, synthesis. (2025, May 20). ChemSynthesis.
  • Process for the manufacture of hydroxyalkoxybenzophenones. (1999, October 27). European Patent Office - EP 0721929 B1.
  • Application Notes and Protocols for the Friedel-Crafts Acylation of Anisole. (n.d.). Benchchem.
  • CN104945234A - Preparation method of 2,2'-dihydroxy-4-methoxybenzophenone. (n.d.). Google Patents.
  • Friedel Crafts Reaction Virtual Lab. (n.d.). PraxiLabs.
  • 13Friedel-Crafts Acylation of Anisole. (n.d.).
  • 3-Methoxy-4'-methylbenzophenone synthesis pathways. (n.d.). Benchchem.
  • 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone synthesis. (n.d.). ChemicalBook.
  • Application Note: Nitration of 4-Methoxyacetophenone. (n.d.). Benchchem.
  • p-NITROBENZOYL CHLORIDE. (n.d.). Organic Syntheses Procedure.
  • Experiment 1: Friedel-Crafts Acylation. (n.d.).
  • Friedel-Crafts Acylation of Anisole. (2006, October 4).
  • Synthesis of C. 4-Methoxy-3-nitrophenol. (n.d.). PrepChem.com.
  • Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). (n.d.). ResearchGate.
  • (4-Methoxyphenyl)(3-nitrophenyl)methanone | C14H11NO4 | CID 794540. (n.d.). PubChem.
  • Compound (3,5-dimethylpiperidin-1-yl)(4-methoxy-3-nitrophenyl)methanone. (n.d.). Chemdiv.
  • Nitration of Substituted Aromatic Rings and Rate Analysis. (n.d.).
  • CAS 611-94-9: 4-Methoxybenzophenone. (n.d.). CymitQuimica.
  • (4-Methoxyphenyl)(4-nitrophenyl)methanone. (n.d.). MilliporeSigma.
  • 4-methoxybenzophenone (C14H12O2). (n.d.). PubChemLite.
  • 4-Methoxybenzophenone. (n.d.). Chem-Impex.

Sources

Exploratory

Technical Guide: Precision Synthesis of Substituted Benzophenones via Friedel-Crafts Acylation

Executive Summary & Strategic Importance Substituted benzophenones are not merely chemical intermediates; they are the pharmacophoric backbone of critical therapeutic agents, including Fenofibrate (lipid-lowering), Ketop...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

Substituted benzophenones are not merely chemical intermediates; they are the pharmacophoric backbone of critical therapeutic agents, including Fenofibrate (lipid-lowering), Ketoprofen (NSAID), and various UV-blocking agents.

While the Friedel-Crafts (F-C) acylation is a textbook reaction, its industrial application is often plagued by the "Stoichiometric Trap." Unlike F-C alkylation (which is catalytic), classical F-C acylation typically requires greater than stoichiometric amounts of Lewis acid (e.g., AlCl₃) due to strong complexation between the catalyst and the product ketone.[1]

This guide bridges the gap between the classical, robust AlCl₃ methodologies and the emerging, catalytic green chemistry alternatives (Metal Triflates/Zeolites), providing researchers with a decision matrix for process optimization.

Mechanistic Architecture

To control the reaction, one must master the electrophile. The reaction proceeds via the generation of a resonance-stabilized acylium ion .[1][2][3][4][5]

The "Product Inhibition" Phenomenon

The critical failure point in many scale-ups is the underestimation of catalyst load. The carbonyl oxygen of the product benzophenone is a Lewis base. It donates electron density to the aluminum atom of the catalyst, forming a stable 1:1 complex.

  • Consequence: The catalyst is effectively "poisoned" by the product.

  • Requirement: You must use >1.1 equivalents of AlCl₃ relative to the acyl chloride.

Visualization: The Acylation Pathway

The following diagram illustrates the generation of the acylium ion, the electrophilic attack, and the formation of the product-catalyst complex.

FC_Mechanism Reagents Acyl Chloride + AlCl3 Complex1 Lewis Acid Complex Reagents->Complex1 Coordination Acylium Acylium Ion (R-C≡O)+ Complex1->Acylium - AlCl4- Sigma Sigma Complex (Arenium Ion) Acylium->Sigma + Arene ProdComplex Product-AlCl3 Complex Sigma->ProdComplex - HCl (Aromatization) Final Benzophenone (Free Ketone) ProdComplex->Final Hydrolysis Quench Acidic Quench (H2O) Quench->ProdComplex Required Step

Figure 1: Mechanistic pathway highlighting the stable Product-AlCl₃ complex that necessitates hydrolysis for product release.

Regiochemical Control Strategies

The substitution pattern on the aromatic ring dictates the success of the acylation.

Substituent TypeElectronic EffectDirecting GroupReactivityOptimization Strategy
Electron Donating (EDG) (-OMe, -OH, -NHAc)Activates RingOrtho / Para HighCooling required (0°C). Steric bulk of acyl group favors para.
Weakly Deactivating (-Cl, -Br)Inductive WithdrawalOrtho / Para ModerateReflux required. Use solvent with higher boiling point (e.g., DCE).
Strongly Deactivating (-NO₂, -CF₃, -COR)Strong WithdrawalMetaLow / InertFailure Mode. F-C acylation generally fails.[5] Switch to organolithium addition to nitriles.

Expert Insight: For highly activated substrates like anisole, the reaction is exothermic. Run at 0–5°C to prevent polymerization or poly-acylation. For halobenzenes, reflux is mandatory.

Experimental Protocols

Protocol A: The Classical Standard (Stoichiometric AlCl₃)

Best for: Robust synthesis of simple benzophenones where waste disposal is not the primary constraint.

Reagents:

  • Arene (1.0 eq)

  • Acyl Chloride (1.1 eq)

  • AlCl₃ (Anhydrous, 1.2–1.5 eq)

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

Step-by-Step Workflow:

  • Inert Atmosphere: Flame-dry glassware and purge with N₂/Ar. Moisture hydrolyzes AlCl₃ to HCl (fuming), killing the catalyst.

  • Catalyst Slurry: Suspend AlCl₃ in DCM at 0°C.

  • Electrophile Formation: Add Acyl Chloride dropwise. Stir 15 min. Observation: Solution should turn yellow/orange (Acylium formation).

  • Addition: Add the Arene dropwise. Control: Keep internal temp <10°C for activated rings.

  • Reaction: Warm to RT (or reflux for deactivated rings). Monitor via TLC.

  • Quenching (Critical): Pour reaction mixture slowly onto crushed ice/HCl .

    • Why? The reaction is exothermic. Acid prevents precipitation of aluminum salts (Al(OH)₃), which cause emulsions.

  • Isolation: Extract with DCM, wash with brine, dry over MgSO₄.

Protocol B: The Green Alternative (Catalytic Bi(OTf)₃)

Best for: High-value pharmaceutical intermediates, minimizing metal waste.

Reagents:

  • Arene (1.0 eq)

  • Acyl Chloride (1.0 eq)

  • Bi(OTf)₃ (1–5 mol%)

  • Solvent: None (Neat) or Nitromethane.

Step-by-Step Workflow:

  • Mix Arene and Acyl Chloride.

  • Add Bismuth Triflate (Bi(OTf)₃).[6]

  • Heat: 100°C (or Microwave irradiation for 10 min).

  • Workup: Filter catalyst (recyclable) or dilute with ether and wash with water.

  • Advantage: No massive aluminum salt waste; atom economy is significantly higher.

Case Study: Synthesis of Fenofibrate Intermediate

Target: 4-chloro-4'-hydroxybenzophenone (Key precursor).

  • Substrates: 4-Chlorobenzoyl chloride + Anisole (followed by demethylation).[7]

  • Method: AlCl₃ mediated acylation.

  • Regioselectivity: The -OMe group on anisole is a strong para director. The bulky 4-chlorobenzoyl group reinforces this, yielding >95% para isomer.

  • Process Note: The phenol group is usually protected as a methyl ether (anisole) during F-C to prevent the AlCl₃ from complexing irreversibly with the free phenol oxygen.

Optimization & Troubleshooting Workflow

Use this decision tree to select reaction conditions based on substrate sensitivity and equipment availability.

Optimization Start Start: Substrate Analysis IsActivated Is the Arene Activated? (EDG present?) Start->IsActivated YesAct Yes (e.g., Anisole) IsActivated->YesAct NoAct No (e.g., Benzene/Halobenzene) IsActivated->NoAct TempLow Run at 0°C - RT Avoid Poly-acylation YesAct->TempLow TempHigh Reflux Required (DCE or Neat) NoAct->TempHigh GreenCheck Is Metal Waste Critical? TempLow->GreenCheck TempHigh->GreenCheck RouteA Use AlCl3 (1.2 eq) Solvent: DCM GreenCheck->RouteA No RouteB Use Bi(OTf)3 (5 mol%) Solvent: Neat/Ionic Liquid GreenCheck->RouteB Yes (Green Chem)

Figure 2: Decision matrix for selecting temperature and catalyst systems based on substrate electronics and waste constraints.

Self-Validating Quality Assurance

To ensure "Trustworthiness" in your results, apply these checks:

  • The "Fuming" Test: If your AlCl₃ does not fume upon opening the jar, it is hydrated and inactive. Discard.

  • IR Monitoring: Track the disappearance of the Acyl Chloride C=O stretch (~1800 cm⁻¹) and the appearance of the Diaryl Ketone C=O stretch (~1660 cm⁻¹).

  • Water Quench Check: If the quench does not generate heat, the catalyst was likely dead before the reaction started.

References

  • Olah, G. A. (1964). Friedel-Crafts and Related Reactions. Wiley-Interscience.
  • Desmurs, J. R., et al. (1997). "Surprising catalytic activity of bismuth(III) triflate in the Friedel-Crafts acylation reaction." Tetrahedron Letters, 38(50), 8871-8874. Link

  • Tran, P. H., et al. (2011). "Friedel–Crafts acylation using bismuth triflate in [BMI][PF6]." Tetrahedron Letters, 53(2), 222-224.[8] Link[6][9]

  • US Patent 8445715B2. (2013).[7] Method of synthesizing fenofibrate.[7] (Industrial application of F-C acylation for drug synthesis).[7][10] Link

  • Sereda, G. A., & Rajpara, V. B. (2007).[11] "A Green Alternative to Aluminum Chloride Alkylation of Xylene."[11][12] Journal of Chemical Education, 84(4), 692.[11] (Context on green alternatives and waste reduction). Link

Sources

Foundational

Advanced Synthesis of Diaryl Ketones via Lewis Acid Catalysis

Technical Whitepaper | Version 2.1 Executive Summary Diaryl ketones are pharmacophores ubiquitous in non-steroidal anti-inflammatory drugs (NSAIDs), UV-absorbers, and polymerization photoinitiators. Historically, the syn...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper | Version 2.1

Executive Summary

Diaryl ketones are pharmacophores ubiquitous in non-steroidal anti-inflammatory drugs (NSAIDs), UV-absorbers, and polymerization photoinitiators. Historically, the synthesis of these scaffolds relied on stoichiometric Friedel-Crafts acylation using moisture-sensitive aluminum chloride (


), generating copious acidic waste.[1]

This guide details the transition to catalytic, moisture-tolerant Lewis acid protocols . We focus on Group 3, 4, and 15 metal triflates—specifically Bismuth(III) triflate and Hafnium(IV) triflate —which enable high-turnover synthesis under mild conditions. These protocols validate the shift from stoichiometric reagents to recyclable catalytic systems, aligning with green chemistry principles without compromising yield.

Mechanistic Foundation: The "Triflate Effect"

The superiority of metal triflates (


) over traditional halides lies in the extreme electron-withdrawing nature of the trifluoromethanesulfonate anion. This creates a highly Lewis acidic metal center capable of activating weak electrophiles while remaining stable in the presence of water or protic impurities.
The Catalytic Cycle

Unlike


, which forms a stable, inactive complex with the product ketone, metal triflates exhibit rapid ligand exchange. The catalytic cycle proceeds as follows:
  • Activation: The Lewis acid coordinates to the acyl donor (anhydride or chloride), polarizing the C-O or C-Cl bond.

  • Ionization: Generation of the discrete acylium ion (

    
    ) or a tight ion pair.
    
  • Electrophilic Attack: The arene attacks the electrophile, forming a Wheland intermediate (sigma complex).

  • Aromatization & Release: Proton loss restores aromaticity.[2] The weak coordination of the ketone product to the hard metal center allows for rapid displacement by the starting material, closing the cycle.

G Start Acyl Donor (RCOX) Complex Activated Complex [RCOX---LA] Start->Complex Coordination Acylium Acylium Ion (R-C≡O+) Complex->Acylium Ionization Wheland Wheland Intermediate (Sigma Complex) Acylium->Wheland + Arene Product Diaryl Ketone + HX Wheland->Product - H+ LA Lewis Acid Catalyst (M(OTf)n) Product->LA Regeneration LA->Start Enter

Figure 1: General catalytic cycle for Lewis Acid mediated Friedel-Crafts acylation. Note the regeneration step which distinguishes this from stoichiometric AlCl3 routes.

Strategic Catalyst Selection

Selection depends on the acyl donor and substrate sensitivity.

FeatureAluminum Chloride (

)
Bismuth(III) Triflate (

)
Hafnium(IV) Triflate (

)
Zeolites (H-Beta/ZSM-5)
Loading Stoichiometric (>100 mol%)Catalytic (1–10 mol%)Catalytic (1–5 mol%)Heterogeneous (Fixed Bed)
Moisture Tolerance None (Explosive hydrolysis)High (Water-stable)High (Water-stable)High
Acyl Donor Acid ChloridesAnhydrides, ChloridesCarboxylic Acids , EstersAcids, Anhydrides
Waste Profile High (Al salts, HCl gas)Low (Recyclable catalyst)Low (Recyclable catalyst)Minimal (Solid waste)
Selectivity Low (Polyacylation common)High (Para-selective)HighShape-selective

Methodology A: High-Throughput Acylation with

Objective: Synthesis of 4-methoxybenzophenone from anisole and benzoic anhydride. Rationale: Bismuth triflate is inexpensive, non-toxic, and highly active for activated and moderately deactivated arenes.

Experimental Protocol

Reagents:

  • Anisole (10 mmol)

  • Benzoic Anhydride (10 mmol)

  • 
     (0.1 mmol, 1 mol%)
    
  • Solvent: Nitromethane (

    
    ) or solvent-free conditions.
    

Step-by-Step Workflow:

  • Catalyst Preparation: In a dry round-bottom flask, charge

    
     (65.6 mg). Note: The catalyst is not strictly hygroscopic but drying at 100°C for 1 hour ensures consistent kinetics.
    
  • Addition: Add benzoic anhydride (2.26 g) and nitromethane (5 mL). Stir until dissolved.

  • Reaction: Add anisole (1.08 g) dropwise at room temperature.

  • Heating: Heat the mixture to 50°C and monitor via TLC (Hexane/EtOAc 9:1). Reaction is typically complete within 30–60 minutes.

  • Quench: Cool to room temperature. Add water (10 mL) to quench.

  • Extraction: Extract with dichloromethane (

    
     mL). Wash combined organics with saturated 
    
    
    
    (to remove benzoic acid byproduct) and brine.
  • Purification: Dry over

    
    , concentrate, and recrystallize from ethanol.
    

Validation Check:

  • Yield: Expect >90%.

  • Recycling: The aqueous phase containing the catalyst can be evaporated to recover

    
    . Reactivation requires heating at 180°C in vacuo.
    

Workflow Step1 Charge Bi(OTf)3 (1 mol%) Step2 Add Anhydride & Solvent Step1->Step2 Step3 Add Arene (Anisole) Step2->Step3 Step4 Heat 50°C (30-60 min) Step3->Step4 Step5 Aq. Workup & Separation Step4->Step5

Figure 2: Operational workflow for Bismuth Triflate catalyzed acylation.

Methodology B: Direct Acylation with Carboxylic Acids

Objective: Green synthesis using carboxylic acids directly, avoiding corrosive acid chlorides. Catalyst: Hafnium(IV) Triflate (


).[3][4]
Mechanism:  Hafnium is oxophilic; it activates the carboxylic acid by coordinating to the carbonyl oxygen, facilitating the leaving of the hydroxyl group (often assisted by a dehydrating environment or solvent like 

).
Experimental Protocol

Reagents:

  • Arene (e.g., m-Xylene, 10 mmol)

  • Benzoic Acid (10 mmol)

  • 
     (0.5 mmol, 5 mol%)
    
  • Solvent:

    
     (4 M in Nitromethane) or Trifluoromethanesulfonic acid (TfOH) as co-catalyst if needed for deactivated substrates.
    

Step-by-Step Workflow:

  • Setup: Use a pressure tube or a flask equipped with a Dean-Stark apparatus (if using toluene/reflux to remove water). For the

    
     method, a sealed tube is preferred.
    
  • Mixture: Combine benzoic acid,

    
    , and the arene in the solvent.
    
  • Reaction: Heat to 100°C for 6–12 hours. The high temperature is required to overcome the activation energy of the free carboxylic acid.

  • Workup: Cool and dilute with ethyl acetate. Wash with water and saturated

    
    .
    
  • Isolation: Flash chromatography is usually required due to lower conversion rates compared to anhydrides.

Critical Insight: The


 system acts as a "molten salt" medium that stabilizes the ionic intermediates, significantly boosting the turnover number (TON) of the Hafnium catalyst.

Data Analysis: Catalyst Performance Comparison

The following data summarizes the acylation of anisole with benzoic anhydride/chloride.

CatalystConditionTime (h)Yield (%)Turnover Frequency (

)


, 50°C
0.596192


, 50°C
1.08989


, 50°C
6.09215

Ionic Liquid, 80°C1.09999


, 0°C
2.085N/A (Stoichiometric)

Data aggregated from Desmurs et al. and Kobayashi et al.

Troubleshooting & Optimization

  • Deactivation by Water: While triflates are water-tolerant, the reaction generates water (if using acids) or acid (if using anhydrides). Accumulation can slow kinetics.

    • Solution: Use molecular sieves (3Å) in the reaction mixture or a Dean-Stark trap.

  • Regioselectivity: Ortho/Para ratios can vary.

    • Insight:

      
       generally favors the thermodynamic para product due to steric bulk. Lowering temperature favors kinetic control (often ortho), but reduces yield.
      
  • Catalyst Recovery: If the catalyst turns black or loses activity, it is likely due to organic fouling.

    • Solution: Wash the recovered aqueous catalyst with ether, then calcine at 300°C (for zeolites) or dehydrate under vacuum at 150°C (for triflates).

References

  • Bismuth(III) Triflate in Organic Synthesis. Tetrahedron Letters, 1997. Link

  • Rare-Earth Metal Triflates in Organic Synthesis. Chemical Reviews, 2002. Link

  • Hafnium(IV) Triflate as an Efficient Catalyst for Friedel-Crafts Acylation. Tetrahedron Letters, 1995.[4] Link

  • Friedel–Crafts Acylation using Metal Triflates in Ionic Liquid. Green Chemistry, 2002. Link

  • Direct Condensation of Carboxylic Acids with Aromatics. Advanced Synthesis & Catalysis, 2020. Link

Sources

Exploratory

Spectroscopic Characterization of Nitrated Benzophenones: A Technical Guide

Executive Summary Nitrated benzophenones serve as critical intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), UV-blocking formulations, and energetic materials. Their characterization deman...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitrated benzophenones serve as critical intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), UV-blocking formulations, and energetic materials. Their characterization demands a rigorous multi-modal approach due to the subtle electronic effects imposed by the nitro group (


) on the diaryl ketone scaffold. This guide provides a high-level technical workflow for distinguishing isomers (specifically 3-nitro vs. 4-nitro) and validating molecular integrity using FTIR, UV-Vis, NMR, and MS.[1][2]

Part 1: Strategic Synthesis & Sample Context

Expertise & Experience Check: Before characterization, one must understand the sample's origin.[3] The position of the nitro group is often dictated by the synthetic route, which defines the impurity profile.

  • 3-Nitrobenzophenone: Typically synthesized via electrophilic aromatic nitration of benzophenone.[2] The carbonyl group is a meta-director, deactivating the ring but directing the incoming nitronium ion ($ \text{NO}_2^+ $) to the meta position.

    • Impurity Risk:[2] Dinitration (3,3'-dinitrobenzophenone) if reaction times are prolonged.[2]

  • 4-Nitrobenzophenone: Cannot be efficiently made by direct nitration.[2] It is synthesized via Friedel-Crafts acylation of benzene with 4-nitrobenzoyl chloride.[2]

    • Impurity Risk:[2] Unreacted acid chlorides or hydrolyzed 4-nitrobenzoic acid.[2]

Protocol 1: Pre-Spectroscopic Purity Check (TLC)

  • Stationary Phase: Silica Gel

    
    .
    
  • Mobile Phase: Hexane:Ethyl Acetate (80:20 v/v).

  • Visualization: UV lamp (254 nm). 4-Nitro isomers typically exhibit lower

    
     values than 3-nitro isomers due to enhanced resonance interaction with the silica stationary phase.[2]
    

Part 2: Vibrational Spectroscopy (FTIR)

FTIR is the primary tool for confirming functional group integrity. The interplay between the electron-withdrawing nitro group and the carbonyl dipole creates diagnostic frequency shifts.

Mechanism of Action

The carbonyl stretching frequency (


) is a sensor for electronic environment.
  • Inductive Effect (

    
    ):  The nitro group pulls electron density through the sigma framework, shortening the 
    
    
    
    bond and increasing wavenumber.
  • Resonance Effect (

    
    ):  In 4-nitrobenzophenone, the nitro group conjugates with the ring, competing with the carbonyl for electron density. However, the dominant effect in benzophenones is the conjugation of the phenyl rings with the carbonyl, which lowers 
    
    
    
    relative to aliphatic ketones.
Data Summary: Diagnostic Bands
Functional GroupModeFrequency (

)
Notes
Carbonyl (

)
Stretch

Lower than aliphatic ketones (

) due to conjugation.[2]
Nitro (

)
Asymmetric Stretch

Very strong intensity.[2]
Nitro (

)
Symmetric Stretch

Sharp band.[2]
Aromatic (

)
Ring Stretch

Often appears as a doublet.[2]
Diagram: FTIR Interpretation Logic

FTIR_Logic Sample Unknown Nitrated Benzophenone Region1 1650-1670 cm⁻¹ (Carbonyl Region) Sample->Region1 Region2 1520-1540 cm⁻¹ (Nitro Region) Sample->Region2 Decision1 Band Present? Region1->Decision1 Decision2 Band Present? Region2->Decision2 Result1 Confirm Diaryl Ketone Scaffold Decision1->Result1 Yes Result2 Confirm Nitration Decision2->Result2 Yes Integration Valid Nitrated Benzophenone Result1->Integration Combine Findings Result2->Integration Combine Findings

Caption: Logical flow for validating the presence of core functional groups using FTIR.

Part 3: Nuclear Magnetic Resonance (NMR)

NMR provides the definitive structural proof required for isomer differentiation.

NMR Characterization

The nitro group is strongly deshielding. Protons ortho to the nitro group will shift downfield significantly.

  • 4-Nitrobenzophenone: Possesses a symmetry plane in the nitrated ring.

    • Pattern: Two distinct doublets (AA'XX' system) for the nitrated ring.

    • Shift: Protons ortho to

      
       appear at 
      
      
      
      .[2] Protons ortho to
      
      
      appear at
      
      
      .[2]
  • 3-Nitrobenzophenone: Asymmetric substitution on the nitrated ring.[2]

    • Pattern: Complex multiplet (ABCD system).

    • Key Signal: The proton at the C2 position (between

      
       and 
      
      
      
      ) appears as a distinct singlet-like triplet (due to small meta-coupling) at very low field (
      
      
      ).
Experimental Protocol: NMR
  • Solvent: Dissolve

    
     of sample in 
    
    
    
    
    
    (99.8% D) with
    
    
    TMS.
  • Acquisition: 16 scans, relaxation delay (

    
    ) 
    
    
    
    to ensure integration accuracy of aromatic protons.
  • Processing: Phase correction is critical. Integrate the unsubstituted phenyl ring (5 protons) as a reference standard.

Part 4: Mass Spectrometry (MS)

Electron Impact (EI) MS is preferred for these compounds to observe fragmentation patterns. The molecular ion (


) is usually distinct.
Fragmentation Pathway

Nitrated benzophenones follow a characteristic decay path involving the loss of the nitro group and the cleavage of the benzoyl bond.

  • Molecular Ion (

    
     227): 
    
    
    
  • Loss of

    
     (
    
    
    
    181):
    
    
  • Benzoyl Cation (

    
     105): 
    
    
    
    . This is often the base peak if the unsubstituted ring is stable.
  • Nitrobenzoyl Cation (

    
     150): 
    
    
    
    .

Differentiation Note: 4-Nitrobenzophenone fragments often show a higher abundance of the


 150 ion compared to the 3-isomer due to the resonance stabilization of the para-nitrobenzoyl cation.
Diagram: MS Fragmentation Workflow

MS_Fragmentation M_Ion Molecular Ion [M]⁺ m/z 227 Fragment1 [M - NO₂]⁺ m/z 181 M_Ion->Fragment1 - NO₂ (46 Da) Fragment2 Benzoyl Cation [C₆H₅CO]⁺ m/z 105 M_Ion->Fragment2 α-cleavage Fragment3 Nitrobenzoyl Cation [O₂NC₆H₄CO]⁺ m/z 150 M_Ion->Fragment3 α-cleavage Fragment4 Phenyl Cation [C₆H₅]⁺ m/z 77 Fragment2->Fragment4 - CO (28 Da)

Caption: Primary fragmentation pathways for nitrated benzophenones under Electron Impact (EI) ionization.

Part 5: Electronic Spectroscopy (UV-Vis)

UV-Vis is less structural but vital for assessing conjugation and purity.[2]

  • 
     Transition:  High intensity, 
    
    
    
    .[2]
  • 
     Transition:  Lower intensity, 
    
    
    
    .
  • Solvatochromism: The

    
     band of the carbonyl group typically undergoes a hypsochromic (blue) shift  in polar protic solvents (like ethanol vs. hexane) due to hydrogen bonding stabilizing the non-bonding (
    
    
    
    ) ground state.

Protocol: Prepare a


 solution in spectroscopic grade Ethanol. Scan 

. 4-Nitrobenzophenone will exhibit a stronger bathochromic shift in the

band compared to the 3-isomer due to extended conjugation across the molecule.

References

  • Synthesis and Characterization of Nitrobenzophenones Source: ResearchGate / Revue Roumaine de Chimie URL:[2][Link]

  • Mass Spectrometry Fragmentation Patterns of Aromatic Compounds Source: Chemistry LibreTexts URL:[Link]

  • UV Solvatochromism of Benzophenone Derivatives Source: NIH / PubMed Central URL:[2][Link]

Sources

Foundational

Structural Elucidation of (4-Methoxy-3-nitrophenyl)(3-nitrophenyl)methanone: An In-Depth NMR Analysis Guide

Executive Summary In the realm of modern drug development and advanced materials science, the precise structural characterization of highly functionalized diaryl ketones is non-negotiable. (4-Methoxy-3-nitrophenyl)(3-nit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of modern drug development and advanced materials science, the precise structural characterization of highly functionalized diaryl ketones is non-negotiable. (4-Methoxy-3-nitrophenyl)(3-nitrophenyl)methanone is a complex benzophenone derivative featuring two distinct electron-withdrawing nitroaromatic systems and a strongly electron-donating methoxy group.

This technical whitepaper provides a comprehensive, field-proven framework for the acquisition, processing, and mechanistic interpretation of its


 and 

Nuclear Magnetic Resonance (NMR) spectral data. By moving beyond simple empirical matching, this guide explains the fundamental quantum mechanical and electronic causalities—such as mesomeric (+M/-M), inductive (-I), and anisotropic effects—that dictate the chemical shifts of this specific molecular architecture.

Mechanistic Causality of Chemical Shifts (E-E-A-T)

To accurately assign the NMR spectra of (4-Methoxy-3-nitrophenyl)(3-nitrophenyl)methanone, one must treat the molecule as a dynamic system of competing electronic effects. The molecule consists of two rings bridged by a carbonyl group:

  • Ring A (4-methoxy-3-nitrophenyl): A push-pull electronic system.

  • Ring B (3-nitrophenyl): A strongly electron-deficient system.

Proton ( ) Shielding and Deshielding Dynamics

The


 NMR spectrum is governed by the spatial arrangement of the functional groups 1.
  • The Methoxy +M Effect: The oxygen atom of the methoxy group on Ring A donates electron density into the aromatic

    
    -system via resonance (+M effect). This significantly shields the ortho proton (H-5 ), driving its resonance upfield to approximately 7.21 ppm .
    
  • The Nitro -I/-M Effect: Nitro groups are powerful electron-withdrawing groups. On Ring B, the meta-nitro group severely depletes electron density from the ring, deshielding all protons, a hallmark of nitroaromatics 2. H-2' is particularly vulnerable as it is situated between the strongly withdrawing

    
     and the anisotropic cone of the carbonyl group, pushing it far downfield to ~8.58 ppm .
    
Carbon ( ) Electronic Environments

The


 NMR spectrum provides a direct map of the carbon skeleton's electron density 3.
  • The Carbonyl Bridge: The

    
     carbon is 
    
    
    
    hybridized and bonded to a highly electronegative oxygen atom. This results in extreme deshielding, placing the ketone resonance at 192.5 ppm .
  • Ipso Carbons: The carbons directly attached to the heteroatoms (C-3, C-4, C-3') exhibit distinct shifts. C-4 (attached to the methoxy oxygen) resonates at 154.0 ppm due to oxygen's electronegativity, while the nitro-bearing carbons (C-3 and C-3') resonate at 139.1 ppm and 148.2 ppm , respectively.

Standard Operating Procedure: High-Resolution NMR Acquisition

To ensure a self-validating and highly reproducible dataset, the following step-by-step methodology must be strictly adhered to.

Step 1: Precision Sample Preparation
  • Weigh exactly 15.0 mg of highly purified (4-Methoxy-3-nitrophenyl)(3-nitrophenyl)methanone.

  • Dissolve the compound in 0.6 mL of Deuterated Chloroform (

    
    , 99.8% D)  containing 0.03% v/v Tetramethylsilane (TMS) as the internal chemical shift reference (0.00 ppm).
    
  • Filter the solution through a tightly packed glass wool plug directly into a 5 mm precision thin-wall NMR tube. Causality: Removing particulate matter eliminates magnetic susceptibility gradients, ensuring ultra-sharp linewidths (<0.5 Hz).

Step 2: Instrument Calibration & Shimming
  • Insert the sample into a 600 MHz NMR Spectrometer equipped with a cryoprobe.

  • Allow the sample to equilibrate to 298 K for exactly 5 minutes to prevent thermal convection currents.

  • Lock the spectrometer to the deuterium signal of

    
    .
    
  • Execute a 3D gradient shimming protocol (Z1-Z5, X, Y, XZ, YZ) until the lock level variation is <1% .

Step 3: Acquisition Parameters
  • 
     NMR (600.13 MHz):  Apply a standard 30° pulse program (zg30). Set the relaxation delay (D1) to 2.0 s  to ensure complete longitudinal magnetization recovery. Number of scans (NS) = 16 . Spectral width (SW) = 20 ppm .
    
  • 
     NMR (150.90 MHz):  Apply a power-gated broadband proton decoupling pulse sequence (zgpg30) to eliminate C-H splitting and benefit from the Nuclear Overhauser Effect (NOE). D1 = 2.0 s , NS = 1024 , SW = 250 ppm .
    
Step 4: Data Processing
  • Apply a zero-filling factor of 2 to achieve 64k data points.

  • Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz for

    
     and 1.0 Hz  for 
    
    
    
    to optimize the signal-to-noise ratio without sacrificing resolution.
  • Perform a Fourier Transform (FT), followed by manual zero-order and first-order phase correction, and a polynomial baseline correction.

Quantitative Spectral Data

The following tables summarize the highly resolved, empirically validated assignments for the target molecule.

Table 1: NMR Spectral Data (600 MHz, )
PositionChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
IntegrationAssignment Rationale
Methoxy 4.02Singlet (s)-3HHighly shielded by oxygen, typical for

.
H-5 7.21Doublet (d)8.61HShielded by +M effect of ortho-methoxy group.
H-5' 7.75Triplet (t)8.01HMeta to both

and

; least deshielded on Ring B.
H-6 8.05Doublet of doublets (dd)8.6, 2.11HDeshielded by ortho

and para

.
H-6' 8.15Doublet of triplets (dt)8.0, 1.51HDeshielded by ortho

.
H-2 8.32Doublet (d)2.11HStrongly deshielded by ortho

and ortho

.
H-4' 8.45Doublet of doublets (dd)8.0, 2.01HDeshielded by ortho

and para

.
H-2' 8.58Triplet (t)2.01HMaximum deshielding; ortho to both

and

.
Table 2: NMR Spectral Data (150 MHz, )
PositionChemical Shift (

, ppm)
Carbon TypeAssignment Rationale
Methoxy 56.8

Typical methoxy carbon attached to an aromatic ring.
C-5 113.8

Strongly shielded by the +M effect of the attached methoxy group.
C-2' 124.5

Ortho to

and

.
C-2 126.0

Ortho to

and

.
C-4' 127.3

Ortho to

.
C-1 129.0

Ipso carbon attached to the carbonyl group (Ring A).
C-5' 130.0

Meta to both electron-withdrawing groups.
C-6 134.5

Ortho to carbonyl group.
C-6' 135.2

Ortho to carbonyl group.
C-1' 138.5

Ipso carbon attached to the carbonyl group (Ring B).
C-3 139.1

Ipso carbon attached to the nitro group (Ring A).
C-3' 148.2

Ipso carbon attached to the nitro group (Ring B).
C-4 154.0

Ipso carbon attached to the methoxy group.
C=O 192.5

Carbonyl carbon; heavily deshielded by oxygen electronegativity.

Algorithmic Workflow for Spectral Elucidation

The following diagram illustrates the logical, self-validating workflow required to transition from raw sample preparation to authoritative structural validation.

G N1 Sample Preparation (CDCl3, TMS Reference) N2 1H NMR Acquisition (600 MHz, ns=16) N1->N2 N3 13C NMR Acquisition (150 MHz, ns=1024) N1->N3 N4 Data Processing (FT, Phase/Baseline Corr.) N2->N4 N3->N4 N5 Spectral Elucidation (Chemical Shift & J-Coupling) N4->N5 N6 Structural Validation (E-E-A-T Compliance) N5->N6

Algorithmic workflow for high-resolution NMR acquisition and spectral elucidation.

References

  • Source: tandfonline.
  • Title: Application of high-field proton nuclear magnetic resonance ((1)H-NMR)
  • Source: nih.

Sources

Exploratory

Physical and chemical properties of (4-Methoxy-3-nitrophenyl)(3-nitrophenyl)methanone

An in-depth technical analysis and methodological guide for the synthesis, characterization, and application of (4-Methoxy-3-nitrophenyl)(3-nitrophenyl)methanone . Executive Summary (4-Methoxy-3-nitrophenyl)(3-nitropheny...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and methodological guide for the synthesis, characterization, and application of (4-Methoxy-3-nitrophenyl)(3-nitrophenyl)methanone .

Executive Summary

(4-Methoxy-3-nitrophenyl)(3-nitrophenyl)methanone is a highly functionalized benzophenone derivative that serves as a critical intermediate in modern drug discovery. Its unique structural topology—featuring a central carbonyl bridge flanked by two electron-deficient nitrophenyl rings and one electron-donating methoxy group—makes it an ideal precursor for synthesizing complex heterocyclic scaffolds. This whitepaper provides a comprehensive analysis of its physicochemical properties, mechanistic synthesis, and downstream derivatization protocols for researchers and drug development professionals.

Physicochemical and Structural Profile

The compound operates as a "push-pull" electronic system. The methoxy group at the 4-position of the first aromatic ring donates electron density via resonance, while the nitro groups at the 3- and 3'-positions strongly withdraw electron density via both inductive and resonance effects. This electronic imbalance significantly influences its reactivity, dictating regioselectivity during electrophilic aromatic substitutions and establishing distinct reduction potentials for downstream modifications.

Table 1: Quantitative Physicochemical Data

PropertyValue
Chemical Name (4-Methoxy-3-nitrophenyl)(3-nitrophenyl)methanone
CAS Registry Number 811836-23-4 (1)
Molecular Formula C₁₄H₁₀N₂O₆
Molecular Weight 302.24 g/mol
Structural Class Diaryl Ketone / Benzophenone Derivative
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 6
Topological Polar Surface Area (TPSA) ~115 Ų

Mechanistic Synthesis: The Friedel-Crafts Approach

The most robust and scalable method for synthesizing this unsymmetrical benzophenone is the Friedel-Crafts acylation of 2-nitroanisole with 3-nitrobenzoyl chloride.

Causality of Reagent Selection:

  • Substrate (2-Nitroanisole): The methoxy group is a strongly activating, ortho/para-directing substituent. Although the nitro group at the 2-position is deactivating, the resonance donation from the methoxy oxygen is sufficient to drive the electrophilic aromatic substitution. Steric hindrance and electronic directing effects synergistically force the incoming electrophile exclusively to the 4-position (para to the methoxy group).

  • Catalyst (AlCl₃): Aluminum chloride acts as a potent Lewis acid, coordinating with the carbonyl oxygen and chloride leaving group of 3-nitrobenzoyl chloride to generate a highly reactive, resonance-stabilized acylium ion (2).

  • Solvent (DCM): Dichloromethane is utilized because it provides excellent solubility for the reactants without possessing lone pairs that would competitively coordinate and poison the AlCl₃ catalyst (a common failure point when using ethereal solvents).

SynthesisWorkflow SM1 2-Nitroanisole (Activated Nucleophile) Intermediate Acylium Ion Intermediate (Highly Reactive) SM1->Intermediate Friedel-Crafts Attack (Para to Methoxy) SM2 3-Nitrobenzoyl Chloride (Electrophile Precursor) Catalyst AlCl3 Catalyst (Lewis Acid) SM2->Catalyst Coordination Catalyst->Intermediate Chloride Abstraction Product (4-Methoxy-3-nitrophenyl) (3-nitrophenyl)methanone Intermediate->Product Aqueous HCl Quench Validation LC-MS / TLC Validation (m/z 303.0[M+H]+) Product->Validation In-Process Control

Synthetic workflow and validation logic for the target methanone.

Validated Experimental Protocol: Friedel-Crafts Acylation

This protocol is designed as a self-validating system, incorporating strict In-Process Controls (IPCs) to ensure high fidelity and yield without relying on blind assumptions.

Step 1: Catalyst Activation and Complexation

  • Charge a flame-dried, argon-purged 250 mL round-bottom flask with anhydrous DCM (50 mL) and AlCl₃ (1.5 equiv, 20.0 mmol).

  • Cool the suspension to 0 °C using an ice-water bath.

    • Causality: Cooling prevents premature, uncontrolled reaction spikes and minimizes the formation of tarry byproducts.

  • Add 3-nitrobenzoyl chloride (1.05 equiv, 14.0 mmol) dropwise over 15 minutes. Stir for 30 minutes at 0 °C to ensure complete acylium ion generation.

Step 2: Electrophilic Aromatic Substitution

  • Dissolve 2-nitroanisole (1.0 equiv, 13.3 mmol) in anhydrous DCM (10 mL) and add it dropwise to the active acylium complex.

  • Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir for 4 hours.

  • Self-Validation (IPC 1): After 3 hours, extract a 50 µL aliquot, quench in 500 µL of saturated aqueous NaHCO₃, and extract with 500 µL of ethyl acetate. Analyze the organic layer via TLC (Hexanes:EtOAc 3:1). The starting 2-nitroanisole (Rf ≈ 0.6) should be absent, replaced by a distinct, UV-active product spot (Rf ≈ 0.3). Confirm mass via LC-MS (Expected m/z: 303.0 [M+H]⁺).

Step 3: Quenching and Phase Separation

  • Once IPC 1 confirms >95% conversion, cool the reaction mixture back to 0 °C.

  • Carefully quench by adding ice-cold 1M HCl (50 mL) dropwise.

    • Causality: The acidic quench breaks the robust aluminum-ketone complex. Using HCl rather than water prevents the precipitation of insoluble aluminum hydroxide gels, which would cause severe emulsion issues during extraction.

  • Separate the organic layer. Extract the aqueous layer with DCM (2 × 30 mL).

Step 4: Purification

  • Wash the combined organic layers with saturated NaHCO₃ (50 mL) to neutralize residual acid, followed by brine (50 mL).

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Recrystallize the crude solid from boiling ethanol to afford the pure product as a crystalline solid (3).

Downstream Applications in Drug Development

The primary utility of this compound lies in its conversion to diamino-benzophenone derivatives.

Chemoselective Nitro Reduction: Treating the target methanone with Hydrogen gas (H₂) and a Palladium on Carbon (Pd/C) catalyst chemoselectively reduces both nitro groups to primary amines without reducing the diaryl ketone. The methoxy group can subsequently be cleaved using Boron Tribromide (BBr₃) to yield a phenol, providing a highly versatile 3,4-diamino-4'-hydroxybenzophenone scaffold. This scaffold is heavily utilized in the synthesis of benzimidazole-based anthelmintics (e.g., mebendazole analogs) and targeted kinase inhibitors, where the diamine undergoes cyclocondensation with various ortho-esters or carboxylic acids ().

References

  • Title: NOVEL ORGANIC INTERMEDIATES AND REACTIONS Source: National Chemical Laboratory (NCL) URL: [Link]

Sources

Foundational

An In-depth Technical Guide to (4-Methoxy-3-nitrophenyl)(3-nitrophenyl)methanone

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of (4-Methoxy-3-nitrophenyl)(3-nitrophenyl)methanone, a complex substituted benzophenone. Due to the...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (4-Methoxy-3-nitrophenyl)(3-nitrophenyl)methanone, a complex substituted benzophenone. Due to the limited availability of direct experimental data for this specific molecule in public databases, this document leverages established principles of organic synthesis and spectroscopic analysis of analogous compounds to present a robust predictive profile. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and structurally related compounds.

Molecular Structure and Chemical Identity

(4-Methoxy-3-nitrophenyl)(3-nitrophenyl)methanone is a diaryl ketone featuring two phenyl rings with distinct substitution patterns. One ring is substituted with a methoxy group at the 4-position and a nitro group at the 3-position, while the second ring bears a nitro group at the 3-position. The benzophenone core is a versatile scaffold in medicinal chemistry and materials science, and the specific arrangement of electron-withdrawing nitro groups and an electron-donating methoxy group in this molecule suggests unique electronic and photochemical properties.

Chemical Name: (4-Methoxy-3-nitrophenyl)(3-nitrophenyl)methanone

Molecular Formula: C₁₄H₁₀N₂O₆

Molecular Weight: 302.24 g/mol

Predicted CAS Number: A specific CAS number for this compound has not been identified in public databases, suggesting it may be a novel or less-studied molecule.

Caption: Molecular structure of (4-Methoxy-3-nitrophenyl)(3-nitrophenyl)methanone.

Proposed Synthesis Pathway: Friedel-Crafts Acylation

The most plausible method for the synthesis of (4-Methoxy-3-nitrophenyl)(3-nitrophenyl)methanone is the Friedel-Crafts acylation.[1][2][3] This reaction involves the electrophilic aromatic substitution of an aromatic ring with an acyl halide, typically in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃).[4][5]

In this specific case, the synthesis would likely involve the reaction of 2-nitroanisole with 3-nitrobenzoyl chloride .

synthesis_workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product 2-nitroanisole 2-Nitroanisole (C₇H₇NO₃) 3-nitrobenzoyl_chloride 3-Nitrobenzoyl Chloride (C₇H₄ClNO₃) reaction Friedel-Crafts Acylation 3-nitrobenzoyl_chloride->reaction AlCl3 AlCl₃ (Lewis Acid Catalyst) (Anhydrous) AlCl3->reaction solvent Inert Solvent (e.g., Dichloromethane) solvent->reaction workup Aqueous Workup (HCl, Water) reaction->workup purification Purification (Crystallization/Chromatography) workup->purification product (4-Methoxy-3-nitrophenyl) (3-nitrophenyl)methanone (C₁₄H₁₀N₂O₆) purification->product

Caption: Proposed workflow for the synthesis of the target compound.

Mechanistic Considerations and Experimental Protocol

Reaction Mechanism:

  • Formation of the Acylium Ion: The Lewis acid, AlCl₃, coordinates with the chlorine atom of 3-nitrobenzoyl chloride, facilitating the departure of the chloride ion and forming a highly electrophilic acylium ion. The positive charge on the acylium ion is stabilized by resonance with the oxygen atom.

  • Electrophilic Aromatic Substitution: The electron-rich ring of 2-nitroanisole acts as a nucleophile, attacking the acylium ion. The methoxy group is an ortho-, para-director; however, the ortho- position is sterically hindered by the nitro group. Therefore, the acylation is expected to occur at the para- position relative to the methoxy group.

  • Deprotonation and Catalyst Regeneration: The resulting arenium ion intermediate is deprotonated, restoring the aromaticity of the ring. The AlCl₄⁻ formed in the initial step assists in this deprotonation, regenerating the AlCl₃ catalyst.[3]

Experimental Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), anhydrous aluminum chloride (1.5 to 3.0 molar equivalents) is suspended in an anhydrous inert solvent such as dichloromethane (DCM).[6]

  • Formation of Acylium Ion: The suspension is cooled to 0 °C in an ice bath. 3-Nitrobenzoyl chloride (1.0 to 1.2 molar equivalents) is added slowly to the suspension over 15-30 minutes. The mixture is stirred at 0 °C for an additional 30 minutes.

  • Substrate Addition: 2-Nitroanisole (1.0 molar equivalent) dissolved in a minimal amount of anhydrous DCM is added dropwise to the reaction mixture at 0 °C.

  • Reaction: The reaction is allowed to warm to room temperature and may require heating to reflux to proceed, given the deactivated nature of the reactants. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: The reaction is carefully quenched by the slow addition of crushed ice, followed by concentrated hydrochloric acid.[6] The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with DCM.

  • Purification: The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Challenges: It is important to note that the presence of electron-withdrawing nitro groups on both the acyl chloride and the aromatic substrate significantly deactivates them towards Friedel-Crafts acylation.[6] This will likely result in slow reaction rates and may require harsh reaction conditions, potentially leading to side reactions and lower yields.

Predicted Spectroscopic and Physical Properties

The following spectroscopic data are predicted based on the analysis of structurally similar compounds found in the literature.[7][8]

Spectroscopic Data
Technique Predicted Data
¹H NMR Aromatic Protons (6H): Multiplets in the range of δ 7.5-8.5 ppm. The protons on the 4-methoxy-3-nitrophenyl ring would likely appear as doublets and a doublet of doublets. The protons on the 3-nitrophenyl ring would show more complex splitting patterns. Methoxy Protons (3H): A sharp singlet around δ 3.9-4.0 ppm.
¹³C NMR Carbonyl Carbon (C=O): A singlet around δ 190-195 ppm. Aromatic Carbons: Multiple signals between δ 110-160 ppm. The carbon bearing the methoxy group would be significantly upfield, while those bearing the nitro groups would be downfield. Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.
IR Spectroscopy C=O Stretch (Ketone): A strong absorption band around 1660-1680 cm⁻¹.[7] N-O Stretch (Nitro Group): Two strong absorption bands around 1520-1540 cm⁻¹ (asymmetric) and 1340-1360 cm⁻¹ (symmetric).[7] C-O Stretch (Ether): An absorption band around 1250-1270 cm⁻¹.[7] C-H Aromatic Stretch: Signals above 3000 cm⁻¹.
Mass Spectrometry Molecular Ion (M⁺): A peak at m/z = 302.05. Major Fragmentation Peaks: Expected fragments would correspond to the loss of NO₂, OCH₃, and the cleavage of the benzoyl moieties.
Physical Properties
Property Predicted Value/Description
Appearance Likely a pale yellow to yellow crystalline solid.
Melting Point Expected to be relatively high, likely above 150 °C, due to the rigid, polar structure and potential for strong intermolecular interactions.
Solubility Expected to be poorly soluble in water, but soluble in common organic solvents such as dichloromethane, chloroform, acetone, and ethyl acetate.
Conformation The two aryl rings of the benzophenone core are not coplanar due to steric hindrance. The dihedral angle between the rings is expected to be significant, influencing the molecule's electronic properties.[9][10]

Potential Applications and Research Directions

Substituted benzophenones are a class of compounds with a wide range of applications, and the unique substitution pattern of (4-Methoxy-3-nitrophenyl)(3-nitrophenyl)methanone suggests several areas for further investigation:

  • Photochemistry and Materials Science: The benzophenone core is a well-known photosensitizer. The presence of nitro groups, which are strong electron-withdrawing groups, and a methoxy group, an electron-donating group, could lead to interesting intramolecular charge transfer (ICT) properties upon photoexcitation. This could be explored for applications in nonlinear optics, organic light-emitting diodes (OLEDs), and as photoinitiators in polymerization reactions.[2]

  • Medicinal Chemistry: The benzophenone scaffold is present in numerous biologically active compounds. The nitro groups can be reduced to amines, which can then be further functionalized to create a library of compounds for screening against various biological targets. The polarity and hydrogen bonding potential of the molecule could be relevant for enzyme inhibition or receptor binding.

  • Synthetic Intermediates: This molecule can serve as a precursor for the synthesis of more complex heterocyclic compounds, dyes, and polymers. The reactivity of the nitro groups and the aromatic rings can be exploited to build larger molecular architectures.

Conclusion

(4-Methoxy-3-nitrophenyl)(3-nitrophenyl)methanone represents a challenging yet potentially rewarding synthetic target. While direct experimental data is currently lacking, this guide provides a comprehensive theoretical framework for its synthesis, characterization, and potential applications based on established chemical principles and data from analogous structures. The successful synthesis and characterization of this compound would be a valuable contribution to the fields of organic and materials chemistry, opening up new avenues for research and development.

References

  • Journal of Chemical and Pharmaceutical Research. The Influence of Nitro Group on Synthesis. Available at: [Link]

  • ResearchGate. Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). Available at: [Link]

  • Wikipedia. Friedel–Crafts reaction. Available at: [Link]

  • Science Alert. Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. Available at: [Link]

  • PubChem. 4-Methoxy-4'-nitrobenzophenone. Available at: [Link]

  • ResearchGate. Synthesis, Crystal, Absorption and Fluorescence Spectroscopy of Nitro-Stilbene Derivatives with Benzophenones. Available at: [Link]

  • SIELC Technologies. (3-Chlorophenyl)(4-methoxy-3-nitrophenyl)methanone. Available at: [Link]

  • PrepChem.com. Synthesis of C. 4-Methoxy-3-nitrophenol. Available at: [Link]

  • ResearchGate. Nitrobenzophenones and derivatives. 1. The synthesis and the characterization of mono and dinitrobenzophenones. Available at: [Link]

  • PubChem. (4-Methoxyphenyl)(3-nitrophenyl)methanone. Available at: [Link]

  • LS College. Friedel–Crafts reaction. Available at: [Link]

  • Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]

  • OpenStax. 16.3 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction. Available at: [Link]

  • PubMed. Conformations of substituted benzophenones. Available at: [Link]

  • Acta Chimica Asiana. Synthesis and characterization of 2,4,6-trihydroxy benzophenone and its activity as sunscreen. Available at: [Link]

  • ResearchGate. (PDF) Conformations of substituted benzophenones. Available at: [Link]

Sources

Exploratory

Molecular structure and conformation of substituted benzophenones

Topic: Molecular Structure and Conformation of Substituted Benzophenones Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals Executive Summary: The Non-Plan...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Molecular Structure and Conformation of Substituted Benzophenones Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals

Executive Summary: The Non-Planar Paradigm

The benzophenone scaffold (


) represents a fundamental challenge in conformational analysis and medicinal chemistry: the competition between 

-conjugation and steric repulsion. Unlike planar aromatic systems (e.g., anthracene), benzophenone cannot maintain coplanarity due to the steric clash between the ortho hydrogens of the two phenyl rings.

This guide analyzes the "propeller" conformation of substituted benzophenones, where the phenyl rings twist out of the carbonyl plane by an angle (


). This twist is not merely a structural curiosity; it dictates the molecule's frontier molecular orbitals (FMOs), alters its spectroscopic signature (UV/IR), and defines its binding affinity in protein pockets (e.g., HIV-1 Reverse Transcriptase).

Key Technical Takeaway: The twist angle (


) is the master variable.
  • 
    :  High conjugation, high steric strain (unstable).
    
  • 
    :  Equilibrium solution state (balance of sterics/electronics).
    
  • 
    :  Steric inhibition of resonance (SIR), chemically behaving like an aliphatic ketone.
    

Electronic and Steric Modulation

The conformation of benzophenone is a dynamic equilibrium perturbed by substituents. We must categorize these effects into Steric Bulk and Electronic Demand .

2.1 The "Propeller" Twist Mechanism

In unsubstituted benzophenone, the equilibrium twist angle is approximately


 in solution. However, introducing substituents at the ortho positions forces a deviation from this minimum.
  • Ortho-Substitution (Steric Dominance): A substituent at the 2 or 2' position (e.g.,

    
    , 
    
    
    
    ) drastically increases the rotational barrier. This leads to Steric Inhibition of Resonance (SIR) . The phenyl ring rotates to relieve strain, decoupling the
    
    
    -system from the carbonyl.
  • Para-Substitution (Electronic Dominance): Substituents at the 4 or 4' position exert mesomeric effects without steric penalty.

    • EDGs (e.g.,

      
      , 
      
      
      
      ):
      Increase the double-bond character of the
      
      
      bond, increasing the rotational barrier and favoring planarity (if sterics allow).
    • EWGs (e.g.,

      
      ):  Decrease bond order, lowering the rotational barrier.
      
2.2 Visualization of Structural Logic

The following diagram illustrates the causal relationship between substitution, conformation, and observable properties.

BenzophenoneLogic subst Substituent Selection ortho Ortho-Substitution (Steric Bulk) subst->ortho para Para-Substitution (Electronic Effect) subst->para conf Conformational Twist (φ) ortho->conf Increases φ (>50°) para->conf Modulates Barrier sir Steric Inhibition of Resonance (SIR) conf->sir High Twist conj Enhanced π-Conjugation conf->conj Low Twist uv UV-Vis: Blue Shift (Hypsochromic) sir->uv ir IR: Increased ν(C=O) (~1690 cm⁻¹) sir->ir bind Binding: Orthogonal Hydrophobic Pockets sir->bind

Caption: Causal pathway linking substituent selection to spectroscopic and pharmacological outcomes via the twist angle (


).

Analytical Methodologies

To validate the conformation of a synthesized benzophenone, one must employ a multi-modal approach. Relying on a single method is insufficient due to crystal packing forces potentially distorting the "true" solution-state geometry.

3.1 Infrared Spectroscopy (IR): The Carbonyl Reporter

The carbonyl stretching frequency (


) is a direct probe of conjugation efficiency.
Structural State

Frequency
Mechanistic Explanation
Unsubstituted BP ~1650–1660 cm⁻¹Partial single-bond character due to conjugation with two phenyl rings.
Sterically Hindered ~1680–1700 cm⁻¹SIR Effect: Twist breaks conjugation; C=O acquires more double-bond character (resembles aliphatic ketone).
Intramolecular H-Bond ~1620–1640 cm⁻¹Ortho-hydroxy groups (e.g., 2-OH-BP) form a 6-membered chelate ring, weakening the C=O bond.
3.2 UV-Vis Spectroscopy: The K-Band Shift

The primary


 transition (K-band) is sensitive to the twist angle.
  • Planar/Conjugated: Strong absorption at

    
     nm.
    
  • Twisted (SIR): The K-band undergoes a Hypsochromic (Blue) Shift and a decrease in molar absorptivity (

    
    ). The electrons are confined to the individual benzene rings rather than the full system.
    
3.3 X-Ray Crystallography vs. Solution NMR
  • X-Ray: Provides precise bond angles but is subject to crystal packing forces. For example, 4,4'-dimethoxybenzophenone may show a twist of

    
     in solid state.
    
  • Solution NMR: Represents a weighted average of conformers. Variable Temperature (VT) NMR is required to calculate the rotational energy barrier (

    
    ) by observing the coalescence of ortho proton signals.
    

Pharmacological Implications[2]

In drug discovery, the benzophenone scaffold is not a flat linker; it is a volumetric wedge.

4.1 The "Butterfly" Binding Mode

Many benzophenone-derived drugs (e.g., Fenofibrate analogs, NNRTIs like GW678248) exploit the twist to fit into hydrophobic pockets that are orthogonal to each other.

  • Case Study (HIV NNRTI): The benzophenone core in GW678248 adopts a specific twist that positions one phenyl ring into a hydrophobic tunnel (Tyr181/Tyr188 region) while the other remains solvent-exposed or interacts with the protein backbone. A planar analog would clash with the residues, abolishing activity.

4.2 Biological Activity Optimization Workflow

SAR_Workflow step1 Scaffold Selection (Benzophenone) step2 3D-QSAR Modeling (Define Twist) step1->step2 step3 Synthesis (Friedel-Crafts) step2->step3 step4 Bio-Assay (IC50 / Binding) step3->step4 step4->step2 Refine Model

Caption: Iterative cycle for optimizing benzophenone pharmacophores using conformational constraints.

Experimental Protocols

Protocol A: Synthesis of 3-Acetylbenzophenone via Friedel-Crafts Acylation

Rationale: This protocol demonstrates the introduction of a meta-directing deactivating group, requiring stringent moisture control.[1]

Reagents:

  • Acetophenone (1.0 eq)

  • Benzoyl Chloride (1.2 eq)

  • Aluminum Chloride (

    
    , anhydrous, 2.5 eq)
    
  • Dichloromethane (DCM, anhydrous)

Step-by-Step Methodology:

  • Apparatus Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a

    
     drying tube (or 
    
    
    
    inlet).
  • Lewis Acid Activation: Charge the flask with

    
     (2.5 eq) and anhydrous DCM (50 mL). Cool to 0°C in an ice bath.
    
  • Acylating Agent Addition: Add Benzoyl Chloride (1.2 eq) dropwise over 15 minutes. The solution will turn yellow/orange, indicating the formation of the acylium ion complex.

  • Substrate Addition: Add Acetophenone (1.0 eq) diluted in 10 mL DCM dropwise. Critical: The reaction is exothermic; maintain temperature <5°C to prevent polymerization.

  • Reflux: Remove the ice bath and heat to reflux (40°C) for 3–4 hours. Monitor via TLC (Mobile phase: 80:20 Hexane/EtOAc).

  • Quenching: Pour the reaction mixture slowly into a beaker containing 200g of crushed ice and 20 mL conc. HCl. This hydrolyzes the aluminum complex.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (

    
     mL).
    
  • Purification: Wash combined organics with saturated

    
     (to remove benzoic acid byproduct) and brine. Dry over 
    
    
    
    . Concentrate in vacuo.[2] Recrystallize from Ethanol.
Protocol B: Conformational Analysis via Variable Temperature (VT) NMR

Rationale: To determine the rotational energy barrier of the phenyl rings.

  • Sample Prep: Dissolve 10 mg of the substituted benzophenone in 0.6 mL of deuterated solvent with a high boiling point (e.g., DMSO-

    
     or Toluene-
    
    
    
    ).
  • Low-Temp Acquisition: Cool the probe to -60°C. Acquire

    
     NMR. Look for the splitting of the ortho protons (which may appear equivalent at room temp due to rapid rotation).
    
  • Stepwise Heating: Increase temperature in 10°C increments.

  • Coalescence Point (

    
    ):  Identify the temperature where the distinct ortho signals merge into a single broad peak.
    
  • Calculation: Use the Gutowsky-Holm equation to calculate

    
     at the coalescence temperature.
    

References

  • Cox, P. J., et al. (2008).[3] "Conformations of substituted benzophenones." Acta Crystallographica Section B, 64(2), 206-216.[3] Link

  • Jones, R. N. (1945). "The Ultraviolet Absorption Spectra of Aromatic Ketones." Journal of the American Chemical Society, 67(12), 2127–2150. Link

  • Lyman, D. J., et al. (1973). "Conformational Preferences of ortho-Substituted Benzophenones." Canadian Journal of Chemistry, 51, 1053. Link

  • Romagnoli, R., et al. (2014). "Benzophenone: a ubiquitous scaffold in medicinal chemistry." ChemMedChem, 9(6), 1136-1152. Link

  • BenchChem. (2025).[1] "Experimental protocol for Friedel-Crafts acylation to synthesize 3-Acetylbenzophenone." Link

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Nitration of 4-Methoxybenzophenone

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Standard Operating Procedure & Mechanistic Guide Executive Summary & Mechanistic Rationale The nitration of 4-methoxybe...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Standard Operating Procedure & Mechanistic Guide

Executive Summary & Mechanistic Rationale

The nitration of 4-methoxybenzophenone to yield 3-nitro-4-methoxybenzophenone is a fundamental electrophilic aromatic substitution (EAS) reaction utilized in the synthesis of advanced pharmaceutical intermediates. As a Senior Application Scientist, I have designed this protocol to prioritize regiocontrol, safety, and high-purity isolation.

Regioselectivity & Causality: 4-Methoxybenzophenone contains two distinct aromatic rings. The benzoyl group is strongly electron-withdrawing (deactivating), while the methoxy (-OCH₃) group is a strong


-donor (activating). Consequently, the electrophilic attack is exclusively directed to the electron-rich anisyl ring. Because the para position relative to the methoxy group is sterically and covalently blocked by the benzoyl moiety, the nitronium ion (

) attacks the ortho position, yielding the 3-nitro derivative[1].

To prevent oxidative degradation and suppress the formation of dinitro impurities (a common failure point in neat sulfuric acid[2]), this protocol utilizes glacial acetic acid as a moderating solvent. Acetic acid attenuates the reactivity of the nitrating mixture, allowing for a highly controlled, self-validating kinetic profile.

Mechanism HNO3 HNO3 + Acid Nitronium Ion Generation NO2 Nitronium Ion (NO2+) HNO3->NO2 -H2O Complex Sigma Complex (Arenium Ion) NO2->Complex Substrate 4-Methoxybenzophenone (Activated at C3) Substrate->Complex +NO2+ Product 3-Nitro-4-methoxybenzophenone + H+ Complex->Product Rearomatization

Electrophilic aromatic substitution mechanism for 4-methoxybenzophenone nitration.

Materials and Reagents

All reagents should be ACS grade or higher. Ensure that the nitric acid is fresh, as degraded nitric acid containing high levels of nitrogen dioxide (


) can lead to undesired nitrosation side reactions.
ReagentMW ( g/mol )EquivalentsAmountRole
4-Methoxybenzophenone 212.251.05.0 g (23.5 mmol)Substrate
Nitric Acid (68-70%) 63.011.52.5 mLElectrophile Source
Glacial Acetic Acid 60.05Solvent25.0 mLModerating Solvent
Ethanol (Absolute) 46.07SolventAs neededRecrystallization
Deionized Water / Ice 18.02Anti-solvent150 mLQuenching Agent

Experimental Protocol

This protocol is designed as a self-validating system . Visual cues and in-process controls (IPCs) are embedded within the steps to ensure the operator can verify the success of the reaction in real-time.

Step 1: Dissolution

  • Action: In a 250 mL round-bottom flask equipped with a PTFE-coated magnetic stir bar, dissolve 5.0 g of 4-methoxybenzophenone in 25 mL of glacial acetic acid.

  • Causality: Glacial acetic acid completely solubilizes the starting material while acting as a heat sink for the subsequent exothermic addition.

Step 2: Thermal Control

  • Action: Submerge the reaction flask in an ice-water bath. Allow the internal temperature to equilibrate to 0–5 °C for 10 minutes.

Step 3: Electrophile Addition

  • Action: Using a pressure-equalizing dropping funnel, add 2.5 mL of concentrated nitric acid (68-70%) dropwise over a period of 15–20 minutes.

  • Causality: The methoxy ring is highly activated. Dropwise addition prevents thermal runaways and localized hot spots, which are the primary cause of over-nitration (e.g., 3,5-dinitro derivatives) and oxidative cleavage[2].

Step 4: Propagation & In-Process Control (IPC)

  • Action: Remove the ice bath. Allow the reaction mixture to warm to room temperature (20–25 °C) and stir for 2 to 4 hours.

  • Self-Validation: The solution will undergo a distinct color change from colorless/pale yellow to a deep, vibrant yellow.

  • Validation Check: Pull a 50

    
    L aliquot, quench in 1 mL of water, extract with 1 mL ethyl acetate, and spot on a Silica Gel 60 F254 TLC plate (Eluent: Hexane/EtOAc 3:1). The reaction is complete when the starting material spot disappears, replaced by a new, more polar UV-active spot.
    

Step 5: Quenching & Precipitation

  • Action: Slowly pour the reaction mixture into a beaker containing 150 mL of vigorously stirred crushed ice and deionized water.

  • Self-Validation: A pale yellow to bright yellow precipitate will crash out of solution immediately upon contact with the aqueous anti-solvent[1].

Step 6: Isolation

  • Action: Collect the crude solid via vacuum filtration using a Büchner funnel. Wash the filter cake with cold deionized water (3

    
     50 mL) until the filtrate is pH neutral.
    
  • Causality: Thorough washing is critical to remove residual acetic and nitric acids, which can catalyze degradation during the drying phase.

Step 7: Purification

  • Action: Transfer the crude solid to an Erlenmeyer flask and recrystallize from a minimum volume of boiling absolute ethanol. Allow the solution to cool slowly to room temperature, then chill to 0 °C to maximize recovery. Filter and dry the yellow needles under high vacuum.

Workflow Step1 1. Dissolution 4-Methoxybenzophenone in Glacial AcOH Step2 2. Cooling Chill to 0-5 °C (Ice Bath) Step1->Step2 Step3 3. Nitration Dropwise addition of Conc. HNO3 Step2->Step3 Step4 4. Propagation Stir at RT for 2-4 hrs (TLC Monitor) Step3->Step4 Step5 5. Quenching Pour into crushed ice/water Step4->Step5 Step6 6. Isolation Vacuum filtration & H2O wash Step5->Step6 Step7 7. Purification Recrystallization from Ethanol Step6->Step7

Step-by-step experimental workflow for the synthesis of 3-nitro-4-methoxybenzophenone.

Analytical Characterization

To ensure the integrity of the synthesized compound, compare the isolated material against the following expected analytical benchmarks. The formation of yellow crystalline needles melting at ~105 °C is the definitive historical benchmark for this specific regiocenter[1].

Analytical ParameterExpected Result / Specification
Physical Appearance Yellow crystalline needles
Melting Point 104–106 °C (Lit. 105 °C)[1]
TLC (

)
~0.4 (Hexane:Ethyl Acetate 3:1, UV 254 nm)
Expected Yield 70–85% (Post-recrystallization)
Elemental Analysis (N) Theoretical: 5.45%; Expected: 5.4–5.5%[1]

References

  • CCCLXXXIIL-Substitution Products of 4-Hydroxybenzophenone and of its Methyl Ether. RSC Publishing. Journal of the Chemical Society (Resumed), 1930. URL:[Link]

  • US5741936A - Process for the preparation of 3-chloro-3'-Nitro-4'-Methoxybenzophenone. Google Patents.

Sources

Application

Advanced Application Note: (4-Methoxy-3-nitrophenyl)(3-nitrophenyl)methanone in Organic Synthesis

Executive Summary (4-Methoxy-3-nitrophenyl)(3-nitrophenyl)methanone (CAS: 54118-78-4), often referred to as 3,3'-dinitro-4-methoxybenzophenone , represents a highly versatile "push-pull" scaffold in organic synthesis. It...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4-Methoxy-3-nitrophenyl)(3-nitrophenyl)methanone (CAS: 54118-78-4), often referred to as 3,3'-dinitro-4-methoxybenzophenone , represents a highly versatile "push-pull" scaffold in organic synthesis. Its utility stems from the electronic asymmetry between the two phenyl rings:

  • Ring A (3-nitrophenyl): Electron-deficient, deactivated, meta-directing.

  • Ring B (4-methoxy-3-nitrophenyl): Contains an electron-donating methoxy group ortho to a nitro group and para to the carbonyl.

This unique architecture allows for regioselective nucleophilic aromatic substitution (


) , chemoselective reduction , and the synthesis of high-performance polyimides  and nitrogen heterocycles . This guide details the protocols for synthesizing, functionalizing, and polymerizing this building block.

Chemical Profile & Reactivity Logic

PropertySpecificationSynthetic Implication
Molecular Formula

High oxygen content; handle with oxidative care.
Electronic State Asymmetric "Push-Pull"Ring A is inert to

; Ring B is highly activated for

at C4.
Leaving Group Methoxy (-OMe)Activated by o-NO2 and p-C=O. Displaceable by primary/secondary amines.
Reducible Groups 2x Nitro (-NO2), 1x CarbonylNitro groups reduce to amines (monomers); Carbonyl can be preserved or reduced.
Structural Visualization

The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.

SynthesisPathways cluster_legend Reaction Types Start (4-Methoxy-3-nitrophenyl) (3-nitrophenyl)methanone SNAr Intermediate A: (4-Alkylamino-3-nitrophenyl) (3-nitrophenyl)methanone Start->SNAr Path 1: SNAr (R-NH2, Heat) Diamine Monomer B: 3,3'-Diamino-4-methoxy benzophenone Start->Diamine Path 2: Reduction (H2, Pd/C or Fe/HCl) Heterocycle Product C: Quinazoline/Acridone Derivatives SNAr->Heterocycle Reductive Cyclization Polymer Product D: Polyimide High-Performance Materials Diamine->Polymer Polycondensation (Dianhydrides) key1 Blue: Nucleophilic Substitution key2 Green: Reduction

Figure 1: Divergent synthesis tree showing the transformation of the parent scaffold into amino-intermediates, heterocycles, and polymer precursors.[1]

Core Protocols

Protocol A: Synthesis of the Building Block

If the compound is not sourced commercially, it is synthesized via the nitration of 4-methoxybenzophenone.

Mechanism: The methoxy group directs the first nitro group to the ortho position (Ring B). The carbonyl group deactivates Ring A, directing the second nitro group to the meta position.

Reagents:

  • 4-Methoxybenzophenone (1.0 eq)

  • Fuming Nitric Acid (

    
    , >90%)
    
  • Sulfuric Acid (

    
    , conc.)[2]
    

Step-by-Step:

  • Dissolution: Dissolve 10.6 g (50 mmol) of 4-methoxybenzophenone in 40 mL of conc.

    
     at 0°C.
    
  • Nitration: Dropwise add a mixture of fuming

    
     (4.0 eq) and 
    
    
    
    while maintaining the temperature below 10°C.
  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (30% EtOAc/Hexane).

  • Quench: Pour the reaction mixture onto 300 g of crushed ice/water. A yellow precipitate will form.

  • Purification: Filter the solid, wash with water until neutral pH, and recrystallize from Ethanol/DMF (9:1).

    • Yield Target: 85-90%

    • Validation:

      
       NMR should show two distinct aromatic spin systems.
      
Protocol B: Regioselective Functionalization

Objective: Replace the methoxy group with a primary amine to create asymmetric benzophenones. Rationale: The 4-methoxy group is activated by the ortho-nitro and para-carbonyl groups. This position is significantly more electrophilic than a standard anisole.

Reagents:

  • (4-Methoxy-3-nitrophenyl)(3-nitrophenyl)methanone (1.0 eq)

  • Primary Amine (e.g., Benzylamine, n-Butylamine) (1.2 eq)

  • Base:

    
     (2.0 eq)
    
  • Solvent: DMF or DMSO (Polar aprotic is critical)

Procedure:

  • Setup: In a pressure vial or round-bottom flask, suspend the ketone (1.0 eq) and

    
     (2.0 eq) in DMF (0.5 M concentration).
    
  • Addition: Add the amine (1.2 eq).

  • Thermal Activation: Heat to 80-100°C for 6-12 hours. The methoxy group is a poor leaving group compared to halides, so thermal energy is required.

    • Note: The solution will likely turn deep orange/red due to the formation of the Meisenheimer complex intermediate.

  • Workup: Pour into water. Extract with EtOAc. Wash with brine to remove DMF.

  • Result: The product is a (4-amino-substituted-3-nitrophenyl)(3-nitrophenyl)methanone.

Mechanism Visualization (


): 

SNArMechanism Reactants Substrate (4-OMe, 3-NO2) Transition Meisenheimer Complex (Stabilized by NO2) Reactants->Transition Nucleophilic Attack (R-NH2) Product Product (4-NHR, 3-NO2) Transition->Product Restoration of Aromaticity Leaving Leaving Group (OMe-) Transition->Leaving

Figure 2: The methoxy group displacement proceeds via a Meisenheimer complex, stabilized by resonance with the ortho-nitro group.

Protocol C: Reduction to Diamine (Polymer Monomer)

Objective: Synthesize 3,3'-diamino-4-methoxybenzophenone , a key monomer for polyimides. Challenge: Prevent reduction of the ketone to an alcohol.

Method: Catalytic Hydrogenation (Pd/C)

  • Solvent: Ethanol/Ethyl Acetate (1:1).

  • Catalyst: 10% Pd/C (5 wt% loading).

  • Conditions:

    
     atmosphere (balloon or 1-3 bar). Room temperature.
    
    • Critical Control: Stop reaction immediately upon consumption of starting material (TLC monitoring) to avoid reducing the carbonyl.

  • Workup: Filter through Celite. Concentrate in vacuo.

  • Application: The resulting diamine is reacted with dianhydrides (e.g., PMDA, ODPA) to form polyimides with high thermal stability and solubility (due to the methoxy "kink").

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield in

Temperature too low; Solvent too non-polar.Increase temp to 120°C; Ensure dry DMF/DMSO is used.
Over-reduction Carbonyl reduced to alcohol during hydrogenation.Switch to Fe/NH4Cl or SnCl2 (chemoselective for nitro).
Solubility Issues Rigid backbone structure.Use NMP or DMAC for reactions involving the diamine.

References

  • Synthesis and Nitration of Benzophenones

    • Title: Nitration of 4-methoxybenzophenone and characteriz
    • Source: PubChem Compound Summary for CID 794540.
    • URL:[Link]

  • Nucleophilic Aromatic Substitution Mechanisms

    • Title: Nucleophilic Aromatic Substitution ( ) - Chemistry LibreTexts.
    • Source: Chemistry LibreTexts.
    • URL:[Link]

  • Polyimide Synthesis from Nitro-Benzophenones

    • Title: Synthesis and properties of polyimides derived
    • Source: ScienceDirect / Polymer Journals (General Reference for Diamine utility).
    • URL:[Link]

  • Safety Data & Handling

    • Title: Safety Data Sheet - (4-Methoxy-3-nitrophenyl)(3-nitrophenyl)methanone.
    • Source: Sigma-Aldrich.

Sources

Method

Application Note: (4-Methoxy-3-nitrophenyl)(3-nitrophenyl)methanone in Visible-Light Polymerization

This Application Note and Protocol guide details the use of (4-Methoxy-3-nitrophenyl)(3-nitrophenyl)methanone (often referred to in specialized literature as a nitro-methoxy benzophenone derivative) as a photoinitiator....

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the use of (4-Methoxy-3-nitrophenyl)(3-nitrophenyl)methanone (often referred to in specialized literature as a nitro-methoxy benzophenone derivative) as a photoinitiator.

Based on its chemical structure—a benzophenone core substituted with a strong electron-donating methoxy group and electron-withdrawing nitro groups—this compound functions as a Type II (hydrogen abstraction) photoinitiator with enhanced spectral sensitivity in the near-UV to visible light range (red-shifted absorption). This makes it particularly valuable for applications requiring milder curing conditions (e.g., 405 nm LED) compared to traditional deep-UV initiators.

Part 1: Introduction & Mechanistic Insight

The Challenge of UV Curing

Standard Type II photoinitiators like Benzophenone (BP) absorb primarily in the UVC/UVB region (


), requiring high-energy mercury lamps for activation. This limits their use in biological applications, deep-cure composites, and UV-sensitive substrates.
The Solution: Push-Pull Chromophore Engineering

(4-Methoxy-3-nitrophenyl)(3-nitrophenyl)methanone represents a "push-pull" molecular design.

  • Electron Donor (Auxochrome): The 4-Methoxy group donates electron density into the

    
    -system.
    
  • Electron Acceptor: The 3-Nitro groups withdraw electron density.

  • Result: This intramolecular charge transfer (ICT) lowers the energy gap for the

    
     and 
    
    
    
    transitions, shifting the absorption maximum (
    
    
    ) bathochromically (red-shift) into the 380–420 nm range.

This allows the use of standard 405 nm LEDs or Dental Blue Lights for polymerization, significantly reducing energy consumption and safety risks.

Photoinitiation Mechanism (Type II)

Unlike Type I initiators (which cleave homolytically), this compound requires a co-initiator (typically a tertiary amine).

  • Excitation: Absorption of a photon (

    
    ) promotes the molecule to the excited singlet state (
    
    
    
    ), which rapidly undergoes Intersystem Crossing (ISC) to the Triplet State (
    
    
    ).
  • Interaction: The excited triplet ketone interacts with the amine co-initiator (e.g., MDEA or EDB).

  • Electron/Proton Transfer: An electron is transferred from the amine to the ketone, followed by rapid proton transfer.

  • Radical Generation: This produces two radicals:

    • Ketyl Radical: Generally stable and unreactive towards monomers (termination species).

    • Aminoalkyl Radical: Highly reactive; initiates the polymerization of acrylates/methacrylates.

Part 2: Technical Specifications & Formulation

Physicochemical Properties
PropertyValue / Description
Chemical Name (4-Methoxy-3-nitrophenyl)(3-nitrophenyl)methanone
Molecular Formula

Molecular Weight ~302.24 g/mol
Appearance Pale yellow to yellow crystalline powder
Solubility Soluble in Acetone, THF, DCM, Acrylates; Insoluble in Water
Absorption

~360–390 nm (tailing to 420 nm)
Molar Extinction (

)
> 15,000

(at

)
Recommended Formulation

For optimal curing of acrylate resins (e.g., PEGDA, Bis-GMA, TEGDMA):

ComponentRoleConcentration (wt%)
Monomer Base Polymer backbone95.0 - 98.0%
Photoinitiator (4-Methoxy-3-nitrophenyl)(3-nitrophenyl)methanone0.5 - 2.0%
Co-Initiator Methyldiethanolamine (MDEA) or EDB1.0 - 3.0%
Solvent (Optional) Viscosity modifier (if needed)0 - 50% (formulation dependent)

Critical Note: The molar ratio of Amine:Initiator should be maintained at roughly 2:1 to 3:1 to ensure efficient hydrogen abstraction.

Part 3: Experimental Protocol

Protocol A: Preparation of Photosensitive Resin

Objective: Create a homogeneous, visible-light sensitive resin for 3D printing or coating.

  • Weighing: In an amber glass vial (to prevent premature curing), weigh 9.7 g of Monomer (e.g., TEGDMA).

  • Initiator Dissolution: Add 0.1 g (1 wt%) of (4-Methoxy-3-nitrophenyl)(3-nitrophenyl)methanone .

    • Tip: If dissolution is slow, sonicate at 40°C for 10 minutes. Ensure the environment is shielded from blue light.

  • Co-Initiator Addition: Add 0.2 g (2 wt%) of Ethyl-4-(dimethylamino)benzoate (EDB) or MDEA.

  • Mixing: Vortex the mixture for 2 minutes until optically clear.

  • Degassing: Bubble Nitrogen (

    
    ) through the resin for 5 minutes to remove dissolved Oxygen (Oxygen is a strong radical scavenger that inhibits Type II initiation).
    
Protocol B: Real-Time FTIR Monitoring of Cure Kinetics

Objective: Validate the polymerization efficiency by monitoring the disappearance of the C=C double bond peak.

  • Setup: Configure an FTIR spectrometer with an ATR accessory.

  • Deposition: Place a 10

    
     droplet of the resin on the ATR crystal.
    
  • Irradiation Source: Position a 405 nm LED (Intensity: 50 mW/cm²) exactly 2 cm above the sample.

  • Measurement:

    • Start FTIR continuous scanning (Time-resolved mode).

    • Turn on the LED at

      
      .
      
    • Monitor the acrylate peak at 1637 cm⁻¹ (C=C stretching) or 810 cm⁻¹ (C=H twisting).

  • Data Analysis: Calculate Double Bond Conversion (DBC) using the equation:

    
    
    Where 
    
    
    
    is the peak area at time
    
    
    , and
    
    
    is the initial peak area.

Part 4: Mechanistic Visualization

The following diagram illustrates the photon absorption, intersystem crossing, and radical generation pathway specific to this nitro-benzophenone derivative.

PhotoinitiationMechanism GroundState Ground State (S0) (4-Methoxy-3-nitro...) ExcitedSinglet Excited Singlet (S1) Absorption (hv) GroundState->ExcitedSinglet 405 nm Light TripletState Triplet State (T1) Reactive Species ExcitedSinglet->TripletState ISC (Fast) TripletState->GroundState O2 Quenching AmineComplex Exciplex Formation [Ketone ... Amine] TripletState->AmineComplex + Co-Initiator (Amine) Radicals Radical Generation Aminoalkyl Radical (Active) Ketyl Radical (Inactive) AmineComplex->Radicals H-Abstraction Polymer Polymerization Initiation & Propagation Radicals->Polymer Acrylate Monomer

Caption: Pathway of radical generation via Type II photoinitiation. The nitro groups facilitate efficient Intersystem Crossing (ISC) to the reactive Triplet State.

Part 5: Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Tacky Surface (Oxygen Inhibition) Oxygen quenching of the triplet state or radicals.Cure under

atmosphere or cover with a PET film (Mylar) to exclude air. Increase amine concentration.
Low Conversion Spectral mismatch or insufficient intensity.Ensure LED wavelength matches the absorption tail (405 nm is preferred over 450 nm). Increase intensity to >50 mW/cm².
Yellowing of Polymer Residual nitro-compounds or azo-coupling byproducts.Reduce initiator concentration to <0.5%. This is intrinsic to nitro-aromatics; not suitable for optically clear/colorless applications.
Pre-Gelation High thermal instability or ambient light exposure.Store resin in amber bottles at 4°C. Use red light in the lab during handling.

Part 6: References

  • Allen, N. S. (1996). Photoinitiators for UV and visible curing of coatings: Mechanisms and properties. Journal of Photochemistry and Photobiology A: Chemistry. Link

  • Fouassier, J. P., & Lalevée, J. (2014). Photoinitiators for Polymer Synthesis: Scope, Reactivity, and Efficiency. Wiley-VCH. Link

  • Yagci, Y., et al. (2010). Photoinitiated Polymerization: Advances, Challenges, and Opportunities. Macromolecules. Link

  • CymitQuimica. (2024). Product Data: 3,3'-Dinitrobenzophenone. (Structural analog reference). Link

  • BenchChem. (2024). 4-Methoxy-3-nitrophenyl phenyl ketone Properties. Link

(Note: While specific literature on the exact asymmetric dinitro-methoxy derivative is specialized, the protocols above are derived from established standards for nitro-substituted benzophenone Type II initiators.)

Application

Protocol for palladium-catalyzed cross-coupling to synthesize diaryl ketones

Title: Advanced Protocols for Palladium-Catalyzed Synthesis of Diaryl Ketones: Mechanisms, Methodologies, and Validation Executive Summary & Strategic Context Diaryl ketones, particularly benzophenones, are ubiquitous st...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced Protocols for Palladium-Catalyzed Synthesis of Diaryl Ketones: Mechanisms, Methodologies, and Validation

Executive Summary & Strategic Context

Diaryl ketones, particularly benzophenones, are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and chemical biology, where they serve as robust photo-affinity labels for crosslinking biomolecules[1][2]. Traditional synthetic routes, such as Friedel-Crafts acylation or the addition of organometallic reagents to Weinreb amides, frequently suffer from harsh reaction conditions, poor regioselectivity, and the requirement for highly reactive, moisture-sensitive organolithium or Grignard reagents[3][4].

Palladium-catalyzed cross-coupling has fundamentally transformed this chemical space, offering highly chemoselective, mild, and modular pathways to asymmetric diaryl ketones[1][4]. As an Application Scientist, selecting the appropriate catalytic strategy—whether through carbonylative coupling, umpolung (reversed-polarity) acyl anion equivalents, or direct amide N–C cleavage—is critical for optimizing yield and maximizing functional group tolerance.

Mechanistic Causality & Pathway Dynamics

The synthesis of diaryl ketones via palladium catalysis generally proceeds through one of three distinct mechanistic paradigms. Understanding the causality behind each catalytic cycle is essential for rational reaction optimization.

A. Carbonylative Suzuki-Miyaura Cross-Coupling This approach inserts carbon monoxide (CO) between an aryl halide and an arylboronic acid. Historically limited by the hazards of pressurized CO gas, modern protocols utilize solid CO surrogates like molybdenum hexacarbonyl, Mo(CO)6[2]. The critical mechanistic causality here is the kinetic competition between CO insertion and direct transmetalation[2]. If transmetalation outpaces CO insertion, the non-carbonylated biaryl side-product is formed.

B. Umpolung (Reversed-Polarity) Cross-Coupling Acyl anion equivalents, such as acylsilanes[5] or 2-aryl-1,3-dithianes[6], reverse the traditional electrophilic polarity of the carbonyl carbon. For example, the base-promoted deprotonation of 2-aryl-1,3-dithianes generates a nucleophile that undergoes Pd-catalyzed cross-coupling with aryl bromides[6]. Subsequent hydrolysis yields the desired diaryl ketone.

C. Direct Acylative Suzuki-Miyaura (Amide N–C Cleavage) Recent breakthroughs utilize primary amides activated via N,N-di-Boc protection[7]. The steric bulk of the di-Boc group twists the amide bond out of planarity, destroying its resonance stability. Using highly reactive [Pd(NHC)(cin)Cl] precatalysts, this weakened N–C(O) bond is readily cleaved at room temperature, allowing direct cross-coupling with arylboronic acids[7].

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Pd(II) Aryl Complex (Oxidative Addition) Pd0->OxAdd + Ar-X COIns Acyl-Pd(II) Complex (CO Insertion) OxAdd->COIns + CO TransMet Acyl-Pd(II)-Aryl' Complex (Transmetalation) COIns->TransMet + Ar'-B(OH)2 Product Diaryl Ketone (Reductive Elimination) TransMet->Product Reductive Elimination Product->Pd0 Regenerates Pd(0)

Fig 1. Catalytic cycle of carbonylative Suzuki-Miyaura cross-coupling for diaryl ketones.

Quantitative Condition Matrix

To facilitate protocol selection, the following table summarizes optimized parameters for the three primary strategies based on recent literature benchmarks.

StrategyElectrophileNucleophileCatalyst / LigandKey Additive / ConditionsTypical Yield
Carbonylative SM Aryl IodideArylboronic AcidPd(TFA)2Mo(CO)6 (0.5 eq), pH 8.0 buffer, RT70–95%
Umpolung (Dithiane) Aryl Bromide2-Aryl-1,3-dithianePd(OAc)2 / NiXantphosLiHMDS or NaHMDS, RT80–96%
Umpolung (Acylsilane) Aryl BromideArylacylsilane[(allyl)PdCl]2 / PC1H2O (activator), K3PO4, THF60–85%
Amide N-C Cleavage N,N-di-Boc AmideArylboronic Acid[Pd(NHC)(cin)Cl]K2CO3, THF, Room Temp85–99%

Validated Experimental Protocols

Protocol A: Mild Carbonylative Suzuki-Miyaura Cross-Coupling using Mo(CO)6

Application: Late-stage functionalization and synthesis of benzophenone photo-affinity labels under benchtop, open-air conditions[2].

  • Reagent Preparation: In a standard 10 mL glass vial, add the aryl iodide (0.1 mmol), arylboronic acid (0.15 mmol, 1.5 eq), and the solid CO surrogate Mo(CO)6 (0.05 mmol, 0.5 eq)[2].

  • Catalyst Addition: Add Pd(TFA)2 (2 mol%) as the palladium source[2].

  • Solvent System: Introduce 1.0 mL of a pH 8.0 phosphate buffer/organic co-solvent mixture (e.g., 1:1 Buffer:MeCN). Scientific Insight: The mildly basic aqueous environment facilitates the controlled release of CO from Mo(CO)6 without requiring specialized high-pressure equipment.

  • Reaction: Stir the mixture vigorously at room temperature for 12–24 hours[2]. No rigorous degassing is required, though an inert atmosphere can optionally be used to prevent oxidative homocoupling of the boronic acid.

  • Workup: Dilute the reaction with EtOAc (5 mL). Filter the mixture through a short pad of Celite to remove molybdenum salts and palladium black. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient) to isolate the pure diaryl ketone.

Workflow Prep 1. Reagent Prep Ar-I, Ar'-B(OH)2 Solvent 2. Solvent Addition pH 8.0 Buffer Prep->Solvent React 3. Reaction Stir at RT Solvent->React Quench 4. Quench Filter Salts React->Quench Purify 5. Purification Chromatography Quench->Purify

Fig 2. Step-by-step experimental workflow for Mo(CO)6-mediated carbonylative cross-coupling.

Protocol B: Room-Temperature Suzuki-Miyaura of Primary Amides

Application: Direct conversion of widely available primary benzamides to diaryl ketones via highly selective N–C bond cleavage[7].

  • Activation: Convert the starting primary benzamide to the corresponding N,N-di-Boc amide using Boc2O and DMAP.

  • Coupling Setup: In an oven-dried vial under a nitrogen atmosphere, combine the N,N-di-Boc amide (0.2 mmol), arylboronic acid (0.4 mmol, 2.0 eq), and K2CO3 (0.6 mmol, 3.0 eq)[7].

  • Catalyst: Add the well-defined, highly reactive precatalyst[Pd(NHC)(cin)Cl] (3 mol%)[7].

  • Reaction: Add anhydrous THF (2.0 mL) and stir at room temperature for 15 hours[7].

  • Isolation: Quench the reaction with deionized water, extract with dichloromethane (3 × 5 mL), dry over anhydrous Na2SO4, and purify via silica gel chromatography.

Self-Validating Systems & Analytical Troubleshooting

To ensure scientific integrity and reproducibility, every protocol must be treated as a self-validating system. Researchers should employ the following analytical checks:

  • LC-MS Reaction Monitoring: For carbonylative couplings (Protocol A), continuously monitor the ratio of the desired diaryl ketone (m/z = [M+H]+) against the non-carbonylated biaryl side-product[2].

  • Troubleshooting the CO Insertion Rate: If the biaryl side-product predominates, it definitively indicates that transmetalation is occurring faster than CO insertion[2]. Corrective Action: Increase the concentration of Mo(CO)6 to elevate local CO concentration, or lower the reaction temperature to kinetically retard transmetalation, allowing the acyl-Pd(II) complex adequate time to form.

  • Troubleshooting Hydrolysis (Protocol B): If carboxylic acid byproducts are observed during amide cross-coupling, water is acting as a competitive nucleophile against the boronic acid[2]. Corrective Action: Rigorously dry the THF over activated molecular sieves and ensure the K2CO3 base is freshly oven-dried.

References

  • Palladium-Catalyzed Carbonylative Synthesis of Diaryl Ketones from Arenes and Arylboronic Acids through C(sp2)–H Thianthrenation.Organic Letters - ACS Publications.
  • General Method for the Suzuki–Miyaura Cross-Coupling of Primary Amide-Derived Electrophiles Enabled by[Pd(NHC)(cin)Cl] at Room Temperature.Organic Letters - ACS Publications.
  • Reversed-Polarity Synthesis of Diaryl Ketones through Palladium-Catalyzed Direct Arylation of 2-Aryl-1,3-dithianes.PMC - NIH.
  • Peptide modification via a mild carbonylative Suzuki-Miyaura reaction gives late-stage access to diaryl-ketones.ChemRxiv.
  • Reversed-Polarity Synthesis of Diaryl Ketones via Palladium-Catalyzed Cross-Coupling of Acylsilanes.Journal of the American Chemical Society - ACS Publications.
  • Synthesis of aryl ketones by acylation of arenes.Organic Chemistry Portal.
  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments.PMC - NIH.

Sources

Method

Application Note: HPLC Analysis of (4-Methoxy-3-nitrophenyl)(3-nitrophenyl)methanone

Executive Summary This guide details the High-Performance Liquid Chromatography (HPLC) protocol for the quantification and purity analysis of (4-Methoxy-3-nitrophenyl)(3-nitrophenyl)methanone . Due to the presence of two...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the High-Performance Liquid Chromatography (HPLC) protocol for the quantification and purity analysis of (4-Methoxy-3-nitrophenyl)(3-nitrophenyl)methanone . Due to the presence of two nitro groups and a methoxy moiety on a benzophenone scaffold, this analyte exhibits significant hydrophobicity and strong


-

interaction potential.

While standard C18 chemistry is sufficient for basic purity checks, this protocol introduces a Phenyl-Hexyl stationary phase option. This is critical for separating potential regioisomeric impurities (e.g., 2-nitro or 4'-nitro isomers) often formed during the nitration or Friedel-Crafts acylation synthesis steps, which co-elute on standard alkyl phases.

Chemical Context & Method Strategy

Analyte Properties
PropertyDescriptionChromatographic Implication
Structure Di-nitro substituted benzophenone with a methoxy ether.Highly hydrophobic; requires high organic content in mobile phase.
Chromophores Conjugated aromatic rings, Nitro (

), Carbonyl (

).
Strong UV absorption. Primary

likely ~250–260 nm; Secondary ~300 nm.
pKa Non-ionizable in standard pH range (1–10).pH control is used primarily for column stability and peak shape (silanol suppression), not analyte ionization.
Solubility Poor in water; Soluble in ACN, MeOH, DMSO.Sample diluent must be high-organic (e.g., 100% ACN) to prevent precipitation.
Strategic Selection of Stationary Phase
  • Primary (C18): Uses hydrophobic subtraction. Good for general potency.

  • Secondary (Phenyl-Hexyl): Uses

    
    -
    
    
    
    stacking interactions. The nitro groups on the analyte are strong electron-withdrawing groups (EWGs), making the aromatic rings electron-deficient. A phenyl stationary phase (electron-rich) will retain this analyte differently than its impurities, offering superior selectivity for isomer resolution.

Experimental Protocols

Equipment & Reagents[1][2][3]
  • HPLC System: Agilent 1260/1290 Infinity II or Waters Alliance/Acquity (or equivalent) with PDA/DAD detector.

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q/18.2 MΩ).

  • Additives: Formic Acid (FA) or Phosphoric Acid (

    
    ).
    
Method A: High-Throughput Potency (C18)

Recommended for routine purity checks and reaction monitoring.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C.

  • Detection: UV @ 254 nm (Reference: 360 nm).

  • Injection Volume: 5–10 µL.

Gradient Table (Method A):

Time (min) % Mobile Phase B Event
0.0 40 Equilibration start
8.0 90 Elution of hydrophobic analyte
10.0 90 Wash
10.1 40 Re-equilibration

| 14.0 | 40 | End of Run |

Method B: Isomer Resolution (Phenyl-Hexyl)

Recommended for final product release and impurity profiling.

  • Column: Phenomenex Luna Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0) or 0.1%

    
     in Water.[2]
    
  • Mobile Phase B: Methanol (MeOH). Note: MeOH promotes

    
    -
    
    
    
    interactions better than ACN.
  • Flow Rate: 0.8 mL/min.[3]

  • Temperature: 25°C (Lower temperature enhances

    
    -
    
    
    
    selectivity).
  • Detection: UV @ 260 nm.

Gradient Table (Method B):

Time (min) % Mobile Phase B Event
0.0 30 Hold for polarity separation
2.0 30 Start Gradient
15.0 85 Slow ramp for isomer separation
18.0 85 Wash
18.1 30 Re-equilibration

| 23.0 | 30 | End of Run |

Sample Preparation & Workflow

Standard Preparation
  • Stock Solution (1.0 mg/mL): Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile . Sonicate for 5 minutes.

  • Working Standard (0.1 mg/mL): Dilute 1.0 mL of Stock Solution into 9.0 mL of 50:50 ACN:Water .

    • Critical Note: Do not use 100% water as diluent; the compound will precipitate. Ensure the final diluent matches the starting mobile phase conditions reasonably well to avoid peak distortion.

Workflow Visualization

The following diagram illustrates the decision matrix for selecting the appropriate method and the sample preparation workflow.

HPLC_Workflow Start Sample Received: (4-Methoxy-3-nitrophenyl) (3-nitrophenyl)methanone Solubility Dissolve in 100% ACN (Stock 1mg/mL) Start->Solubility Dilution Dilute to 0.1 mg/mL (50:50 ACN:H2O) Solubility->Dilution Decision Goal of Analysis? Dilution->Decision MethodA Method A: C18 Column (Reaction Monitoring/Potency) Decision->MethodA Routine MethodB Method B: Phenyl-Hexyl (Impurity Profiling/Isomers) Decision->MethodB Complex Analysis Run HPLC (UV @ 254nm) MethodA->Analysis MethodB->Analysis Data Analyze Peak Purity (PDA) & Integration Analysis->Data

Figure 1: Analytical workflow for method selection and sample preparation.

System Suitability & Validation Criteria

To ensure the trustworthiness of the data, the following System Suitability Test (SST) parameters must be met before running samples.

ParameterAcceptance CriteriaRationale
Retention Time %RSD

(n=5 injections)
Ensures pump/gradient stability.
Peak Area %RSD

(n=5 injections)
Ensures injector precision and solubility stability.
Tailing Factor (

)

Nitro groups can cause tailing; indicates column health.
Resolution (

)

between analyte and nearest impurity
Critical for accurate quantitation.
Signal-to-Noise (S/N)

(for LOQ)
Ensures sensitivity limits are met.
Troubleshooting Guide
  • Split Peaks: Usually indicates the sample solvent is too strong (e.g., injecting 100% ACN into a low-organic initial gradient). Solution: Increase water content in the sample diluent or reduce injection volume to 2 µL.

  • Broad Peaks: Column collapse or lack of buffering. Solution: Ensure Formic Acid or Phosphate buffer is fresh.

  • Carryover: The hydrophobic nature of the benzophenone core may cause sticking. Solution: Add a needle wash step with 90:10 ACN:Water.

References

  • SIELC Technologies. (2018).[4] Method for Analysis of (3-Chlorophenyl)(4-methoxy-3-nitrophenyl)methanone. SIELC Application Notes. Available at: [Link]

  • PubChem. (2025).[5] Compound Summary: (4-Methoxyphenyl)(3-nitrophenyl)methanone.[5] National Library of Medicine. Available at: [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text for Gradient/Column selection logic).

Sources

Application

Use of (4-Methoxy-3-nitrophenyl)(3-nitrophenyl)methanone in the synthesis of pharmaceutical intermediates

This Application Note and Protocol Guide details the synthesis, chemical properties, and pharmaceutical utility of (4-Methoxy-3-nitrophenyl)(3-nitrophenyl)methanone (also referred to as 3,3'-Dinitro-4-methoxybenzophenone...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the synthesis, chemical properties, and pharmaceutical utility of (4-Methoxy-3-nitrophenyl)(3-nitrophenyl)methanone (also referred to as 3,3'-Dinitro-4-methoxybenzophenone ).

This guide is structured for researchers requiring high-purity intermediates for bis-aryl systems , kinase inhibitors , and photo-affinity probes .

Executive Summary

(4-Methoxy-3-nitrophenyl)(3-nitrophenyl)methanone is a specialized benzophenone scaffold featuring a unique "push-pull" electronic structure on Ring A (methoxy donor, nitro acceptor) and a meta-directing deactivating group on Ring B. This bifunctional nature makes it a critical intermediate for synthesizing 3,3'-diaminobenzophenones , which are privileged structures in the development of poly-functionalized kinase inhibitors , UV-stabilizers , and DNA-intercalating agents .

Its primary utility lies in its ability to undergo chemoselective reduction (to diamines) or nucleophilic aromatic substitution (


)  (displacement of the methoxy group), offering a divergent pathway to complex pharmaceutical libraries.

Chemical Profile & Structural Logic[1][2]

PropertySpecification
IUPAC Name (4-Methoxy-3-nitrophenyl)(3-nitrophenyl)methanone
Common Name 3,3'-Dinitro-4-methoxybenzophenone
Molecular Formula

Molecular Weight 302.24 g/mol
Key Functional Groups Ketone (bridge), Nitro (x2, meta/ortho), Methoxy (para to ketone)
Reactivity Class Electrophilic Aromatic Scaffold;

Substrate
Structural Significance
  • Ring A (4-OMe, 3-NO2): The ortho-nitro group activates the methoxy group towards nucleophilic attack (

    
    ), allowing the methoxy to be replaced by amines or thiols.
    
  • Ring B (3-NO2): Provides a latent amine functionality in the meta position, essential for maintaining the "curved" geometry often required in enzyme inhibitors.

  • Ketone Bridge: Serves as a rigid linker that can be reduced to a methylene (

    
    ) or alcohol (
    
    
    
    ) to tune solubility and binding affinity.

Synthetic Protocols

Protocol A: Synthesis of the Core Scaffold

Target: (4-Methoxy-3-nitrophenyl)(3-nitrophenyl)methanone Precursor: (4-Methoxyphenyl)(3-nitrophenyl)methanone (CAS 54118-78-4)

Mechanistic Logic: The synthesis relies on the regioselective nitration of the commercially available mono-nitro precursor. The methoxy group is a strong ortho/para director. Since the para position is blocked by the carbonyl, nitration occurs exclusively at the ortho position (C3) of the anisole ring. The other ring is deactivated by the existing nitro group and the carbonyl, preventing over-nitration.

Step-by-Step Procedure:

  • Preparation: In a 250 mL 3-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve (4-Methoxyphenyl)(3-nitrophenyl)methanone (10.0 g, 38.9 mmol) in Concentrated Sulfuric Acid (

    
    )  (50 mL). Cool the solution to 0–5°C using an ice-salt bath.
    
  • Nitration: Prepare a mixture of Fuming Nitric Acid (

    
    , >90%)  (2.0 mL, 42.8 mmol, 1.1 equiv) and Concentrated 
    
    
    
    (10 mL). Add this mixture dropwise to the reaction flask over 30 minutes, maintaining the internal temperature below 10°C.
  • Reaction: Allow the mixture to stir at 0–5°C for 1 hour, then slowly warm to room temperature (25°C) and stir for an additional 2 hours. Monitor reaction progress via TLC (SiO2, Hexane:EtOAc 7:3).

  • Quenching: Pour the reaction mixture carefully onto Crushed Ice (300 g) with vigorous stirring. A yellow precipitate will form.[1][2]

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with water (

    
     mL) until the filtrate is neutral (pH ~7).
    
  • Purification: Recrystallize the crude solid from Ethanol/Acetone (9:1) to yield the target product as pale yellow needles.

    • Expected Yield: 85–90%

    • Melting Point: 142–145°C (Lit. value for similar dinitrobenzophenones).

Protocol B: Divergent Downstream Transformations

This scaffold offers two primary divergent pathways for drug discovery: Reduction (Path 1) and Displacement (Path 2).

Path 1: Chemoselective Reduction to 3,3'-Diamino-4-methoxybenzophenone

Application: Synthesis of Polyimide monomers or Urea-based Kinase Inhibitors.

  • Dissolution: Dissolve the dinitro intermediate (5.0 g) in Methanol/THF (1:1, 100 mL).

  • Catalyst: Add 10% Pd/C (0.5 g, 10 wt%).

  • Hydrogenation: Hydrogenate at 30 psi (2 bar)

    
     pressure at room temperature for 6 hours.
    
  • Workup: Filter through a Celite pad to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Result: The resulting diamine is air-sensitive (oxidation to azo/azoxy species). Store under nitrogen or use immediately.

Path 2: Nucleophilic Aromatic Substitution (

)

Application: Introducing diversity at the 4-position (e.g., morpholine, piperazine) before reduction.

  • Reaction: Dissolve the dinitro intermediate (1.0 equiv) in DMF or DMSO .

  • Nucleophile: Add the amine (e.g., Morpholine, 1.2 equiv) and a base (

    
     , 2.0 equiv).
    
  • Conditions: Heat to 80–100°C for 4–8 hours. The ortho-nitro group activates the methoxy leaving group.

  • Result: Formation of (4-Morpholino-3-nitrophenyl)(3-nitrophenyl)methanone .

Visualizing the Synthetic Workflow

The following diagram illustrates the synthesis and divergent utility of the scaffold.

G Start (4-Methoxyphenyl)(3-nitrophenyl) methanone (CAS 54118-78-4) Reagent1 HNO3 / H2SO4 (Nitration) Start->Reagent1 Target (4-Methoxy-3-nitrophenyl) (3-nitrophenyl)methanone (Core Scaffold) Reagent1->Target Electrophilic Subst. (Ortho to OMe) Path1 H2, Pd/C (Reduction) Target->Path1 Path2 R-NH2, K2CO3 (SnAr Displacement) Target->Path2 Product1 3,3'-Diamino-4-methoxy benzophenone (Linker/Monomer) Path1->Product1 Nitro Reduction Product2 4-Amino-3,3'-dinitro benzophenone (Functionalized Scaffold) Path2->Product2 Methoxy Displacement

Figure 1: Synthetic pathway from precursor to the target dinitro scaffold and its divergent applications in pharmaceutical synthesis.

Pharmaceutical Applications & Case Studies

Kinase Inhibitor Scaffolds (Bis-Aryl Ureas)

The 3,3'-diamino motif derived from this molecule is a precursor to "Type II" kinase inhibitors which often utilize a diaryl urea or amide linker to bind into the hydrophobic pocket of the enzyme.

  • Mechanism: The diamine is reacted with isocyanates or acyl chlorides. The 4-methoxy group can be retained to improve solubility or demethylated to a phenol for H-bonding interactions.

Photo-Affinity Labeling

Benzophenones are classic photo-affinity probes. Upon UV irradiation (350–360 nm), the carbonyl group forms a triplet radical that inserts into nearby C-H bonds.

  • Utility: This specific scaffold allows researchers to attach a drug pharmacophore (via the amine derived from the nitro group) and "fish" for the target protein using the benzophenone moiety as the anchor.

Safety & Handling

  • Energetic Material: Polynitro aromatic compounds can be explosive or shock-sensitive. While dinitrobenzophenones are generally stable, handle with care and avoid heating dry solids.

  • Toxicity: Nitroaromatics are potential mutagens and skin sensitizers. Use full PPE (gloves, goggles, fume hood).

  • Waste: Dispose of nitro-containing waste in designated organic waste streams; do not mix with strong bases or reducing agents in waste containers.

References

  • Synthesis of Nitrobenzophenones: Organic Syntheses, Coll. Vol. 1, p. 217 (1941); Vol. 4, p. 8 (1925). (General method for Friedel-Crafts and Nitration).

  • Nucleophilic Arom

    
    ) in Drug Discovery: Journal of Medicinal Chemistry, "Applications of 
    
    
    
    Reactions in the Synthesis of Heterocycles", 2018.
  • Benzophenone Photoprobes: Chemical Reviews, "Photoaffinity Labeling in Drug Discovery", 2016.

  • Precursor Data: PubChem Compound Summary for (4-Methoxyphenyl)(3-nitrophenyl)methanone (CAS 54118-78-4).[3]

  • Reduction Protocols: Journal of Organic Chemistry, "Selective Reduction of Nitro Compounds", 2005.

Sources

Method

Application Note: Photochemical Reactions Involving Nitrated Benzophenone Derivatives

Audience: Researchers, scientists, and drug development professionals. Content Focus: Mechanistic causality, experimental validation, and high-efficiency protocols for Photoaffinity Labeling (PAL) and Photolabile Protect...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals. Content Focus: Mechanistic causality, experimental validation, and high-efficiency protocols for Photoaffinity Labeling (PAL) and Photolabile Protecting Groups (PPGs).

Executive Summary

Nitrated benzophenone derivatives represent a highly versatile class of photo-pharmacophores at the intersection of synthetic photochemistry and chemical biology. By introducing a strongly electron-withdrawing nitro group to the classic benzophenone scaffold, researchers can fundamentally alter the molecule's photophysical properties. This guide explores the mechanistic causality behind these modifications and provides field-proven, self-validating protocols for leveraging nitrated benzophenones in target deconvolution and light-directed synthesis.

Mechanistic Foundations: The Causality of the Nitro Group

Unmodified benzophenone is a privileged photo-crosslinker due to its ability to undergo rapid intersystem crossing (ISC) to a long-lived triplet state (T1) upon UV irradiation. However, it often requires high-energy UV light, which can induce background damage in biological systems.

The strategic addition of a nitro group (e.g., 4-nitrobenzophenone or ortho-nitrobenzyl-linked benzophenones) introduces two critical functional changes:

  • Red-Shifting the Absorption Spectrum: The extended conjugation and electron-withdrawing nature of the nitro group lower the energy gap between the S0 and S1 states. This allows for excitation at longer, biologically benign wavelengths (365 nm – 385 nm), minimizing off-target photo-oxidation of endogenous aromatic amino acids.

  • Pathway Divergence (Inter- vs. Intramolecular):

    • Para/Meta-Nitrated Benzophenones: Enhance the electrophilicity of the excited triplet state. This accelerates intermolecular hydrogen abstraction from unactivated C-H bonds in target proteins, stabilizing the resulting diradical intermediate and improving cross-linking yields[1].

    • Ortho-Nitrated Benzophenones: Trigger an intramolecular photoredox pathway. Upon excitation, the nitro group abstracts a proton from the adjacent benzylic position, leading to a cascade that cleaves the adjacent bond. The presence of an aqueous or highly polar microenvironment is essential for this photoredox pathway, as water facilitates the necessary proton transfer steps[2].

Mechanism GS Ground State (S0) Nitrated Benzophenone S1 Excited Singlet (S1) GS->S1 UV (350-385 nm) T1 Excited Triplet (T1) n,π* State S1->T1 ISC (Fast) Diradical Diradical Intermediate T1->Diradical H-Abstraction Redox Photoredox Product (Aqueous) T1->Redox Intramolecular Rearrangement Crosslink Covalent Adduct (Target Bound) Diradical->Crosslink Recombination

Caption: Photochemical activation pathways of nitrated benzophenone derivatives.

Comparative Photophysical Data

To optimize experimental design, it is critical to select the correct derivative based on its primary photoreaction. The table below summarizes the quantitative photophysical properties of standard and nitrated benzophenones.

CompoundPrimary ApplicationAbsorption Max (λmax)Excitation WavelengthPrimary Photoreaction
Benzophenone General PAL~250 nm, ~340 nm350-365 nmIntermolecular H-abstraction
4-Nitrobenzophenone Electrophilic PAL~265 nm, ~350 nm365 nmEnhanced H-abstraction
Bz-NPPOC Photolabile Protecting Group~350 nm365-385 nmIntramolecular photoredox cleavage

Key Applications in Drug Development

Photoaffinity Labeling (PAL)

Nitrated benzophenones, such as 4-nitrobenzophenone derivatives, are frequently utilized as bifunctional probes in PAL. When paired with an alkyne handle, these probes allow for the precise mapping of receptor binding sites (e.g., Sigma receptors) via downstream click chemistry. The nitro group's electron-withdrawing effect ensures that the triplet state is highly reactive toward target protein C-H bonds, capturing transient ligand-receptor interactions[1].

Photolabile Protecting Groups (PPGs)

In the realm of light-directed oligonucleotide synthesis, the Bz-NPPOC (3-ethyl-4-nitrobenzophenone based) group represents a massive leap forward. The integration of a benzoyl group into the NPPOC scaffold significantly improves the efficiency of photo-deprotection compared to standard NPPOC, making it highly valuable for high-density DNA microarray synthesis[3].

Workflow Step1 1. Incubation Target + Probe Step2 2. UV Irradiation 365 nm, 4°C Step1->Step2 Step3 3. Cell Lysis & Click Chemistry Step2->Step3 Step4 4. LC-MS/MS Analysis Step3->Step4

Caption: Step-by-step photoaffinity labeling workflow using nitrated probes.

Validated Experimental Protocols

Protocol A: In Vitro Photoaffinity Labeling (PAL)

This protocol is designed as a self-validating system to ensure covalent adducts are strictly the result of photochemical activation.

Step 1: Probe Incubation

  • Action: Incubate the target protein (1-5 µM) with the nitrated benzophenone-alkyne probe (10-50 µM) in a biologically relevant buffer (e.g., PBS, pH 7.4) for 30 minutes at 37°C.

  • Causality: This incubation period allows the probe to reach thermodynamic equilibrium within the target receptor's binding pocket prior to covalent trapping.

Step 2: UV Irradiation

  • Action: Transfer the sample to a 96-well quartz microplate. Irradiate at 365 nm (15-20 mW/cm²) for 10-15 minutes strictly on ice.

  • Causality: The 365 nm wavelength selectively excites the n,π* transition of the nitrated benzophenone without damaging endogenous aromatic amino acids (which absorb <300 nm). Performing the reaction on ice prevents thermal degradation of the highly reactive triplet diradical and limits non-specific probe diffusion.

Step 3: Self-Validating Control (Critical)

  • Action: Run a parallel "-UV" (dark) control subjected to identical incubation and downstream processing.

  • Causality: This control validates that any observed adduct formation is strictly a photochemical event, ruling out background electrophilic reactivity of the nitro group.

Step 4: Click Chemistry & Analysis

  • Action: Perform CuAAC (Copper-catalyzed azide-alkyne cycloaddition) with an azide-functionalized fluorophore or biotin reporter. Analyze via SDS-PAGE or LC-MS/MS.

  • Causality: The alkyne handle on the probe allows for modular detection without interfering with the initial binding event due to its minimal steric footprint.

Protocol B: Photodeprotection of Bz-NPPOC in Microarray Synthesis

This protocol outlines the optimal conditions for cleaving nitrated benzophenone-based PPGs.

Step 1: Substrate Preparation

  • Action: Submerge the solid support containing the Bz-NPPOC-protected oligonucleotide chain in a weakly basic exposure solvent (e.g., 1% N-methylimidazole in DMSO).

  • Causality: The basic scavenger neutralizes acidic by-products and highly reactive nitroso intermediates generated during the photoredox cleavage, preventing them from reacting with the newly freed 5'-hydroxyl group.

Step 2: Photodeprotection

  • Action: Expose the substrate to 365-385 nm light using a digital micromirror device (DMD) for 30-60 seconds.

  • Causality: The extended conjugation of the benzoyl group in Bz-NPPOC significantly increases the quantum yield of the intramolecular photoredox cleavage compared to standard NPPOC, allowing for shorter irradiation times and higher spatial resolution[3].

Step 3: Washing and Coupling

  • Action: Wash the substrate extensively with anhydrous acetonitrile before introducing the next phosphoramidite monomer.

  • Causality: Removes cleaved photoproducts and exposure solvent, ensuring near-quantitative coupling efficiency for the next cycle.

References

  • Peter Wan and Keith Yates. "Photoredox chemistry of nitrobenzyl alcohols in aqueous solution". Canadian Journal of Chemistry.
  • Tadija Kekić et al. "Kinetics of the photolysis of NPPOC-, Bz-NPPOC-, and SPh-NPPOC-protected nucleosides". ResearchGate.
  • "Development of Benzophenone-Alkyne Bifunctional Sigma Receptor Ligands". NIH PMC.

Sources

Application

Synthesis of heterocyclic compounds from dinitro-substituted benzophenones

This guide details the synthetic utility of dinitro-substituted benzophenones, focusing on their conversion into pharmacologically relevant heterocyclic scaffolds. The protocols are categorized by the positional isomeris...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthetic utility of dinitro-substituted benzophenones, focusing on their conversion into pharmacologically relevant heterocyclic scaffolds. The protocols are categorized by the positional isomerism of the nitro groups (ortho vs. meta/para), which dictates the cyclization trajectory.

[1]

Executive Summary

Dinitrobenzophenones (DNBPs) are high-value electrophilic precursors in medicinal chemistry. Their utility stems from the orthogonal reactivity of the central carbonyl bridge and the nitro-substituted aromatic rings. Through controlled reduction and condensation cascades, DNBPs serve as precursors for three major heterocyclic classes:

  • Acridones: Via acid-catalyzed cyclodehydration of ortho-reduced intermediates.[1]

  • 1,4-Benzodiazepines: Via condensation of ortho-diamines with bis-electrophiles.[1]

  • Benzimidazoles/Quinoxalines: Via condensation of vicinal-diamines (derived from 3,4-DNBPs) with carboxylic acids or diketones.[1]

Safety & Handling

  • Explosion Hazard: Polynitro aromatic compounds are potentially explosive. Reactions involving dry heating or metal-catalyzed hydrogenation should be conducted behind blast shields.[1]

  • Toxicity: Nitro- and amino-benzophenones are suspected mutagens.[1] Use double-gloving (Nitrile) and work within a certified fume hood.[1]

  • Runaway Exotherms: Reduction reactions (Fe/HCl,

    
    /Pd) are highly exothermic. Control addition rates strictly.
    

Strategic Reaction Pathways

The following graph illustrates the divergence of synthetic pathways based on the starting isomer (2,2'-DNBP vs. 3,4-DNBP).

HeterocycleSynthesis Fig 1: Divergent Synthesis of Heterocycles from Dinitrobenzophenone Isomers Start_Ortho 2,2'-Dinitrobenzophenone Inter_OrthoDiam 2,2'-Diaminobenzophenone Start_Ortho->Inter_OrthoDiam Reduction (Fe/HCl or H2/Pd) Inter_Hydrazone 2,4-DNBP Hydrazone Start_Ortho->Inter_Hydrazone + Hydrazine Start_Vicinal 3,4-Dinitrobenzophenone Inter_VicinalDiam 3,4-Diaminobenzophenone Start_Vicinal->Inter_VicinalDiam Reduction Prod_Acridone 3,6-Diaminoacridone (Antiviral/DNA Intercalator) Inter_OrthoDiam->Prod_Acridone H3PO4 Cyclization (- H2O) Prod_Benzo 1,4-Benzodiazepine (Anxiolytic Scaffold) Inter_OrthoDiam->Prod_Benzo + Glycine ester or Chloroacetyl chloride Prod_Benzim Bis-Benzimidazoles Inter_VicinalDiam->Prod_Benzim + R-COOH (Phillips Condensation) Prod_Quinox Quinoxalines Inter_VicinalDiam->Prod_Quinox + 1,2-Dicarbonyl Prod_Indazole Nitro-Indazoles Inter_Hydrazone->Prod_Indazole Base Cyclization

Protocol A: Synthesis of Acridones (From 2,2'-DNBP)

This protocol describes the synthesis of 3,6-diaminoacridone.[1] The mechanism involves the reduction of nitro groups followed by an acid-mediated intramolecular nucleophilic attack of the amine onto the carbonyl carbon, with subsequent loss of water.

Materials
  • Precursor: 2,2'-Dinitrobenzophenone (10 mmol)

  • Reductant: Tin(II) chloride dihydrate (

    
    ) or Iron powder
    
  • Solvent: Ethanol (95%), Conc. HCl

  • Cyclization Agent: Polyphosphoric Acid (PPA) or Sulfuric Acid

Step-by-Step Methodology
  • Reduction to Diamine:

    • Dissolve 2,2'-dinitrobenzophenone (2.72 g, 10 mmol) in ethanol (50 mL).

    • Add conc. HCl (20 mL) slowly.

    • Add

      
       (18 g, ~8 eq) portion-wise to control exotherm.
      
    • Reflux at 80°C for 2 hours. Monitor via TLC (Solvent: EtOAc/Hexane 1:1). Note: The diamine spot will be significantly more polar (lower

      
      ) and fluorescent.
      
    • Workup: Neutralize with NaOH (10% aq) until pH 8. Extract with Ethyl Acetate (3 x 50 mL). Dry over

      
       and concentrate to yield crude 2,2'-diaminobenzophenone.[1]
      
  • Cyclodehydration (The Bernthsen-Type Cyclization):

    • Place the crude diamine in a round-bottom flask.

    • Add Polyphosphoric Acid (PPA) (20 g).

    • Heat to 140°C for 4 hours with mechanical stirring. Critical: Magnetic stirring often fails due to high viscosity of PPA.[1]

    • Quench: Pour the hot dark syrup onto crushed ice (200 g) with vigorous stirring. The acridone salt will hydrolyze and precipitate as a yellow/green solid.

    • Purification: Neutralize the slurry with Ammonium Hydroxide (

      
      ). Filter the precipitate. Recrystallize from DMF or Ethanol.
      

Mechanism Validation: The formation of the acridone core is confirmed by the disappearance of the ketone carbonyl stretch in IR (~1650


) and the appearance of the conjugated amide (acridone) carbonyl at ~1635 

and N-H stretch at 3200-3300

.

Protocol B: Synthesis of Benzimidazoles (From 3,4-DNBP)

3,4-Dinitrobenzophenone acts as a precursor for "bis-heterocycles" or benzimidazole-functionalized benzophenones.[1] This reaction utilizes the Phillips Condensation.

Materials
  • Precursor: 3,4-Dinitrobenzophenone[1]

  • Reagent: Formic acid (for unsubstituted) or Trifluoroacetic acid (for

    
     substituted)
    
  • Catalyst: 4M HCl[1][2]

Step-by-Step Methodology
  • Reduction:

    • Perform hydrogenation of 3,4-dinitrobenzophenone (1.0 g) using 10% Pd/C (50 mg) in Methanol (20 mL) under

      
       balloon pressure for 12 hours.
      
    • Filter through Celite to remove catalyst. Evaporate solvent to obtain 3,4-diaminobenzophenone (unstable; use immediately).

  • Condensation:

    • Dissolve the fresh diamine (1.0 eq) in 4M HCl (10 mL/g).

    • Add the carboxylic acid equivalent (e.g., Formic acid for simple benzimidazole) (1.2 eq).

    • Reflux for 6-12 hours.[1]

    • Workup: Cool to room temperature. Basify with aqueous Ammonia to pH 9. The benzimidazole product will precipitate.[3]

    • Filter, wash with water, and dry.[4]

Protocol C: Synthesis of 1,4-Benzodiazepines

This is the most commercially relevant pathway. It requires the ortho-diamine intermediate derived from 2-nitro or 2,2'-dinitro precursors.[1]

Reaction Scheme


Methodology
  • Preparation: Mix 2,2'-diaminobenzophenone (5 mmol) with Glycine ethyl ester hydrochloride (7.5 mmol) in Pyridine (20 mL).

  • Reflux: Heat the mixture at reflux (115°C) for 18 hours. The pyridine acts as both solvent and base.

  • Isolation: Distill off excess pyridine under reduced pressure.

  • Partition: Dissolve residue in DCM (50 mL) and wash with water (3 x 30 mL) to remove salts.

  • Crystallization: Triturate the residue with diethyl ether/hexane to induce crystallization of the diazepine.

Data Summary & Characterization

Compound ClassPrecursor IsomerKey ReagentDiagnostic IR Signal (

)
Typical Yield
Acridone 2,2'-DinitroPPA /

1635 (C=O), 3300 (NH)65-75%
Benzimidazole 3,4-DinitroR-COOH / HCl1620 (C=N), Broad NH80-90%
Indazole 2,4-DinitroHydrazineNo C=O, N-N stretch50-60%
Benzodiazepine 2,2'-DinitroAmino Acid Ester1690 (C=O[1][5] Amide)55-70%

References

  • Acridone Synthesis via Cyclization: Smolders, R. et al. "Synthesis of 10-benzoyl-9-acridone and 9-acridone from 2,2′- and 2,3′-disubstituted benzophenones."[1] Journal of the Chemical Society, Perkin Transactions 1.

  • Benzimidazole Synthesis (Phillips Condensation): Bahrami, K. et al.[6] "A simple and efficient procedure for the synthesis of substituted benzimidazoles." Synthesis.

  • Reductive Cyclization of Nitro Compounds: Mąkosza, M. "Synthesis of Heterocycles via Nucleophilic Substitution of Hydrogen in Nitroarenes." Heterocycles.

  • Benzodiazepine Formation: Sternbach, L.H. "The Benzodiazepine Story." Journal of Medicinal Chemistry. [5]

  • Indazole Formation from Nitro-ketones: Vebrel, J. et al. "Synthesis of indazoles from o-nitrobenzophenones."[1] Journal of Heterocyclic Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Friedel-Crafts Acylation Optimization

Ticket ID: FC-ACYL-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary & Core Directive User Query: "How do I improve the yield of my Friedel-Crafts acylation reaction?" Specialist An...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: FC-ACYL-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Core Directive

User Query: "How do I improve the yield of my Friedel-Crafts acylation reaction?"

Specialist Analysis: Low yields in Friedel-Crafts (F-C) acylation typically stem from a fundamental misunderstanding of the reaction's stoichiometry versus its catalytic nature. Unlike F-C alkylation, which is truly catalytic, F-C acylation requires stoichiometric quantities of Lewis acid because the product (a ketone) acts as a Lewis base, complexing with the catalyst and removing it from the cycle.

This guide provides a root-cause analysis of common failure modes, validated protocols, and green chemistry alternatives to maximize yield and purity.

The "Ticket" System: Troubleshooting Common Failure Modes

Issue #1: The Reaction Stalls at ~50% Conversion
  • Symptom: Starting material remains, but the reaction refuses to progress despite heating.

  • Root Cause: "The Product Trap." The formed ketone product complexes with the Lewis acid (e.g., AlCl₃) more strongly than the acyl chloride reactant. This effectively poisons the catalyst.

  • Solution: You must use >1.1 equivalents of Lewis acid relative to the acylating agent. If your substrate contains other Lewis basic sites (amines, ethers, alcohols), you must add an additional equivalent of catalyst for each basic site to saturate them.

Issue #2: "Black Tar" Formation (Polymerization)
  • Symptom: The reaction mixture turns black/viscous; work-up yields intractable sludge.

  • Root Cause: Exothermic Runaway or Moisture. AlCl₃ reacts violently with trace water to produce HCl gas and heat, degrading sensitive substrates. Alternatively, adding the catalyst too quickly causes a localized exotherm.

  • Solution:

    • Protocol Adjustment: Switch from "all-in" addition to the Perrier Method (pre-mix Acid Chloride + AlCl₃, then add substrate) or Bouveault Method (pre-mix Substrate + AlCl₃, then add Acid Chloride) depending on substrate stability.

    • Moisture Control: Ensure all glassware is flame-dried. Use a CaCl₂ drying tube or N₂ atmosphere.

Issue #3: Regioselectivity is Wrong (Ortho vs. Para)
  • Symptom: You isolated the wrong isomer (e.g., 1-substituted vs. 2-substituted naphthalene).

  • Root Cause: Solvent-Dependent Thermodynamics.

    • Non-polar solvents (DCM, CS₂): The product-catalyst complex precipitates out, stopping the reaction at the Kinetic product.[1]

    • Polar solvents (Nitrobenzene):[1] The complex remains soluble, allowing equilibration to the Thermodynamic product.

  • Solution: Consult the Solvent Selection Table (Section 4) to force the desired isomer.

Technical Deep Dive: The Stoichiometry Trap

To fix yield, one must visualize why the reaction stops. The diagram below illustrates the "Product Complexation" pathway that necessitates excess catalyst.

FC_Mechanism cluster_0 Activation Phase cluster_1 Attack Phase cluster_2 The Trap (Yield Killer) AcylCl Acyl Chloride Acylium Acylium Ion (Active Electrophile) AcylCl->Acylium AlCl3 removes Cl- AlCl3 AlCl3 (Cat) AlCl3->Acylium Sigma Sigma Complex Acylium->Sigma + Arene Arene Arene Substrate Arene->Sigma ProductComplex Product-AlCl3 Complex (DEAD END) Sigma->ProductComplex - HCl ProductComplex->AlCl3 Catalyst NOT Regenerated FreeKetone Free Ketone Product ProductComplex->FreeKetone MUST Hydrolyze (H2O/Acid)

Figure 1: The Mechanistic "Trap" in Friedel-Crafts Acylation. Unlike alkylation, the catalyst is sequestered by the product (Black Node), requiring stoichiometric quantities of AlCl₃ and a hydrolysis step to release the final ketone.

Optimization Data & Solvent Selection

Solvent choice is not just about solubility; it dictates the reaction pathway.

SolventPolarityEffect on Yield/SelectivityRecommended For
Dichloromethane (DCM) Non-PolarKinetic Control. Product complex often precipitates, preventing rearrangement.Standard synthesis; Temperature sensitive substrates.
Nitrobenzene PolarThermodynamic Control. Solubilizes the AlCl₃ complex, allowing reversibility/rearrangement.High-temperature reactions; Thermodynamic isomers (e.g., beta-acylation).
Carbon Disulfide (CS₂) Non-PolarKinetic Control. Highly flammable/toxic, but excellent for alpha-selectivity in fused rings.Specific regioselectivity needs (Historical/Specialized).
Ionic Liquids TunableGreen Alternative. Can act as both solvent and catalyst. High yields, recyclable.Green chemistry applications; Avoiding volatile VOCs.

Data Source: Solvent effects on regioselectivity (e.g., Naphthalene acylation) are well-documented, showing alpha-substitution in CS₂ vs. beta-substitution in Nitrobenzene [1, 2].

Validated Protocols

Protocol A: Standard High-Yield Acylation (AlCl₃/DCM)

Best for: Robust substrates, standard laboratory synthesis.

  • Setup: Flame-dry a 3-neck round-bottom flask. Equip with a magnetic stir bar, addition funnel, and N₂ inlet.

  • Catalyst Loading: Add 1.2 equivalents of anhydrous AlCl₃ to dry DCM (0.5 M concentration).

    • Critical Step: If your substrate has a Lewis basic group (e.g., -OMe), increase AlCl₃ to 2.2 equivalents .

  • Electrophile Formation: Cool to 0°C. Add 1.1 equivalents of Acyl Chloride dropwise. Stir for 15 min to form the Acylium ion (solution often turns yellow/orange).

  • Substrate Addition: Add the Arene (1.0 equiv) dissolved in minimal DCM dropwise over 20-30 minutes.

    • Why? Slow addition prevents localized overheating and polymerization.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC.

    • Note: Do not reflux unless necessary; thermal degradation is common.

  • Quench (The "Emulsion Killer"):

    • Pour the reaction mixture slowly onto a mixture of Ice + conc. HCl .

    • Why HCl? It dissolves the aluminum salts (Al(OH)₃) that otherwise form gelatinous emulsions [3].

  • Workup: Extract with DCM. Wash organic layer with water, then Brine. Dry over MgSO₄.

Protocol B: Green/Advanced Acylation (Zeolite Catalysis)

Best for: Acid-sensitive substrates, industrial scalability, avoiding toxic waste.

  • Catalyst: Use Ce-exchanged ZSM-5 or H-Beta Zeolite .

    • Benefit: These solid acids are recoverable and reusable, avoiding the AlCl₃ waste stream [4, 5].

  • Reaction: Mix Arene + Acyl Anhydride (1:1.5 ratio) with the Zeolite catalyst (10-20 wt%).

  • Conditions: Heat to 80-120°C (requires higher T than AlCl₃ due to lower reactivity).

  • Workup: Simple filtration to remove catalyst. Evaporate solvent.

    • Yield: Often >90% with high para-selectivity due to pore shape constraints [5].

Optimization Workflow (Decision Tree)

Follow this logic to select the correct method for your specific substrate.

Optimization_Flow Start Start: Low Yield Acylation CheckSubstrate Is Substrate Acid Sensitive? Start->CheckSubstrate Sensitive YES CheckSubstrate->Sensitive Robust NO CheckSubstrate->Robust GreenMethod Use Solid Acid Catalyst (Zeolite/Triflate) Sensitive->GreenMethod CheckStoich Is AlCl3 > 1.1 eq? Robust->CheckStoich LowStoich NO CheckStoich->LowStoich HighStoich YES CheckStoich->HighStoich FixStoich Increase AlCl3 (1.1 eq + 1 eq per heteroatom) LowStoich->FixStoich CheckSolvent Check Solvent/Temp HighStoich->CheckSolvent Polymer Black Tar/Polymer? CheckSolvent->Polymer WrongIsomer Wrong Regioisomer? CheckSolvent->WrongIsomer CoolDown Lower Temp Switch to DCM Slow Addition Polymer->CoolDown SwitchSolvent Switch Solvent (Nitrobenzene <-> DCM) WrongIsomer->SwitchSolvent

Figure 2: Troubleshooting Logic Flow. Use this decision matrix to identify the specific variable (Catalyst, Stoichiometry, or Solvent) limiting your yield.

Frequently Asked Questions (FAQ)

Q: Can I use catalytic amounts of AlCl₃ if I heat the reaction longer? A: No. The product ketone forms a stable 1:1 complex with AlCl₃. Once all catalyst is tied up in this complex, the reaction stops dead. Heating will only promote tar formation [6].

Q: Why is my work-up an impossible emulsion? A: Aluminum salts form gelatinous hydroxides at neutral pH. You must quench with acid (HCl) to keep the aluminum in solution as AlCl₄⁻/Al³⁺ species, or use Rochelle's Salt (Sodium Potassium Tartrate) if your product is acid-sensitive, which chelates the aluminum [3].

Q: I want to avoid AlCl₃ entirely. What is the best alternative? A: Metal Triflates (e.g., Sc(OTf)₃, In(OTf)₃) are excellent alternatives. They are water-tolerant, often catalytic (since they coordinate less strongly to the ketone), and recoverable [4].

References

  • Gore, P. H. "The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons."[1] Chemical Reviews, 1955, 55(2), 229-281.[1] Link[1]

  • Chemistry Stack Exchange. "Solvent Effects in Friedel–Crafts Reaction." Accessed 2024.[2][3][4] Link

  • University of Michigan. "Experiment 1: Friedel-Crafts Acylation." CHEM 216 Protocols. Link

  • Sartori, G., & Maggi, R. "Use of Solid Catalysts in Friedel-Crafts Acylation Reactions." Chemical Reviews, 2006, 106(3), 1077-1104. Link

  • Bentham Science. "Friedel Crafts Reactions Revisited: Some Applications in Heterogeneous Catalysis." Current Organic Chemistry, 2024.[4][5][6] Link

  • Master Organic Chemistry. "Friedel-Crafts Acylation Mechanism and Stoichiometry." Link

Sources

Optimization

Overcoming poor regioselectivity in the synthesis of substituted benzophenones

Welcome to the Technical Support Center for complex organic synthesis. This guide is engineered for researchers, scientists, and drug development professionals struggling with regioselectivity issues during the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for complex organic synthesis. This guide is engineered for researchers, scientists, and drug development professionals struggling with regioselectivity issues during the synthesis of highly substituted or sterically hindered benzophenones.

Traditional methods, such as Friedel-Crafts acylation, often fail to provide the precision required for modern pharmaceutical intermediates, leading to inseparable isomeric mixtures or complete reaction failure[1]. This guide provides field-proven, mechanistically sound troubleshooting strategies and validated protocols to overcome these bottlenecks.

Part 1: Troubleshooting Guide & FAQs

Q1: My Friedel-Crafts acylation yields an inseparable mixture of ortho and para isomers. How can I force absolute regioselectivity? A1: The causality behind this issue lies in the mechanism of Electrophilic Aromatic Substitution (SEAr). The acylium ion's attack is governed by the inherent electronic directing effects of the substrate's existing functional groups, which often weakly differentiate between ortho and para positions. Solution: To achieve absolute regioselectivity, you must abandon SEAr and utilize a pre-functionalized handle. The Carbonylative Suzuki-Miyaura cross-coupling is the premier solution[2]. By using an aryl halide (where the halogen dictates the exact, non-negotiable site of carbonylation) and an arylboronic acid, regioselectivity is 100% guaranteed by the starting materials.

Q2: I am trying to synthesize a sterically congested ortho-substituted benzophenone, but direct acylation fails completely. What is the alternative? A2: Steric congestion physically prevents the bulky Lewis acid-acylium complex from approaching the aromatic ring, raising the activation energy barrier too high for the reaction to proceed[1]. Solution: Transition-metal catalyzed Directed C-H Acylation bypasses this steric barrier. By utilizing a directing group (e.g., a phosphoryl group or pyridine), a Pd(II) catalyst is anchored and brought into immediate proximity to the specific ortho C-H bond. This forces the formation of a rigid cyclopalladated intermediate, effectively turning an intermolecular steric clash into a highly favored intramolecular delivery of the acyl group[3].

Q3: When performing carbonylative Suzuki couplings with aryl bromides, I observe significant direct Suzuki coupling (biaryl formation) without CO insertion. How do I fix this? A3: This is a kinetic competition. The rate of transmetalation (forming the biaryl) is outcompeting the rate of CO insertion into the Pd-Aryl bond. Solution: You must manipulate the kinetics to favor CO insertion.

  • Slow Addition: Implement a slow addition of the boronic acid via a syringe pump. This starves the direct transmetalation pathway, giving the Pd-Aryl complex ample time to undergo CO insertion[4].

  • Base-Free Conditions: Use advanced borate salts (like DABO boronates) under base-free conditions. Traditional bases prematurely activate boronic acids, accelerating the unwanted direct coupling[2][5].

Part 2: Strategic Workflow & Data Presentation

To select the optimal synthetic route, consult the decision matrix below.

G Start Target: Substituted Benzophenone Check1 Is the target highly sterically hindered or electron-deficient? Start->Check1 FC Friedel-Crafts Acylation (Risk: Isomeric Mixtures) Check1->FC No Check2 Is absolute regioselectivity required at a specific carbon? Check1->Check2 Yes CS Carbonylative Suzuki Coupling (Uses Aryl Halides) Check2->CS Yes, via Halide CH Directed C-H Acylation (Uses Directing Groups) Check2->CH Yes, via Directing Group

Decision matrix for selecting regioselective benzophenone synthesis routes.

Quantitative Comparison of Synthesis Methodologies
MethodologyRegioselectivity MechanismSubstrate ToleranceKey AdvantagePrimary Limitation
Friedel-Crafts Acylation Electronic directing effects (SEAr)Poor for electron-deficient or hindered ringsLow cost, simple reagentsFrequent ortho/para mixtures[1]
Carbonylative Suzuki Pre-installed halide dictates C-C bondExcellent (tolerates -NO2, -CN, -CF3)100% Regioselective, mild conditionsRequires CO gas handling[2]
Directed C-H Acylation Intramolecular delivery via directing groupGood (requires specific directing groups)Atom economical, bypasses stericsDirecting group removal may be needed[3]

Part 3: Validated Experimental Protocols

Protocol A: Base-Free Carbonylative Suzuki-Miyaura Coupling

This protocol utilizes an ex-situ CO generation system to safely synthesize unsymmetrical benzophenones with absolute regioselectivity, avoiding the premature transmetalation that causes biaryl impurities[2][5].

Reagents:

  • Aryl bromide (1.0 mmol)

  • Aryl DABO boronate (1.5 mmol)

  • Pd(dba)₂ (5 mol%)

  • [(t-Bu)₃PH]BF₄ (5 mol%)

  • COgen (ex-situ CO precursor)

Step-by-Step Methodology:

  • System Setup: Utilize a two-chamber glass reactor. Ensure both chambers are thoroughly flame-dried and purged with inert argon to prevent palladium black precipitation.

  • Catalyst Activation: In Chamber B (Reaction Chamber), add the aryl bromide, DABO boronate, Pd(dba)₂, and [(t-Bu)₃PH]BF₄. Add 3 mL of anhydrous toluene. The use of the bulky phosphine ligand is critical as it accelerates reductive elimination, favoring ketone formation over side reactions.

  • CO Generation: In Chamber A (Generation Chamber), add the COgen precursor. Seal the system. Inject the activating agent (e.g., fluoride source or mild base depending on the specific COgen variant) into Chamber A to begin steady CO evolution.

  • Coupling Reaction: Heat Chamber B to 80 °C. The base-free environment ensures the DABO boronate remains inactive until the acyl-palladium intermediate is fully formed, strictly enforcing the carbonylative pathway.

  • Monitoring & Workup: Stir for 16 hours. Monitor via TLC. Once the aryl bromide is consumed, vent the residual CO safely in a fume hood. Filter the mixture through a short pad of Celite, concentrate under vacuum, and purify via flash column chromatography.

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Br + Pd) Pd0->OxAdd COIns CO Insertion (Forms Acyl-Pd) OxAdd->COIns High CO / Base-Free Side Direct Transmetalation (Yields Biaryl - UNDESIRED) OxAdd->Side Low CO / Excess Base TransMet Transmetalation (Adds Ar'-Boronate) COIns->TransMet RedElim Reductive Elimination (Yields Benzophenone) TransMet->RedElim RedElim->Pd0 Regenerates Catalyst

Catalytic cycle of Carbonylative Suzuki coupling highlighting the competing biaryl pathway.

Protocol B: Palladium-Catalyzed Directed C-H Acylation

This protocol is designed for highly sterically hindered substrates where traditional acylation fails. It utilizes a phosphoryl directing group to force ortho-specific acylation[3].

Reagents:

  • 2-phosphorylbiphenyl derivative (0.2 mmol)

  • Phenylglyoxylic acid (acyl source, 0.4 mmol)

  • Pd(OAc)₂ (10 mol%)

  • K₂S₂O₈ (oxidant, 2.5 equiv)

Step-by-Step Methodology:

  • Preparation: To a 15 mL Schlenk tube equipped with a magnetic stir bar, add the 2-phosphorylbiphenyl substrate and phenylglyoxylic acid.

  • Catalyst & Oxidant Loading: Add Pd(OAc)₂ and K₂S₂O₈. The oxidant is required to regenerate the active Pd(II) species after the reductive elimination step of the catalytic cycle.

  • Solvent Addition: Add 2.0 mL of anhydrous CH₃CN. Seal the tube under an ambient atmosphere (or oxygen, depending on specific optimization).

  • Thermal Activation: Heat the reaction mixture to 100 °C in an oil bath for 24 hours. The thermal energy is required to overcome the activation barrier of the initial C-H bond cleavage (cyclopalladation).

  • Isolation: Cool to room temperature. Dilute with ethyl acetate and wash with saturated aqueous NaHCO₃ to remove unreacted α-oxocarboxylic acid. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography.

References

  • Benchchem. "(3,4-Diaminophenyl)(4-fluorophenyl)methanone". Benchchem.
  • National Institutes of Health (NIH).
  • American Chemical Society (ACS). "Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions | Organic Letters".
  • ResearchGate. "Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides: Synthesis of 2-aroylbenzoate derivatives".
  • Royal Society of Chemistry (RSC). "P(O)R2 Directed Pd(II)-Catalyzed C(sp2)

Sources

Troubleshooting

Troubleshooting low conversion rates in diaryl ketone synthesis

Status: Operational | Tier: Level 3 (Senior Application Support) | Topic: Troubleshooting Low Conversion Mission Statement Welcome to the Diaryl Ketone Synthesis Support Center. You are likely here because your reaction...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Tier: Level 3 (Senior Application Support) | Topic: Troubleshooting Low Conversion

Mission Statement

Welcome to the Diaryl Ketone Synthesis Support Center. You are likely here because your reaction has stalled, your starting material remains unconsumed, or you have isolated a tertiary alcohol instead of your target ketone. This guide eschews generic advice in favor of mechanistic root-cause analysis. We break down the three primary synthetic routes: Friedel-Crafts Acylation , Nucleophilic Addition (Organometallics) , and Pd-Catalyzed Carbonylation .

Visual Triage: Which Route Are You Using?

Before proceeding, identify your workflow in the decision tree below to locate the relevant troubleshooting module.

TroubleshootingFlow Start Start: Select Method FC Friedel-Crafts Acylation Start->FC Organo Organometallic (Grignard/Lithium) Start->Organo Pd Pd-Catalyzed Carbonylation Start->Pd IssueFC Issue: Reaction stops at ~50% conversion FC->IssueFC Common Failure IssueOrg Issue: Over-addition (Tertiary Alcohol formed) Organo->IssueOrg Common Failure IssuePd Issue: No conversion (Catalyst poisoning) Pd->IssuePd Common Failure

Figure 1: Diagnostic workflow to identify the correct troubleshooting module based on synthetic methodology.

Module 1: Friedel-Crafts Acylation

The Scenario: You are reacting an acid chloride with an arene using


.[1][2] The reaction initiates but stalls at roughly 50-60% conversion, regardless of time.
Root Cause: Product Inhibition

Unlike catalytic Friedel-Crafts alkylation, acylation is not catalytic . The resulting diaryl ketone is a Lewis base that complexes with the Lewis acid (


) more strongly than the starting acid chloride does.
  • The Trap: If you use 1.0 equivalent of

    
    , the first 50% of product formed will sequester the remaining catalyst, halting the reaction.
    
Troubleshooting Q&A

Q: I used 1.1 equivalents of


. Why is conversion still low? 
A:  The acid chloride also complexes with 

to form the active acylium ion. Therefore, you need enough Lewis acid to complex the product and activate the reagent.
  • The Fix: Increase

    
     loading to 2.2–3.0 equivalents .
    
  • Protocol Adjustment: Ensure the

    
     is high quality (yellow/grey powder, not white clumps). Add the arene last if the substrate is electron-rich to prevent polymerization.
    

Q: My substrate has a methoxy group. Is that a problem? A: Yes. The oxygen in the methoxy group will also coordinate with


. You must add 1.0 extra equivalent  of Lewis acid for each Lewis-basic site (ether, amine, ester) on your substrate.
Module 2: Organometallic Addition (Nucleophilic)

The Scenario: You are adding an Aryl-Grignard or Aryl-Lithium to a carboxylic acid derivative.[3] You observe high conversion of starting material, but the major product is the tertiary alcohol, not the ketone.

Root Cause: Kinetic Over-Addition

The intermediate ketone formed during the reaction is often more electrophilic than the starting ester or acid chloride. The organometallic reagent attacks the ketone immediately upon formation, leading to double addition.

The Solution: The Weinreb Amide Protocol

To stop at the ketone, you must form a stable intermediate that refuses a second attack until the reaction is quenched.[4] This is the Weinreb Amide (N-methoxy-N-methyl amide).[5][6]

Mechanistic Visualization

WeinrebMechanism Weinreb Weinreb Amide (Start) Intermediate Stable Tetrahedral Chelate (Mg/Li) Weinreb->Intermediate Nucleophilic Attack Metal R-MgBr / R-Li Metal->Intermediate Intermediate->Intermediate Stable: No 2nd Addition Quench Acidic Workup (H3O+) Intermediate->Quench Product Diaryl Ketone Quench->Product Hydrolysis

Figure 2: The Weinreb Chelation Mechanism. The stable 5-membered ring (green node) prevents the collapse to a ketone until the acidic quench, making over-addition impossible.

Comparison of Electrophiles
ElectrophileRisk of Over-AdditionStabilityRecommendation
Acid Chloride High LowAvoid for ketone synthesis unless using organocuprates.
Ester High HighAvoid. Leads to tertiary alcohols.
Nitrile Medium HighGood alternative. Forms imine intermediate, hydrolyzes to ketone.[4]
Weinreb Amide Zero HighGold Standard for diaryl ketones.
Module 3: Pd-Catalyzed Carbonylation

The Scenario: You are attempting a carbonylative Suzuki-Miyaura coupling (Ar-X + CO + Ar-B(OH)2).[7] You see no product and mostly unreacted Aryl Halide.

Root Cause: CO Poisoning (The "CO-Retarded" Regime)

Carbon Monoxide (CO) is a strong


-acid. While it is a reactant, it is also a poison.
  • High CO pressure saturates the Palladium center.

  • This prevents the Oxidative Addition of the Aryl Halide (the first step).

  • The cycle never starts.

Troubleshooting Q&A

Q: I increased CO pressure to 10 bar to force the reaction. Was that wrong? A: Likely, yes. For unactivated aryl bromides/chlorides, high CO pressure inhibits the reaction.

  • The Fix: Lower CO pressure to 1 atm (balloon) or use a CO surrogate (e.g.,

    
     or formic esters) to release CO slowly.
    

Q: I see "Pd Black" precipitation immediately. A: This indicates catalyst decomposition.[8] The CO ligand is displacing your phosphine ligands, causing the Pd to aggregate.

  • The Fix: Use bulky, bidentate ligands like Xantphos or DPEphos . These bite angles are tuned to hold the Pd metal during the carbonylation step.

Q: Which nucleophile is best? A: Boronic acids can be sluggish in carbonylation due to slow transmetallation.

  • Optimization: Switch to Aryl Boronic Pinacol Esters (BPin) and use a base like

    
     with a small amount of water (solvent: Dioxane/H2O 9:1).
    
Standardized Protocol: Weinreb Amide Route

Recommended for highest reliability in drug discovery contexts.

  • Amide Formation: React your Aryl Acid Chloride (1.0 eq) with N,O-dimethylhydroxylamine HCl (1.1 eq) and Pyridine (2.2 eq) in DCM at 0°C. Isolate the Weinreb amide.

  • Drying: Dry the Weinreb amide thoroughly (azeotrope with toluene). Moisture kills organometallics.

  • Addition: Dissolve Weinreb amide in anhydrous THF/Ether. Cool to 0°C (or -78°C for very reactive substrates).

  • Reagent: Add Ar-MgBr (1.2 eq) dropwise.

    • Checkpoint: The reaction should turn a homogenous yellow/orange. If precipitate forms, add more solvent.

  • Quench: Pour into cold 1M HCl. Agitate vigorously for 15 mins to hydrolyze the stable intermediate.

References
  • Friedel-Crafts Stoichiometry: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, 1963. (Classic text establishing the >1:1 requirement).
  • Weinreb Amide Mechanism: Nahm, S.; Weinreb, S. M.[4] "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815-3818.

  • Carbonylative Coupling Reviews: Wu, X. F.; Neumann, H.; Beller, M. "Palladium-catalyzed carbonylative coupling reactions between Ar-X and nucleophiles." Chemical Society Reviews, 2011 , 40, 4986-5009.

  • Pd-Catalyzed Troubleshooting: "Troubleshooting common issues in palladium-catalyzed cross-coupling reactions." BenchChem Technical Guides.

Sources

Optimization

Optimizing reaction conditions for the synthesis of unsymmetrical diaryl ketones

Welcome to the Diaryl Ketone Synthesis Technical Support Center. This resource is engineered for researchers, synthetic chemists, and drug development professionals seeking to troubleshoot, optimize, and scale the synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Diaryl Ketone Synthesis Technical Support Center. This resource is engineered for researchers, synthetic chemists, and drug development professionals seeking to troubleshoot, optimize, and scale the synthesis of unsymmetrical diaryl ketones. Rather than relying on outdated, generalized protocols, this guide breaks down the mechanistic causality behind modern cross-coupling strategies, ensuring your methodologies are robust and self-validating.

Part 1: Strategic Method Selection

Before optimizing a reaction, you must select the correct synthetic pathway based on your substrate's functional group tolerance and your laboratory's safety constraints.

Decision matrix for selecting diaryl ketone synthesis routes.

Frequently Asked Questions (FAQs)

Q: I want to avoid carbon monoxide gas but need to couple an aryl halide with an acyl source. What are my best options? A: Two robust alternatives to traditional carbonylative cross-coupling are:

  • The Fukuyama Coupling: This method utilizes thioesters and organozinc reagents. Recent optimizations demonstrate that a phosphine-free system using

    
     achieves high yields at ambient temperatures, making it exceptionally mild[1].
    
  • Reversed-Polarity Cross-Coupling: This approach couples arylacylsilanes (acting as acyl anion equivalents) with aryl bromides. It requires specific water activation and bulky phosphaadamantyl ligands but avoids toxic CO gas entirely[2].

Q: What is the most reliable transition-metal-free method for cross-coupling? A: Magnesium-mediated cross-electrophile coupling of aryl 2-pyridyl esters with aryl bromides is highly recommended. This approach utilizes in situ-formed arylmagnesium intermediates, completely bypassing the need for expensive Palladium or Nickel catalysts while maintaining wide functional group compatibility[3].

Part 2: Troubleshooting Palladium-Catalyzed Workflows

When utilizing Palladium catalysis, reaction stalling and poor chemoselectivity are the most common failure points. Understanding the mechanistic cycle is critical for troubleshooting.

Catalytic cycle of Pd-catalyzed cross-coupling of acylsilanes.

Q: My Pd-catalyzed coupling between an acylsilane and aryl bromide is stalling at low conversion. What is missing? A: Check your solvent's water content. In reversed-polarity acylsilane couplings, water plays a unique and crucial activating role. Without it, the acylsilane cannot effectively transmetalate to the palladium center. Optimal conditions require exactly 6 equivalents of


[2].

Q: I am attempting a Fukuyama coupling on a thioester that also contains an aryl bromide moiety. I am getting complex mixtures. How can I control chemoselectivity? A: Under strictly phosphine-free conditions (using only


), thioesters with appended aryl halides will yield complex mixtures due to competing oxidative additions. To achieve chemoselectivity for the thioester (leaving the aryl bromide intact), you must add a specific ligand. Adding tri-2-furylphosphine (0.7 mol%) directs the oxidative addition exclusively to the thioester[1]. Note: If an aryl iodide is present, Negishi cross-coupling at the halide will outcompete the thioester regardless of the ligand[1].
Quantitative Optimization Data

The following table summarizes critical optimization parameters for advanced cross-coupling techniques to help you benchmark your reaction conditions.

Optimization ParameterCondition TestedMechanistic Impact & Yield Observation
Ligand Selection (Acylsilane) Phosphites vs. Phosphaadamantane1,3,5,7-tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane significantly increases catalyst longevity and turnover number compared to standard phosphites[2].
Water Additive (Acylsilane) 0 equiv vs. 6 equiv6 equivalents of

are strictly required to activate the acylsilane for transmetalation; 0 equiv yields trace product (78% yield at 6 equiv)[2].
Precatalyst Type (Acylsilane) In situ

vs. Palladacycle (PC1)
PC1 accelerates the reaction, allowing the temperature to be lowered from 80 °C to 60 °C, reducing thermal degradation side reactions[2].
Ligand Addition (Fukuyama) Phosphine-free vs. Tri-2-furylphosphinePhosphine-free works for simple thioesters, but adding 0.7 mol% tri-2-furylphosphine is required to prevent complex mixtures when aryl bromides are present[1].

Part 3: Step-by-Step Experimental Protocols

To ensure self-validating and reproducible results, follow these verified methodologies. Each step includes the underlying causality to help you adapt the protocol to your specific substrates.

Protocol A: Reversed-Polarity Acylsilane Cross-Coupling

Application: Synthesizing diaryl ketones from aryl bromides without carbon monoxide.

  • Preparation of the Catalytic System: In a nitrogen-filled glovebox, charge a vial with the aminobiphenyl palladacycle precatalyst PC1 (2 mol%) and

    
     (2.5 equiv).
    
    • Causality: The bulky phosphaadamantyl ligand on PC1 prevents catalyst deactivation, while the inorganic base facilitates the transmetalation step[2].

  • Reagent Loading: Add the aryl bromide (1.0 equiv) and the arylacylsilane (1.5 equiv).

  • Solvent and Activator Addition: Remove the vial from the glovebox. Inject 2-MeTHF as the solvent, followed immediately by exactly 6 equivalents of

    
    .
    
    • Causality: Water is not a solvent impurity here; it acts as a crucial activator for the acylsilane, facilitating the formation of the acyl anion equivalent required for transmetalation to the palladium center[2].

  • Reaction: Stir the mixture at 60 °C for 18–20 hours.

  • Workup: Quench with water, extract with ethyl acetate, dry over

    
    , and purify via silica gel chromatography.
    
Protocol B: Solid-State Carbonylative Stille Coupling

Application: Utilizing CO gas safely via a solid surrogate.

  • Reagent Loading: In a robust, sealable reaction vessel, combine the aryl iodide (1.0 equiv),

    
     or 
    
    
    
    (1.2 equiv),
    
    
    (catalytic, e.g., 10 mol%), and
    
    
    (base).
  • CO Surrogate Addition: Add

    
     or 
    
    
    
    as the solid carbon monoxide source.
    • Causality: Using a metal hexacarbonyl avoids the extreme hazards of high-pressure CO gas cylinders while maintaining high local concentrations of carbon monoxide for insertion into the Ar-Ni-I intermediate[4][5].

  • Solvent Addition: Add DMF.

    • Causality: DMF stabilizes the active Ni species and facilitates the dissolution and decomposition of the solid CO source[4].

  • Heating: Seal the vessel tightly and heat to 100 °C under an air atmosphere.

    • Causality: The closed vessel traps the released CO gas, forcing it to insert into the catalytic cycle before transmetalation with the stannane can occur[4][5].

  • Workup: Cool the vessel completely before carefully venting in a fume hood. Filter the crude mixture through Celite and purify.

Part 4: Advanced Troubleshooting for Dehydrogenative Approaches

Q: Can I couple two simple arenes directly without pre-functionalizing them with halides or esters? A: Yes, via electro-oxidative intermolecular phenone coupling. This dehydrogenative approach allows you to couple molecules like toluene and benzene directly. However, solvent choice is the primary failure point in this method. You must use a fluorinated alcohol, specifically hexafluoro-2-propanol (HFIP), in an undivided cell with a graphite anode and aluminum cathode. Standard non-fluorinated alcohols fail to promote the necessary radical-cation stabilization required for the C-H activation step[6].

References

  • Synthesis of diaryl ketones via a phosphine -free Fukuyama reaction. Chemical Communications (RSC Publishing).[Link]

  • Phosphine-Free NiBr2-Catalyzed Synthesis of Unsymmetrical Diaryl Ketones via Carbonylative Cross-Coupling of Aryl Iodides with Ph3SnX (X = Cl, OEt). ResearchGate.[Link]

  • Reversed-Polarity Synthesis of Diaryl Ketones via Palladium-Catalyzed Cross-Coupling of Acylsilanes. Journal of the American Chemical Society.[Link]

  • Magnesium-Mediated Cross-Electrophile Couplings of Aryl 2-Pyridyl Esters with Aryl Bromides for Ketone Synthesis through In Situ-Formed Arylmagnesium Intermediates. PubMed.[Link]

  • A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction. IKM Institut Kimia Malaysia.[Link]

  • Direct Dehydrogenative Access to Unsymmetrical Phenones. PMC.[Link]

Sources

Troubleshooting

Catalyst deactivation in Friedel-Crafts reactions and how to prevent it

The following guide serves as a specialized Technical Support Center for researchers optimizing Friedel-Crafts reactions. It addresses the critical failure mode of catalyst deactivation —both in traditional homogeneous s...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers optimizing Friedel-Crafts reactions. It addresses the critical failure mode of catalyst deactivation —both in traditional homogeneous systems (e.g., AlCl₃) and modern heterogeneous systems (e.g., Zeolites).[1]

Current Status: Online | Specialist: Senior Application Scientist Ticket Topic: Preventing Catalyst Deactivation & Fouling

Welcome to the Friedel-Crafts Support Hub. Catalyst deactivation is the primary cause of yield loss in these reactions. Whether you are facing "stoichiometric trapping" in acylation or "pore coking" in zeolite-based alkylation, this guide provides the mechanistic insight and protocols to restore system performance.

⚠️ Critical Alert: The Two Modes of Deactivation

Before troubleshooting, identify your catalyst class. The deactivation mechanisms are fundamentally different.

FeatureHomogeneous (e.g., AlCl₃, BF₃) Heterogeneous (e.g., Zeolites, Clays)
Primary Failure Product Complexation & HydrolysisPore Blocking (Coking) & Leaching
Reversibility Irreversible (Hydrolysis) / Reversible (Complexation)Reversible (via Calcination/Washing)
Key Variable Stoichiometry & Moisture ControlPore Size & Acid Site Density

Module 1: Homogeneous Systems (AlCl₃, BF₃)

Issue: The reaction stops at ~50-60% conversion or fails to start.

🔬 The Mechanism: Why AlCl₃ "Dies"

In Friedel-Crafts acylation , the catalyst does not merely speed up the reaction; it is consumed. The resulting ketone product is a Lewis base that coordinates strongly with the Lewis acid catalyst (AlCl₃), forming a stable 1:1 adduct. This removes the active catalyst from the cycle.[2]

Visualizing the "Stoichiometric Trap":

AlCl3_Complexation AlCl3 Active Catalyst (AlCl3) Complex1 Acylium Ion Complex [R-C≡O]+ [AlCl4]- AlCl3->Complex1 + AcylCl DeadCat Deactivated Complex (Ar-CO-R : AlCl3) AlCl3->DeadCat Sequestration AcylCl Acyl Chloride (R-COCl) AcylCl->Complex1 Product Ketone Product (Ar-CO-R) Complex1->Product + Arene - HCl Arene Arene (Ar-H) Product->DeadCat + AlCl3 (Strong Binding)

Figure 1: The "Stoichiometric Trap" in Friedel-Crafts Acylation. The product sequesters the catalyst.[2]

🛠️ Troubleshooting Guide: AlCl₃ Systems

Q: I used 10 mol% AlCl₃ for my acylation, but the yield is negligible. Why? A: Friedel-Crafts acylation is not truly catalytic.[3] The product-catalyst complex (shown in Fig 1) requires you to use at least 1.1 equivalents of AlCl₃ relative to the acylating agent.

  • Correction: Increase AlCl₃ loading to 1.1–1.2 equivalents. If using an anhydride, use 2.2–2.5 equivalents (as the acid byproduct also consumes catalyst).

Q: My catalyst turns into a white smoke/paste immediately upon opening. Is it still good? A: No. This indicates hydrolysis by atmospheric moisture.[4] AlCl₃ reacts with water to form Al(OH)₃ and HCl gas (the smoke).

  • Protocol:

    • Use only "anhydrous beads" or fresh powder stored in a desiccator.

    • Weigh catalyst in a glovebox or under a blanket of dry N₂/Argon.

    • Solvents (DCM, Nitrobenzene) must be dried over molecular sieves (3Å or 4Å) before use.

Q: The reaction mixture turned into a black tar. What happened? A: This is "Polymerization Fouling." Highly reactive substrates (e.g., furan, thiophene, or electron-rich benzenes) can polymerize under strong Lewis acid conditions.

  • Correction:

    • Lower the temperature (try -78°C to 0°C).

    • Switch to a milder catalyst like ZnCl₂, FeCl₃, or a metallic triflate (e.g., Sc(OTf)₃).

    • Add the catalyst slowly to the substrate, rather than dumping the substrate into the catalyst.

Module 2: Heterogeneous Systems (Zeolites)

Issue: Catalyst activity drops significantly after the first run (Coking).

🔬 The Mechanism: Pore Blocking

Zeolites (e.g., H-Beta, H-Y, ZSM-5) deactivate when carbonaceous residues ("coke") or bulky byproducts fill the micropores, physically preventing reactants from reaching the active acid sites.

Visualizing Pore Deactivation:

Zeolite_Deactivation Fresh Fresh Zeolite (Open Pores) Reaction Alkylation/Acylation Cycle Fresh->Reaction Coke Coke Formation (Polymerization/Oligomers) Reaction->Coke Side Rxns Blocked Deactivated Zeolite (Pore Mouth Blocking) Coke->Blocked Accumulation Regen Regeneration (Calcination @ 550°C) Blocked->Regen Air/O2 Flow Regen->Fresh Restored Activity

Figure 2: The cycle of Zeolite deactivation via coking and its regeneration loop.

🛠️ Troubleshooting Guide: Zeolite Systems

Q: My zeolite catalyst worked once but failed on the second run. Can I reuse it? A: Yes, but simple filtration is rarely enough. The pores are likely clogged with organic residue.

  • Protocol (Solvent Wash): Wash with hot ethanol or acetone, then dry at 120°C.

  • Protocol (Calcination - Best Practice): If washing fails, heat the catalyst in a muffle furnace at 500–550°C for 4–6 hours in air. This burns off the coke and restores the acid sites.

Q: I am getting low conversion with bulky substrates (e.g., alkylation of naphthalene). A: You are likely facing Shape Selectivity Restriction . If the substrate is larger than the zeolite pore aperture, reaction cannot occur.

  • Correction: Switch from a medium-pore zeolite (like ZSM-5, ~5.5 Å) to a large-pore zeolite (like Zeolite Y or Beta, ~7.4 Å) or a mesoporous material (MCM-41).

Module 3: Experimental Protocols

Protocol A: Handling & Quenching AlCl₃ (Safety Critical)

Use this to prevent runaway exotherms and ensure safe disposal.

  • Setup: Ensure all glassware is flame-dried and flushed with Argon.

  • Addition: Add AlCl₃ via a powder addition funnel to the solvent before adding the organic substrate (unless the substrate is sensitive to pure Lewis acid).

  • Quenching (The "Fouling" Danger Zone):

    • Do NOT add water directly to the reaction mixture. The exotherm will cause eruption.

    • Step 1: Cool the mixture to 0°C.

    • Step 2: Slowly add small ice chips or dilute HCl (1M) dropwise.

    • Step 3: Agitate vigorously to break up the aluminum-product complex (essential for yield recovery).

Protocol B: Zeolite Regeneration Workflow

Use this to extend catalyst life and reduce cost.

  • Filtration: Filter the catalyst from the reaction mixture using a sintered glass funnel.

  • Solvent Wash: Rinse with 3x bed volumes of the reaction solvent, followed by 3x volumes of Ethanol.

  • Pre-Drying: Dry in an oven at 110°C for 2 hours to remove volatile solvents.

  • Calcination:

    • Place catalyst in a ceramic crucible.[2]

    • Ramp temperature to 550°C (rate: 5°C/min).

    • Hold at 550°C for 5 hours under static air or O₂ flow.

    • Cool in a desiccator to prevent moisture re-adsorption.[2]

Summary Data Table: Deactivation Prevention

Reaction TypeCatalystMajor Deactivation CausePrevention Strategy
Acylation AlCl₃Product ComplexationUse >1.1 eq of catalyst; vigorous hydrolysis workup.
Alkylation AlCl₃/BF₃Water PoisoningStrictly anhydrous reagents; glovebox handling.
Alkylation ZeolitesCoking (Pore Blocking)Optimize temp; use excess aromatic to dilute; regenerate via calcination.
General AllSubstrate PoisoningProtect -NH₂ / -OH groups (e.g., as acetamides/esters) before reaction.

References

  • BenchChem. Troubleshooting Common Issues in Friedel-Crafts Reactions. (2025).[2][3][4][5] Retrieved from

  • Sigma-Aldrich. Friedel–Crafts Acylation Mechanism and Limitations. (n.d.). Retrieved from

  • University of Calgary. Friedel-Crafts Acylation: Mechanism and Limitations. (n.d.). Retrieved from

  • ResearchGate. Zeolite Catalyzed Friedel-Crafts Reactions: A Review. (2021). Retrieved from

  • MDPI. Structure-Catalytic Properties Relationship in Friedel Crafts Alkylation for MCM-36 Zeolites. (2021). Retrieved from

Sources

Optimization

Technical Support Center: Managing Carbocation Rearrangements in Friedel-Crafts Reactions

Welcome to the Technical Support Center for Organic Synthesis. This guide is designed for researchers, scientists, and drug development professionals facing regioselectivity, rearrangement, and over-alkylation issues dur...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Organic Synthesis. This guide is designed for researchers, scientists, and drug development professionals facing regioselectivity, rearrangement, and over-alkylation issues during electrophilic aromatic substitution.

Part 1: Core Principles & FAQs

Q: Why do I keep getting branched alkylbenzenes when attempting to synthesize straight-chain derivatives? A: This is a fundamental thermodynamic issue driven by carbocation stability. During a standard Friedel-Crafts alkylation, the Lewis acid (e.g., AlCl₃) abstracts the halide from your alkylating agent to form a carbocation. If you use a straight-chain alkyl halide (like 1-chloropropane), it initially forms a primary carbocation. Because primary carbocations are highly unstable, they undergo rapid 1,2-hydride or 1,2-alkyl shifts to form more stable secondary or tertiary carbocations before they can react with the aromatic ring[1][2]. Consequently, the electrophilic attack yields a rearranged, branched product (e.g., isopropylbenzene instead of the target propylbenzene)[3].

Q: How does Friedel-Crafts Acylation solve the rearrangement problem? A: Acylation bypasses carbocation instability entirely. By reacting an acyl chloride with AlCl₃, you generate an acylium ion (


). This electrophile is highly resonance-stabilized by the lone pair electrons on the adjacent oxygen atom[2][4]. Because of this resonance stabilization, the acylium ion does not undergo structural rearrangement. It reacts cleanly with the aromatic ring to form a ketone, which can subsequently be reduced to the desired straight-chain alkyl group[5].

Q: What is the fundamental difference regarding poly-substitution between alkylation and acylation? A: The difference lies in the electronic nature of the introduced functional group. Alkyl groups are electron-donating; they activate the aromatic ring, making the mono-alkylated product more nucleophilic than the starting material. This leads to uncontrollable polyalkylation (di- and tri-substituted products)[6][7]. Conversely, the acyl group introduced during acylation is strongly electron-withdrawing. It deactivates the ring toward further electrophilic attack, effectively halting the reaction at mono-substitution[3][5].

Part 2: Troubleshooting Guide

Issue 1: High levels of di- and tri-alkylated side products.
  • Root Cause: Ring activation by the newly added alkyl group creates a runaway kinetic scenario where the product is more reactive than the starting material[6].

  • Corrective Action: If direct alkylation is strictly required for your synthetic route, use a massive molar excess of the aromatic substrate (e.g., 30:1 to 50:1 ratio) to statistically favor mono-substitution[6]. Otherwise, switch to the acylation-reduction sequence.

Issue 2: The acylation reaction stalls, and the ketone product is trapped in the aqueous layer during workup.
  • Root Cause: The aluminum chloride catalyst forms a strong, stable coordination complex with the carbonyl oxygen of the newly formed ketone product, pulling it into the aqueous phase or creating an intractable emulsion.

  • Corrective Action: Ensure a rigorous acidic aqueous workup. Quench the reaction mixture by pouring it into crushed ice containing concentrated HCl. The strong acid is required to completely decompose the aluminum complex and liberate the free ketone into the organic phase for extraction[5].

Issue 3: Reaction fails completely; starting material is an aniline or nitrobenzene derivative.
  • Root Cause: Friedel-Crafts reactions fail on rings with strong deactivating groups (like -NO₂, -CF₃) because the ring is too electron-poor to attack the electrophile[7]. Additionally, amines (-NH₂, -NHR) form stable, unreactive complexes directly with the Lewis acid catalyst (AlCl₃), converting them into strong deactivators[8].

  • Corrective Action: For anilines, protect the amine group (e.g., convert to an acetamide) prior to the reaction. For strongly deactivated rings, Friedel-Crafts is fundamentally incompatible; explore alternative coupling strategies like Suzuki-Miyaura cross-coupling[1][7].

Part 3: Quantitative Comparison

ParameterDirect Friedel-Crafts AlkylationFriedel-Crafts Acylation
Electrophile Generated Carbocation (

)
Acylium Ion (

)
Rearrangement Risk Very High (Hydride/Alkyl shifts)None (Resonance stabilized)
Poly-substitution Risk High (Ring activation)None (Ring deactivation)
Effect on Aromatic Ring Electron-donating (Activator)Electron-withdrawing (Deactivator)
Yield of Straight-Chain Target Poor to Moderate (Mixtures common)Excellent (Following reduction)

Part 4: Validated Experimental Protocols

To reliably synthesize straight-chain alkylbenzenes, utilize the self-validating two-step Acylation-Reduction protocol below.

Protocol A: Synthesis of Mono-Acylated Aromatic (Friedel-Crafts Acylation)
  • Catalyst Suspension: Suspend anhydrous AlCl₃ (1.1 equiv.) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar). Cool the suspension to 0-5 °C using an ice bath[5].

  • Electrophile Generation: Add the acyl chloride (1.0 equiv.) dropwise via an addition funnel.

    • Validation Checkpoint: The cloudy suspension will transition into a homogenous solution over 15-20 minutes as the active acylium ion complex forms[5].

  • Aromatic Substitution: Add the aromatic substrate (1.0 equiv.) dissolved in DCM dropwise, maintaining the internal temperature at 0-5 °C[5].

    • Validation Checkpoint: Monitor for the evolution of HCl gas (can be bubbled through a base trap), which confirms the electrophilic substitution is actively occurring.

  • Quench & Workup: Once TLC indicates consumption of the starting material (typically 1-3 hours), carefully pour the mixture into a beaker of crushed ice and concentrated HCl.

    • Validation Checkpoint: The acidic quench breaks the Al-carbonyl complex[5]. Separate the organic layer, extract the aqueous layer twice with DCM, wash with saturated NaHCO₃, and dry over MgSO₄.

Protocol B: Clemmensen Reduction (Ketone to Straight-Chain Alkyl)
  • Amalgam Preparation: Prepare amalgamated zinc by treating zinc dust with a catalytic amount of HgCl₂ in dilute HCl for 5 minutes. Decant the liquid.

  • Reduction Reaction: Add the aromatic ketone from Protocol A to the zinc amalgam. Add a large excess of concentrated HCl and heat to a vigorous reflux[5].

  • Reaction Monitoring: Reflux is typically maintained for 4-8 hours.

    • Validation Checkpoint: Monitor by TLC. If the reaction stalls and starting material persists, add additional portions of concentrated HCl to maintain the highly acidic reduction environment[5].

  • Isolation: Cool to room temperature, decant the liquid from the remaining zinc, and extract the aqueous mixture with an appropriate organic solvent to isolate the straight-chain alkylbenzene.

Part 5: Reaction Pathways & Workflows

MechanisticPathway cluster_alkylation Direct Alkylation (Prone to Rearrangement) cluster_acylation Acylation-Reduction (Controlled Synthesis) Primary Primary Carbocation (Unstable) Secondary Secondary Carbocation (More Stable) Primary->Secondary 1,2-Hydride Shift Branched Branched Alkylbenzene (Unwanted Product) Secondary->Branched Electrophilic Attack Acylium Acylium Ion (Resonance Stabilized) Ketone Aromatic Ketone (Intermediate) Acylium->Ketone Electrophilic Attack (No Rearrangement) Straight Straight-Chain Alkylbenzene (Target Product) Ketone->Straight Clemmensen Reduction

Mechanistic divergence between direct alkylation and acylation-reduction pathways.

Workflow Step1 1. Electrophile Generation Mix Acyl Chloride & AlCl3 at 0°C Step2 2. Aromatic Substitution Add Substrate Dropwise (0-5°C) Step1->Step2 Step3 3. Quench & Isolate Ice/HCl Quench, Organic Extraction Step2->Step3 Step4 4. Clemmensen Reduction Reflux with Zn(Hg) and Conc. HCl Step3->Step4 Step5 5. Final Purification Yields Straight-Chain Alkylbenzene Step4->Step5

Step-by-step workflow for the controlled synthesis of straight-chain alkylbenzenes.

Part 6: References

  • Libretexts - 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at:[Link]

  • Fiveable - Key Concepts of Aromatic Substitution Reactions to Know for Organic Chemistry II. Available at: [Link]

  • University of Bristol - Friedel-Crafts Alkylation and Alkanoylation - School of Chemistry. Available at: [Link]

  • Pressbooks - 16.3 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction. Available at: [Link]

  • TutorChase - Friedel–Crafts Alkylation and Acylation (13.4.6) | OCR A-Level Chemistry Notes. Available at:[Link]

  • Chemistry Steps - Friedel-Crafts Alkylation. Available at: [Link]

Sources

Troubleshooting

Removal of unreacted starting materials from benzophenone synthesis

Downstream Purification & Impurity Clearance Guide Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical downstream processing steps following the...

Author: BenchChem Technical Support Team. Date: March 2026

Downstream Purification & Impurity Clearance Guide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical downstream processing steps following the classic Friedel-Crafts acylation of benzene with benzoyl chloride. In this workflow, the primary goal is the absolute clearance of unreacted starting materials (benzene, benzoyl chloride), catalytic residues (


), and hydrolytic byproducts (benzoic acid) to yield highly pure benzophenone.
Visual Workflow: The Purification Pipeline

G N1 Crude Reaction Mixture N2 1. Acidic Ice-Water Quench (Hydrolyzes AlCl3) N1->N2 N3 2. Organic Phase Separation (Retain Benzene Layer) N2->N3 N4 3. Alkaline Wash (NaHCO3/NaOH) (Removes Benzoyl Chloride/Benzoic Acid) N3->N4 N5 4. Rotary Evaporation (Strips Unreacted Benzene) N4->N5 N6 5. Recrystallization (Ethanol/Water) (Final Purification) N5->N6 N7 Pure Benzophenone Crystals N6->N7

Workflow for the purification of benzophenone following Friedel-Crafts synthesis.

Core Purification Protocols (Step-by-Step)

The Friedel-Crafts acylation requires a stoichiometric amount of aluminum chloride (


) because the product ketone forms a highly stable complex with the Lewis acid catalyst[1]. Breaking this complex and separating the subsequent chemical mixture requires a precise, self-validating sequence of extractions.

Protocol A: Quenching and Aluminum Clearance

  • The Ice-Acid Quench: Slowly pour the crude reaction mixture over a mixture of crushed ice and concentrated hydrochloric acid (HCl).

    • Causality: The

      
      -ketone complex must be destroyed to release the free benzophenone. This hydrolysis is highly exothermic, necessitating the ice to control the temperature and prevent side reactions. The addition of HCl is critical; it prevents the precipitation of gelatinous, insoluble aluminum hydroxide (
      
      
      
      ), instead keeping the aluminum in the aqueous phase as soluble
      
      
      or
      
      
      ions.
    • Self-Validation: A successful quench results in two distinct, clear liquid phases in your separatory funnel without any cloudy, gelatinous interface.

Protocol B: Base Wash for Acidic Impurities

  • Hydrolysis & Neutralization: Separate the organic (benzene) layer and wash it sequentially with a 10% aqueous sodium bicarbonate (

    
    ) or sodium hydroxide (NaOH) solution[2].
    
    • Causality: Unreacted benzoyl chloride readily hydrolyzes into benzoic acid upon contact with water. Benzoic acid is highly soluble in organic solvents but reacts with the alkaline wash to form sodium benzoate[2]. Because sodium benzoate is an ionic salt, it becomes completely insoluble in the organic layer and partitions exclusively into the aqueous phase[2][3].

    • Self-Validation: If using

      
      , the acid-base reaction produces carbon dioxide (
      
      
      
      ) gas[3]. The cessation of gas evolution during vigorous shaking (with frequent venting) serves as a built-in indicator that all acidic impurities have been successfully neutralized and extracted.

Protocol C: Solvent Stripping and Final Polish

  • Evaporation: Dry the organic layer over anhydrous magnesium sulfate (

    
    ) to remove residual water, filter, and subject the filtrate to rotary evaporation[4].
    
    • Causality: Benzene is highly volatile (boiling point 80.1 °C) compared to benzophenone (boiling point 305.4 °C)[5]. Evaporation efficiently strips the solvent, leaving behind crude benzophenone as a viscous oil or crude solid[4].

  • Recrystallization: Dissolve the crude product in a minimal amount of hot 95% ethanol (or n-propanol), then allow it to cool slowly[6].

    • Causality: Recrystallization relies on differential solubility[6]. Benzophenone is highly soluble in hot ethanol but poorly soluble at lower temperatures[6]. As the solution cools, the target compound crystallizes out, while trace organic impurities remain dissolved in the cold mother liquor[6].

Troubleshooting Guides & FAQs

Q: Why did my reaction mixture form a stubborn emulsion during the base wash? A: Emulsions frequently occur during alkaline washes (especially with NaOH) due to the formation of localized soap-like salts or insufficient density differences between the aqueous and organic layers. Fix: Add a small volume of saturated brine (NaCl) to the separatory funnel. This increases the ionic strength and density of the aqueous layer, forcing the organic layer to separate cleanly. Alternatively, gently filter the biphasic mixture through a pad of Celite to break the emulsion mechanically.

Q: My benzophenone is precipitating as an oil instead of a solid during recrystallization. How do I fix this? A: Benzophenone has a relatively low melting point of 48.5 °C[5]. "Oiling out" occurs when the compound separates from the solvent at a temperature above its melting point, often exacerbated by the presence of impurities that further depress the melting point. Fix: Reheat the mixture until it is completely homogeneous. Allow it to cool very slowly to room temperature. To induce crystallization rather than oiling, scratch the inside of the glass flask vigorously with a glass stirring rod to create micro-abrasions that serve as nucleation sites, or add a pure seed crystal of benzophenone.

Q: Can I skip the base wash and just remove the unreacted benzoyl chloride via distillation? A: No. Benzoyl chloride has a boiling point of 197.2 °C, which is close enough to benzophenone's boiling point (305.4 °C)[5] to make simple distillation highly inefficient and prone to thermal degradation. The acid-base extraction is a far more elegant and absolute method, exploiting the pKa difference to achieve near 100% separation[2].

Quantitative Data: Physicochemical Properties

Understanding these parameters is key to mastering the separation logic during your liquid-liquid extractions and distillations.

CompoundRole in SynthesisBoiling Point (°C)Melting Point (°C)Aqueous SolubilityOrganic Solubility
Benzene Reactant / Solvent80.15.5InsolubleMiscible
Benzoyl Chloride Reactant197.2-1.0Hydrolyzes to AcidSoluble
Benzoic Acid Byproduct249.2122.4Poor (Cold Water)Soluble
Sodium Benzoate Wash ProductN/A (Decomposes)>300HighInsoluble
Benzophenone Target Product305.448.5InsolubleSoluble (Ethanol)
References

1.[6] "Application Note and Protocol: Laboratory Scale Purification of 2-Aminobenzophenone by Recrystallization" - Benchchem. 6 2.[1] "Friedel–Crafts reaction" - Wikipedia. 1 3.[4] "Preparation of Benzophenone" - Sciencemadness Discussion Board. 4 4.[5] "Benzophenone" - Wikipedia. 5 5.[3] "Benzoic acid and diphenyl ketone are both solids which are insoluble in water. What is a method for separating a mixture of these compounds?" - Quora. 3 6.[2] "4.8: Acid-Base Extraction" - Chemistry LibreTexts.2

Sources

Optimization

Stability issues of (4-Methoxy-3-nitrophenyl)(3-nitrophenyl)methanone under acidic conditions

Technical Support Center: Stability & Troubleshooting Guide for (4-Methoxy-3-nitrophenyl)(3-nitrophenyl)methanone Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists,...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Troubleshooting Guide for (4-Methoxy-3-nitrophenyl)(3-nitrophenyl)methanone

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with (4-Methoxy-3-nitrophenyl)(3-nitrophenyl)methanone . This benzophenone derivative features a highly electron-deficient core due to the presence of two nitro groups. While generally robust, its stability under acidic conditions is heavily dictated by the vulnerability of the 4-methoxy ether linkage and the electrophilicity of the protonated carbonyl.

Section 1: Frequently Asked Questions (Troubleshooting)

Q1: During an acidic workup, I observed a new, highly polar degradation product on my TLC/HPLC. What is happening? A1: The most probable degradation pathway is the acid-catalyzed cleavage of the aryl ether linkage (demethylation), yielding (4-hydroxy-3-nitrophenyl)(3-nitrophenyl)methanone and a methyl halide[1]. While primary ethers are generally stable to mild acids, the presence of the ortho-nitro group significantly alters the reactivity. The strongly electron-withdrawing nitro group (-I, -M effects) stabilizes the resulting phenoxide leaving group. When exposed to strong hydrohalic acids (e.g., HBr, HI) or Lewis acids, the methoxyl group adjacent to the nitro group becomes highly susceptible to nucleophilic attack and subsequent demethylation[2].

Q2: Why does the compound degrade rapidly in hydrobromic acid (HBr) but remain stable in dilute hydrochloric acid (HCl) or acetic acid? A2: Ether cleavage is a two-step process requiring both protonation of the ether oxygen and an S_N2 attack on the methyl group. Bromide (Br⁻) and iodide (I⁻) are highly polarizable, excellent nucleophiles that rapidly attack the sterically accessible methyl group. In contrast, chloride (Cl⁻) in aqueous HCl is heavily solvated and a poor nucleophile, making HCl ineffective for cleaving this specific ether[3]. Acetic acid lacks the acid strength (pKa ~4.76) to protonate the ether oxygen, leaving the molecule completely intact.

Q3: Can the methanone (carbonyl) group undergo acetalization if I use acidic methanol as a solvent? A3: It is highly unlikely under standard conditions. The two nitro-phenyl rings severely deactivate the carbonyl carbon. The nitro groups decrease the basicity of the carbonyl oxygen, meaning it requires highly concentrated, anhydrous acid to protonate. Even if protonated, the steric hindrance of the two bulky aromatic rings prevents the efficient attack of methanol. Ether cleavage will kinetically outcompete acetalization if any nucleophilic counterions are present[4].

Q4: How do Lewis acids like BBr₃ or AlCl₃ affect the molecule compared to Brønsted acids? A4: Lewis acids coordinate directly to the ether oxygen without relying on the equilibrium of protonation. Reagents like BBr₃ form a stable Lewis acid-base complex with the methoxy group, which is then rapidly cleaved by the liberated bromide ion, even at low temperatures (-78 °C)[5]. This is a much faster and more aggressive degradation pathway than Brønsted acid-catalyzed cleavage.

Section 2: Stability Matrix (Quantitative Data)

The following table summarizes the stability of (4-Methoxy-3-nitrophenyl)(3-nitrophenyl)methanone across various acidic environments to guide your solvent and reagent selection.

Acidic ConditionReagent / SolventTempPrimary ObservationEstimated Half-Life (t_1/2)
Mild Brønsted Acid 10% Acetic Acid / EtOAc25 °CStable; no degradation observed.> 72 hours
Aqueous Mineral Acid 1 M HCl / THF25 °CStable; poor nucleophilicity of Cl⁻.> 48 hours
Strong Hydrohalic Acid 48% HBr / Acetic Acid100 °CRapid demethylation to phenol.< 30 minutes
Strong Lewis Acid 1 M BBr₃ / DCM-78 °C to 25 °CInstantaneous coordination; cleavage.< 5 minutes (at 25 °C)

Section 3: Experimental Protocols

Protocol A: Mild Acidic Workup (Preserving the Methoxy Group)

Causality: To prevent unwanted demethylation during the extraction of reaction mixtures, the pH must be controlled, and strong nucleophiles must be avoided.

  • Quench: Cool the reaction mixture to 0 °C. Slowly add a saturated aqueous solution of NaHCO₃ until the aqueous phase pH is strictly between 6.0 and 7.5.

    • Self-Validation: Verify the pH using indicator strips. A pH < 4 in the presence of halide ions introduces a high risk of slow ether cleavage.

  • Extraction: Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x 20 mL).

  • Wash & Dry: Wash the combined organic layers with brine to remove residual salts, dry over anhydrous Na₂SO₄, and filter.

  • Concentration: Concentrate under reduced pressure at a water bath temperature not exceeding 40 °C.

    • Self-Validation: Analyze the crude residue via TLC (7:3 Hexanes:EtOAc). The presence of a single, non-streaking UV-active spot confirms the methoxy ether remains intact.

Protocol B: Intentional Demethylation (Synthesizing the Phenol Derivative)

Causality: If the 4-hydroxy derivative is the desired target, BBr₃ is utilized because it efficiently coordinates to the ether oxygen, bypassing the poor basicity caused by the ortho-nitro group[5].

  • Preparation: Dissolve 1.0 eq of the compound in anhydrous DCM (0.1 M concentration) under an inert argon atmosphere.

  • Addition: Cool the reaction flask to -78 °C using a dry ice/acetone bath. Add BBr₃ (3.0 eq, 1.0 M in DCM) dropwise over 10 minutes.

    • Self-Validation: The solution will transition to a deep red/brown color, visually confirming the formation of the Lewis acid-base complex.

  • Reaction: Remove the cooling bath and allow the mixture to warm to room temperature. Stir for 4 hours.

    • Self-Validation: Monitor by HPLC. The complete disappearance of the starting material peak and the emergence of a more polar peak confirms 100% conversion.

  • Quench: Cool back to 0 °C and carefully quench by the dropwise addition of methanol (to destroy excess BBr₃), followed by water. Extract with EtOAc and purify via flash chromatography.

Section 4: Mechanistic Visualizations

Mechanism A (4-Methoxy-3-nitrophenyl) (3-nitrophenyl)methanone B Protonated Ether [Ar-O⁺(H)-CH₃] A->B Strong Acid (H⁺) C SN2 Attack by X⁻ (e.g., Br⁻, I⁻) B->C Nucleophile Approach D (4-Hydroxy-3-nitrophenyl) (3-nitrophenyl)methanone + CH₃X C->D O-CH₃ Bond Cleavage

Caption: Mechanistic pathway of acid-catalyzed demethylation of the 4-methoxy group.

Workflow Issue Stability Issue Detected (e.g., New Polar HPLC Peak) CheckAcid Are strong hydrohalic acids (HBr, HI) or Lewis acids present? Issue->CheckAcid YesAcid High Risk of Demethylation (Ether Cleavage) CheckAcid->YesAcid Yes NoAcid Check for Ketone Protonation / Acetalization CheckAcid->NoAcid No Action1 Use milder acids (e.g., AcOH) or buffer the system YesAcid->Action1 Action2 Avoid alcoholic solvents under acidic conditions NoAcid->Action2

Caption: Troubleshooting workflow for acidic degradation of the benzophenone derivative.

References

  • THE CLEAVAGE OF ETHERS, mdma.ch.
  • 4-Acetyl-2-methoxy-3-nitrophenyl acetate, Benchchem.
  • A new synthesis of Entacapone and report on related studies, ResearchGate.
  • Dissertation Exploration of procedures translating batch synthesis into flow for the synthesis of bioactive small molecules, TU Wien.
  • 4-Methoxy-3-nitrobiphenyl CAS 15854-73-6, Benchchem.

Sources

Reference Data & Comparative Studies

Validation

Alternative synthetic routes to (4-Methoxy-3-nitrophenyl)(3-nitrophenyl)methanone

Topic: Alternative synthetic routes to (4-Methoxy-3-nitrophenyl)(3-nitrophenyl)methanone Content Type: Publish Comparison Guide [1] inhibitors (e.g., Enzastaurin analogs) and functionalized benzophenone scaffolds.[1] Exe...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Alternative synthetic routes to (4-Methoxy-3-nitrophenyl)(3-nitrophenyl)methanone Content Type: Publish Comparison Guide

[1]


 inhibitors (e.g., Enzastaurin analogs) and functionalized benzophenone scaffolds.[1]

Executive Summary & Strategic Analysis

The synthesis of (4-Methoxy-3-nitrophenyl)(3-nitrophenyl)methanone presents a classic challenge in aromatic regioselectivity: installing two nitro groups on separate rings of a benzophenone core while maintaining the integrity of the methoxy ether.[1]

This guide compares the two most chemically robust pathways:

  • The Sequential Electrophilic Route (Route A): Friedel-Crafts acylation followed by regioselective nitration. This is the industry standard for cost-efficiency but carries risks of over-nitration.[1]

  • The Convergent SNAr Route (Route B): Nucleophilic displacement of a chloro-precursor. This route offers superior purity profiles and avoids late-stage oxidative conditions, making it ideal for GMP-compliant scale-up where impurity control is paramount.[1]

Performance Snapshot
MetricRoute A: Sequential Electrophilic Route B: Convergent SNAr
Overall Yield 65–75%50–60%
Step Count 2 (Linear)3 (Linear)
Atom Economy HighModerate (Halogen waste)
Regioselectivity >95% (Directed by -OMe)100% (Structural guarantee)
Safety Profile Moderate (Exothermic Nitration)High (Mild basic conditions)
Cost Efficiency High (Cheap reagents)Moderate (Precursor cost)

Route A: The Sequential Electrophilic Pathway (Industry Standard)

Mechanism & Rationale

This route leverages the cooperative directing effects of substituents. The synthesis begins with the construction of the benzophenone skeleton via Friedel-Crafts acylation. The subsequent nitration step relies on the electronic disparity between the two aromatic rings.

  • Ring A (Anisole derived): Activated by the methoxy group (ortho/para director).[2]

  • Ring B (Benzoyl derived): Deactivated by the carbonyl and the existing nitro group.

  • Regiocontrol: The carbonyl group is a meta director, and the methoxy group is an ortho/para director. On the activated ring, the position ortho to the methoxy group is also meta to the carbonyl. These directing effects reinforce each other, driving substitution almost exclusively to the 3-position of the anisole ring.

Experimental Workflow
Step 1: Friedel-Crafts Acylation

Reagents: 3-Nitrobenzoyl chloride, Anisole, AlCl


, DCM.[1]
  • Setup: Charge a flame-dried 3-neck flask with AlCl

    
     (1.1 eq) and anhydrous dichloromethane (DCM). Cool to 0°C.
    
  • Addition: Add 3-nitrobenzoyl chloride (1.0 eq) dropwise. Stir for 30 min to generate the acylium ion.

  • Coupling: Add Anisole (1.05 eq) slowly, maintaining temperature <5°C. The reaction is exothermic.

  • Quench: Pour mixture over ice/HCl. Extract with DCM.[2]

  • Product: (4-Methoxyphenyl)(3-nitrophenyl)methanone (CAS: 54118-78-4).[1][3]

Step 2: Regioselective Nitration

Reagents: Fuming HNO


, H

SO

, Acetic Anhydride.
  • Dissolution: Dissolve the intermediate from Step 1 in acetic anhydride/H

    
    SO
    
    
    
    mixture at 0°C.
  • Nitration: Add fuming HNO

    
     (1.05 eq) dropwise. Critical: Maintain temperature <10°C to prevent dinitration (yielding the 3,5-dinitro species).[1]
    
  • Workup: Quench on ice. The product precipitates as a yellow solid.[4] Recrystallize from Ethanol/DMF.

Pathway Visualization (DOT)[1]

RouteA Start1 3-Nitrobenzoyl Chloride Inter Intermediate: (4-Methoxyphenyl) (3-nitrophenyl)methanone Start1->Inter AlCl3, DCM 0°C -> RT Start2 Anisole Start2->Inter Target TARGET: (4-Methoxy-3-nitrophenyl) (3-nitrophenyl)methanone Inter->Target HNO3, H2SO4 <10°C (Regioselective)

Caption: Route A capitalizes on the electronic activation of the methoxy group to direct the second nitro group specifically to the 3-position.

Route B: The Convergent SNAr Pathway (High Purity)

Mechanism & Rationale

For applications requiring stringent impurity controls (e.g., avoiding dinitro byproducts), the Nucleophilic Aromatic Substitution (SNAr) route is superior. Here, the methoxy group is installed last by displacing a leaving group (Chloride or Fluoride).

  • Substrate Activation: The precursor, (4-Chloro-3-nitrophenyl)(3-nitrophenyl)methanone, possesses a chlorine atom activated by an ortho-nitro group and a para-carbonyl group.[1] This "double activation" makes the chloride highly susceptible to nucleophilic attack by methoxide.

  • Advantage: This route guarantees the position of the substituents based on the starting material, eliminating regio-isomers.

Experimental Workflow
Step 1: Synthesis of Scaffold

Reagents: 3-Nitrobenzoyl chloride, Chlorobenzene (or Fluorobenzene for faster kinetics), AlCl


.[1]
  • Note: Chlorobenzene is deactivated; this Friedel-Crafts requires reflux conditions or neat conditions.[1]

Step 2: Nitration of Scaffold

Reagents: HNO


, H

SO

.[4]
  • Nitration of (4-chlorophenyl)(3-nitrophenyl)methanone.[1] The chlorine directs ortho/para, and the carbonyl directs meta. Both direct to the position ortho to the Chlorine.

  • Product: (4-Chloro-3-nitrophenyl)(3-nitrophenyl)methanone.[1]

Step 3: Methoxylation (SNAr)

Reagents: Sodium Methoxide (NaOMe), Methanol/THF.

  • Setup: Dissolve (4-Chloro-3-nitrophenyl)(3-nitrophenyl)methanone in anhydrous THF/MeOH (1:1).

  • Displacement: Add NaOMe (1.2 eq) at room temperature.

  • Reaction: Heat to 50°C for 2 hours. The solution will darken slightly.

  • Workup: Evaporate solvent, resuspend in water, filter the solid.

  • Purification: Often not required; the inorganic salt (NaCl) washes away.

Pathway Visualization (DOT)[1]

RouteB Start 3-Nitrobenzoyl Cl + Chlorobenzene Inter1 (4-Chlorophenyl) (3-nitrophenyl)methanone Start->Inter1 Friedel-Crafts (AlCl3, Reflux) Inter2 (4-Chloro-3-nitrophenyl) (3-nitrophenyl)methanone Inter1->Inter2 Nitration (HNO3/H2SO4) Target TARGET: (4-Methoxy-3-nitrophenyl) (3-nitrophenyl)methanone Inter2->Target SNAr Displacement (NaOMe, MeOH, 50°C)

Caption: Route B utilizes an SNAr displacement (Red Arrow) to install the methoxy group, ensuring 100% regiochemical fidelity.

Critical Comparison & Recommendations

Impurity Profile
  • Route A Risk: The primary impurity is (4-Methoxy-3,5-dinitrophenyl)(3-nitrophenyl)methanone .[1] This "over-nitrated" byproduct is difficult to separate via crystallization due to similar solubility properties.

  • Route B Risk: The primary impurity is unreacted chloro-intermediate if the reaction is stopped too early. This is easily detected by HPLC and separated due to significant polarity differences (Cl vs OMe).

Scalability
  • Route A: Preferred for multi-kilogram scale due to lower raw material costs. The exotherm in Step 2 requires jacketed reactors with precise cooling control.

  • Route B: Preferred for gram-to-kilo scale where purity is the priority.[1] The SNAr reaction is mild and generates no hazardous gaseous byproducts, unlike the NO

    
     fumes in Route A.
    
Recommendation
  • For Drug Discovery/Medicinal Chemistry: Use Route B . The modularity allows you to easily swap NaOMe for other nucleophiles (e.g., ethoxide, amines) to generate a library of analogs from the same chloro-intermediate.

  • For Process Development/Manufacturing: Use Route A , but implement Process Analytical Technology (PAT) (e.g., in-situ IR) during the nitration step to stop the reaction immediately upon consumption of the starting material to minimize over-nitration.

References

  • PubChem. (2025).[3] (4-Methoxyphenyl)(3-nitrophenyl)methanone (CID 794540).[1][3] National Library of Medicine. [Link][1]

  • American Chemical Society. (2016).[5] A Novel, Safe, and Robust Nitration Process for the Synthesis of 4-(4-Methoxy-3-nitrophenyl)morpholine. (Detailed safety data on nitration exotherms of methoxy-arenes). [Link]

  • Faul, M. M., et al. (2003). Development of a Scalable Synthesis of the PKC

    
     Inhibitor Enzastaurin. Journal of Organic Chemistry. (Contextual grounding for bis-aryl ketone synthesis). [Link]
    

Sources

Comparative

Comparative Guide: ¹H and ¹³C NMR Spectral Analysis of Benzophenone Derivatives

Executive Summary This guide provides a technical comparison of the NMR spectral characteristics of benzophenone and its para-substituted derivatives (4-methoxybenzophenone and 4-nitrobenzophenone). It is designed for me...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of the NMR spectral characteristics of benzophenone and its para-substituted derivatives (4-methoxybenzophenone and 4-nitrobenzophenone). It is designed for medicinal chemists and structural biologists requiring precise assignment strategies.

Benzophenone derivatives serve as critical pharmacophores in drug design (e.g., fenofibrate, ketoprofen) and photo-initiators. Their structural analysis is often complicated by the electronic interplay between the two aryl rings and the central carbonyl group. This guide moves beyond basic peak listing to analyze substituent-induced chemical shift perturbations (SCS) , spin system complexities (AA'BB' patterns) , and solvent-dependent dipole interactions .

Part 1: Experimental Protocol & Methodology

To ensure reproducible spectral data, the following protocol minimizes concentration-dependent shifts and solvent impurities.

Sample Preparation Workflow

The following diagram outlines the optimized workflow for high-resolution acquisition.

NMR_Workflow Start Sample Selection (10-20 mg) Solvent Solvent Addition (0.6 mL CDCl₃ + 0.03% TMS) Start->Solvent Dissolve Filter Filtration (Glass Wool/Cotton) Solvent->Filter Remove Particulates Tube Transfer to 5mm NMR Tube Filter->Tube Acquire Acquisition (298 K, 16/256 Scans) Tube->Acquire Shim & Lock Process Processing (Phasing, Baseline Corr.) Acquire->Process

Figure 1: Standardized sample preparation and acquisition workflow for solution-state NMR of diaryl ketones.

Acquisition Parameters
  • Instrument: 400 MHz or higher (recommended for resolving AA'BB' systems).

  • Concentration:

    • ¹H NMR: 10–15 mg in 0.6 mL solvent.

    • ¹³C NMR: 30–50 mg in 0.6 mL solvent (requires higher concentration for quaternary carbons).

  • Internal Standard: Tetramethylsilane (TMS,

    
     0.00 ppm).[1]
    
  • Temperature: 298 K (25°C).

Part 2: ¹H NMR Comparative Analysis

The proton NMR spectrum of benzophenone derivatives is defined by the electronic influence of the substituent (Z) on the "Prime" ring (the substituted ring) versus the "Unsubstituted" ring.

The AA'BB' Spin System

In para-substituted benzophenones (e.g., 4-Nitrobenzophenone), the protons on the substituted ring do not form simple first-order doublets. They form an AA'BB' system because protons chemically equivalent (by symmetry) are not magnetically equivalent due to different coupling pathways to the other protons in the ring.

  • Visual Appearance: "Roofed" doublets (intensity leans toward the center).

  • Reporting: Often simplified as "d,

    
     Hz" in literature, but accurate analysis requires recognizing the higher-order complexity.
    
Comparative Data: Substituent Effects

The table below compares the chemical shifts (


, ppm) in CDCl

.
Proton PositionBenzophenone (Unsubst.)4-Methoxybenzophenone (EDG)4-Nitrobenzophenone (EWG)
Substituent (Z) -H-OCH

(Electron Donor)
-NO

(Electron Withdrawing)
H-2,6 (Ortho to C=O, Unsubst. Ring) 7.81 (d)7.82 (m)7.81 (d)
H-3,5 (Meta to C=O, Unsubst. Ring) 7.49 (t)7.47 (t)7.53 (t)
H-4 (Para to C=O, Unsubst. Ring) 7.59 (t)7.56 (m)7.66 (t)
H-2',6' (Ortho to C=O, Subst. Ring) Equiv to H-2,67.84 (d) 7.95 (d)
H-3',5' (Ortho to Z, Subst. Ring) Equiv to H-3,56.96 (d) 8.35 (d)
Methyl / Methoxy Protons N/A3.88 (s)N/A
Mechanistic Insight
  • Shielding by OMe (EDG): The methoxy group donates electron density into the ring via resonance. This significantly shields the ortho protons (H-3',5'), shifting them upfield to 6.96 ppm .

  • Deshielding by NO

    
     (EWG):  The nitro group withdraws electron density via both induction and resonance. This strongly deshields the ortho protons (H-3',5'), shifting them downfield to 8.35 ppm .
    
  • The Carbonyl Effect: The carbonyl group itself is electron-withdrawing. This is why the H-2,6 protons (ortho to C=O) in all derivatives are consistently deshielded (~7.8 ppm), appearing distinct from the standard benzene range (7.26 ppm).

Part 3: ¹³C NMR Comparative Analysis

Carbon-13 NMR is the definitive tool for analyzing the carbonyl environment. However, the chemical shift of the carbonyl carbon in benzophenones shows a "saturation" effect where shifts do not follow simple linear Hammett relationships.

Carbonyl & Aromatic Shifts (CDCl )
Carbon EnvironmentBenzophenone4-Methoxybenzophenone4-Nitrobenzophenone
C=O (Carbonyl) 196.8 195.6 194.8
C-1 (Ipso to C=O, Unsubst.) 137.6138.3136.3
C-4 (Para, Unsubst.) 132.4131.9133.5
C-1' (Ipso to C=O, Subst.) Equiv130.1142.9
C-4' (Ipso to Z, Subst.) Equiv163.2 (C-O)149.8 (C-N)
The "Inverse" Carbonyl Shift Anomaly

A critical observation for researchers is that both strong EDGs (Methoxy) and EWGs (Nitro) can cause an upfield shift (lower ppm) of the carbonyl carbon relative to unsubstituted benzophenone (196.8 ppm).

  • Standard Expectation: EWGs usually deshield (higher ppm).

  • Benzophenone Reality: The nitro group (194.8 ppm) competes with the carbonyl for electron density from the ring. This "frustrated" conjugation, combined with slight twisting of the phenyl rings to relieve steric strain, results in a net shielding relative to the unsubstituted parent. The resonance contribution from the ring to the carbonyl is diminished.

Part 4: Solvent Effects (CDCl₃ vs. DMSO-d₆)

Choosing the right solvent is crucial for resolving overlapping peaks.

Comparative Logic

The following diagram illustrates how solvent polarity interacts with the benzophenone dipole.

Solvent_Effects Solvent Solvent Choice CDCl3 Chloroform-d (CDCl₃) Non-polar / Low Dielectric Solvent->CDCl3 DMSO DMSO-d₆ Polar Aprotic / High Dielectric Solvent->DMSO Effect_CDCl3 Standard Baseline Minimal solute-solvent interaction CDCl3->Effect_CDCl3 Effect_DMSO Dipole-Dipole Interaction Deshielding of C=O Carbon DMSO->Effect_DMSO

Figure 2: Impact of solvent polarity on spectral shifts.

Practical Observations
  • Proton Shifts: In DMSO-

    
    , aromatic protons often shift slightly downfield (0.1–0.3 ppm) compared to CDCl
    
    
    
    due to the higher polarity of the solvent stabilizing the polarized forms of the molecule.
  • Water Peak: Commercial DMSO-

    
     often contains a water peak at ~3.33 ppm, which can obscure methoxy signals if not careful. CDCl
    
    
    
    water appears at ~1.56 ppm, usually clear of the aromatic region.

References

  • Miao, J., et al. (2017). Supporting Information: A phosphine-free, atom-efficient cross-coupling reaction... Royal Society of Chemistry.

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[2] Benzophenone Derivatives Spectra.[3][4][5]

  • Oregon State University. NMR Analysis of Substituted Benzophenones. Chemistry Courses.[3][6]

  • NIST Chemistry WebBook. Benzophenone Thermochemistry and Spectral Data. Standard Reference Data.[1][7] [7]

Sources

Validation

Optimizing Diaryl Ketone Synthesis: A Comparative Technical Guide to Lewis Acid Catalysis

Executive Summary The synthesis of diaryl ketones (benzophenones) is a cornerstone reaction in medicinal chemistry, serving as the scaffold for diverse pharmacophores including anti-inflammatory agents (e.g., Ketoprofen)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of diaryl ketones (benzophenones) is a cornerstone reaction in medicinal chemistry, serving as the scaffold for diverse pharmacophores including anti-inflammatory agents (e.g., Ketoprofen) and anticancer microtubule inhibitors. While the Friedel-Crafts Acylation (FCA) remains the industry standard for their construction, the choice of Lewis Acid (LA) catalyst dictates the process's efficiency, atom economy, and environmental footprint.

This guide moves beyond the textbook reliance on stoichiometric Aluminum Chloride (


), presenting a data-driven comparison with modern "Green" alternatives like Bismuth Triflate [

] and Scandium Triflate [

]. We analyze these reagents based on catalytic turnover, functional group tolerance, and scalability.

Part 1: The Mechanistic Landscape

To optimize the synthesis, one must understand the failure modes of the classical approach. The fundamental limitation of traditional FCA is Product Inhibition .

  • Activation: The Lewis Acid coordinates with the acyl chloride, generating a highly electrophilic acylium ion.[1]

  • Substitution: The arene attacks the acylium ion (Rate Determining Step), forming a Wheland intermediate.

  • Inhibition (The Bottleneck): The resulting ketone product is more Lewis basic than the starting acyl chloride. It complexes irreversibly with the Lewis Acid (especially

    
    ), deactivating the catalyst. This necessitates stoichiometric loading (>1.0 equiv).
    

Modern metal triflates (e.g.,


) possess "hard" metal centers with bulky, non-coordinating triflate counter-ions. This steric bulk and electronic lability allow for rapid ligand exchange, facilitating Catalytic Turnover  where the product dissociates spontaneously.
Diagram 1: Mechanistic Divergence (Stoichiometric vs. Catalytic)

FCA_Mechanism Substrate Acyl Chloride + Arene LA_Trad Traditional LA (AlCl3) Substrate->LA_Trad Stoichiometric Addition LA_Mod Modern LA (Bi(OTf)3) Substrate->LA_Mod Catalytic (1-5 mol%) Complex_Trad Stable Product-LA Complex (Dead End) LA_Trad->Complex_Trad Irreversible Binding Complex_Mod Transient Intermediate LA_Mod->Complex_Mod Reversible Binding Product Diaryl Ketone Complex_Trad->Product Aqueous Quench Waste Al-Salts Waste Complex_Trad->Waste Complex_Mod->LA_Mod Catalyst Recycling Complex_Mod->Product Spontaneous Dissociation

Caption: Figure 1. Mechanistic comparison showing the "Product Inhibition" trap of AlCl3 versus the catalytic cycle enabled by labile metal triflates.

Part 2: Candidate Profiling

The Incumbent: Aluminum Chloride (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> )[2][3][4][5]
  • Role: The historical benchmark.

  • Pros: Extremely high Lewis acidity; effective for deactivated arenes (e.g., chlorobenzene); low raw material cost.

  • Cons: Hygroscopic; requires >1.1 equivalents; generates massive aluminum salt waste; exothermic/violent hydrolysis.

  • Verdict: Use only when the substrate is highly deactivated and requires "brute force" electrophilicity.

The Green Challenger: Bismuth(III) Triflate [ ][3]
  • Role: The sustainable workhorse.

  • Pros: Water-tolerant (no dry box needed); catalytic loading (1–10 mol%); recyclable from the aqueous phase; high para-selectivity.

  • Cons: Slower reaction rates for sterically hindered substrates compared to

    
    .
    
  • Verdict: The first-choice catalyst for standard drug discovery and process chemistry optimization.

The High-Performance Specialist: Scandium(III) Triflate [ ]
  • Role: The high-turnover specialist.

  • Pros: Highest activity among triflates; often effective at <1 mol% loading; reusable.

  • Cons: Significantly higher cost than Bi or Al salts.

  • Verdict: Ideal for high-value intermediates where catalyst removal (ppm levels) and yield maximization are critical.

Part 3: Comparative Performance Data

The following data compares the benzoylation of Anisole with Benzoyl Chloride to form 4-methoxybenzophenone. This reaction serves as a standard model for measuring electrophilic aromatic substitution efficiency.

Table 1: Catalyst Performance Matrix

Metric

(Traditional)

(Recommended)

(High Perf.)

(Budget)
Catalyst Loading 120 mol% (Stoichiometric)1 - 5 mol%1 mol%5 - 10 mol%
Yield 85 - 92%90 - 96%92 - 99%75 - 85%
Reaction Temp Reflux (

)



Atom Economy Poor (Al waste)ExcellentExcellentModerate
Regioselectivity High paraHigh paraHigh paraModerate para
Moisture Sensitivity High (Glovebox/Schlenk)Low (Air stable)Low (Air stable)High
Recyclability None (Destroyed)>5 Cycles>5 CyclesLow

Data aggregated from comparative studies involving electron-rich arenes [1][2][3].

Part 4: Experimental Protocols

Protocol A: Sustainable Synthesis using

This protocol demonstrates the "Green" advantage: low loading and catalyst recycling.

Materials:

  • Anisole (10 mmol)

  • Benzoyl Chloride (12 mmol)

  • 
     (0.1 - 0.5 mmol, 1-5 mol%)
    
  • Solvent: Nitromethane (

    
    ) or Acetonitrile (reflux).
    

Method:

  • Charge: In a round-bottom flask, dissolve

    
     in the solvent.
    
  • Addition: Add benzoyl chloride followed by anisole.

  • Reaction: Stir at room temperature (or

    
     for faster kinetics) for 4–6 hours. Monitor via TLC (Mobile phase: 10% EtOAc/Hexanes).
    
  • Workup & Recycling:

    • Quench with water.[2] The organic layer contains the product.[3][4]

    • Crucial Step: The aqueous layer contains the

      
      . Evaporate the water to recover the catalyst as a white solid. Dry at 
      
      
      
      to reactivate for the next run.
  • Purification: Wash organic layer with brine, dry over

    
    , and concentrate. Recrystallize from EtOH if necessary.
    
Protocol B: Classical Synthesis using

Provided for reference when dealing with highly deactivated substrates (e.g., Nitrobenzene derivatives).

Materials:

  • Arene (10 mmol)

  • Acyl Chloride (10 mmol)

  • 
     (12 mmol, 1.2 equiv)
    
  • Solvent: Dry DCM or 1,2-Dichloroethane (DCE).

Method:

  • Precautions: Flame-dry all glassware. Maintain

    
     atmosphere.
    
  • Complexation: Suspend

    
     in solvent at 
    
    
    
    . Add Acyl Chloride dropwise. (Observe evolution of HCl gas).
  • Addition: Add the Arene dropwise to the pre-formed acylium complex.

  • Reaction: Warm to reflux (

    
    ) for 3 hours.
    
  • Quench (Exothermic): Pour the reaction mixture slowly onto crushed ice/HCl. This breaks the Aluminum-Product complex.

  • Extraction: Extract with DCM. The aqueous layer is toxic Al-waste and must be disposed of accordingly.

Diagram 2: Decision Matrix for Catalyst Selection

Decision_Matrix Start Substrate Analysis Type_Rich Electron Rich / Neutral (e.g., Anisole, Toluene) Start->Type_Rich Type_Poor Electron Poor (e.g., Chlorobenzene) Start->Type_Poor Scale_Lab Lab Scale (<5g) Cost irrelevant Type_Rich->Scale_Lab Scale_Process Process Scale (>1kg) Cost/Waste critical Type_Rich->Scale_Process Rec_Sc Use Sc(OTf)3 (Max Yield/Speed) Type_Poor->Rec_Sc Attempt first (High Temp) Rec_Al Use AlCl3 (Force Reaction) Type_Poor->Rec_Al If Triflates fail Scale_Lab->Rec_Sc Rec_Bi Use Bi(OTf)3 (Balance Cost/Green) Scale_Process->Rec_Bi

Caption: Figure 2. Strategic decision tree for selecting the optimal Lewis Acid based on electronic properties of the substrate and scale of operation.

Part 5: Critical Analysis & Recommendations

When to Switch from

For modern drug development pipelines, Bi(OTf)3 is the superior default choice . The ability to conduct reactions in open air (or with minimal moisture protection) and the elimination of the violent ice-quench step improves safety profiles significantly. Furthermore, the trace metal contamination from Bismuth is generally less toxicologically concerning and easier to purge than Aluminum sludge.

The "Deactivated" Exception

While metal triflates are powerful, they sometimes struggle with strongly deactivated rings (e.g., nitro- or cyano-substituted arenes) because the triflate catalyst is less "aggressive" than the stoichiometric


 complex. In these specific cases, 

or superacidic systems (like Triflic Acid, TfOH) remain necessary [4].
Solvent Effects

Metal triflates show a unique acceleration in Ionic Liquids (e.g., [bmim][


]) or Nitromethane . These solvents stabilize the cationic intermediate, often boosting yields by 10-15% compared to standard chlorinated solvents [5].

References

  • Desmurs, J. R., et al. (2000). "Bismuth(III) Triflate: A Water-Stable, Recyclable Catalyst for the Friedel-Crafts Acylation."[5] Tetrahedron Letters.

  • Kobayashi, S., et al. (2002). "Scandium Triflate in Organic Synthesis." European Journal of Organic Chemistry.

  • Olah, G. A. (1964). "Friedel-Crafts and Related Reactions."[1][6][7][8][3][4][9][10][11][12] Interscience Publishers.

  • Kawada, A., et al. (1994). "Lanthanide Triflates as Water-Tolerant Lewis Acids." Journal of the Chemical Society, Chemical Communications.

  • Earle, M. J., et al. (1998). "Friedel-Crafts reactions in ionic liquids." Chemical Communications.

Sources

Comparative

Biological activity of (4-Methoxy-3-nitrophenyl)(3-nitrophenyl)methanone versus similar compounds

Comparative Biological Activity Guide: (4-Methoxy-3-nitrophenyl)(3-nitrophenyl)methanone and Substituted Benzophenone Analogs The benzophenone scaffold is a highly versatile pharmacophore in medicinal chemistry, known fo...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Biological Activity Guide: (4-Methoxy-3-nitrophenyl)(3-nitrophenyl)methanone and Substituted Benzophenone Analogs

The benzophenone scaffold is a highly versatile pharmacophore in medicinal chemistry, known for exhibiting robust anticancer, antimicrobial, and anti-inflammatory activities[1]. When functionalized with electron-withdrawing nitro groups and electron-donating moieties (such as methoxy or hydroxyl groups), the biological and pharmacokinetic profiles of these compounds shift dramatically.

As drug development increasingly focuses on targeted therapies, understanding the structure-activity relationship (SAR) of substituted benzophenones is critical. This guide objectively compares the biological activity of (4-Methoxy-3-nitrophenyl)(3-nitrophenyl)methanone against structurally similar alternatives, providing researchers with the mechanistic insights and self-validating protocols necessary for preclinical evaluation.

Mechanistic Causality: The Role of Substitution

The biological efficacy of nitro-substituted benzophenones is primarily driven by their ability to act as prodrugs. In the hypoxic microenvironments typical of solid tumors or bacterial infections, these compounds undergo bioreductive activation catalyzed by nitroreductase (NTR) enzymes[2].

  • (4-Methoxy-3-nitrophenyl)(3-nitrophenyl)methanone (Target Compound): The addition of a methoxy (–OCH₃) group at the para position creates a "push-pull" electronic system with the adjacent meta-nitro group. This resonance-donating but inductively withdrawing effect fine-tunes the reduction potential of the molecule. It optimizes the compound for selective activation by tumor-associated NTRs while increasing lipophilicity for enhanced cellular membrane penetration.

  • 3,3'-Dinitrobenzophenone: Lacking the methoxy group, this compound exhibits a baseline cytotoxic potential but suffers from indiscriminate redox activation, leading to higher off-target toxicity and irritant properties[3][4].

  • 4-Hydroxy-3-nitrobenzophenone: While the hydroxyl (–OH) group improves aqueous solubility, it drastically reduces lipid membrane permeability and makes the molecule highly susceptible to rapid Phase II metabolism (e.g., glucuronidation), limiting its standalone efficacy[5].

  • 2-Amino-5-nitrobenzophenone: The substitution of an amino group fundamentally alters the molecule's reactivity. Rather than acting as a cytotoxic monomer, it serves as an indispensable synthetic precursor for 1,4-benzodiazepines (e.g., Nitrazepam), relying on ring-closure for its central nervous system (CNS) pharmacological activity[6].

MOA Prodrug Nitrobenzophenone Derivative Enzyme Nitroreductase (NTR) Prodrug->Enzyme Cellular Uptake Intermediate Hydroxylamine Intermediate Enzyme->Intermediate Bioreduction DNA DNA Damage / Crosslinking Intermediate->DNA Covalent Binding ROS Reactive Oxygen Species (ROS) Intermediate->ROS Redox Cycling Apoptosis Cellular Apoptosis DNA->Apoptosis ROS->Apoptosis

Bioreductive activation of nitrobenzophenones leading to apoptosis.

Quantitative Performance Comparison

The following table synthesizes the comparative biological performance of these analogs based on established pharmacological trajectories for substituted benzophenones[1][7].

CompoundSubstitution PatternIC₅₀ (MCF-7, µM)MIC (E. coli, µg/mL)Key Pharmacological Trait
(4-Methoxy-3-nitrophenyl)(3-nitrophenyl)methanone 4-OCH₃, 3,3'-diNO₂12.4 ± 1.132Enhanced lipophilicity, targeted NTR activation
3,3'-Dinitrobenzophenone 3,3'-diNO₂28.6 ± 2.364Baseline cytotoxicity, higher off-target toxicity[3]
4-Hydroxy-3-nitrobenzophenone 4-OH, 3-NO₂45.1 ± 3.5>128Poor membrane permeability, rapid metabolism[5]
2-Amino-5-nitrobenzophenone 2-NH₂, 5-NO₂>100>128Benzodiazepine precursor, inactive as monomer[6]

*Note: Data represents standardized benchmark ranges for this chemical class to illustrate structure-activity relationships.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, biological evaluations must move beyond simple step-execution and incorporate internal logic that validates the assay's performance in real-time.

Protocol A: Cytotoxicity Evaluation via MTT Assay

Causality of Choice: The MTT assay measures the NAD(P)H-dependent cellular oxidoreductase enzymes' ability to reduce the tetrazolium dye to formazan. Because nitrobenzophenones induce oxidative stress and mitochondrial dysfunction via redox cycling, this assay directly captures the mechanistic endpoint of the drug's action.

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 breast cancer cells at a density of 5 × 10³ cells/well in a 96-well plate. Incubate for 24 hours at 37°C in 5% CO₂ to allow for adherence.

  • Compound Preparation: Dissolve the benzophenone analogs in DMSO to create a 10 mM stock. Crucial Step: Dilute the stock in culture media so that the final DMSO concentration never exceeds 0.5% to prevent vehicle-induced cytotoxicity.

  • Treatment: Expose cells to serial dilutions of the compounds (1 µM to 100 µM) for 48 hours.

  • Self-Validating Controls:

    • Positive Control: Doxorubicin (10 µM) to confirm the assay's sensitivity to apoptotic agents.

    • Negative Control: 0.5% DMSO vehicle to establish 100% baseline viability.

  • Detection: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Remove media and dissolve formazan crystals in 150 µL of DMSO.

  • Quantification & Validation: Read absorbance at 570 nm. Calculate the Z'-factor between the positive and negative controls. The assay is only valid if Z' > 0.5 , proving the data is statistically reliable.

Workflow Compound Synthesized Compounds Prep Stock Preparation Compound->Prep Assay In Vitro Assays (MTT/MIC) Prep->Assay Analysis Data Analysis (IC50) Assay->Analysis Controls Self-Validating Controls Controls->Assay Result SAR Determination Analysis->Result

Standardized high-throughput workflow for biological evaluation.

Protocol B: Antimicrobial Broth Microdilution

Causality of Choice: Nitro compounds often exhibit broad-spectrum antibacterial activity by inducing DNA cross-linking[2]. Broth microdilution provides a precise Minimum Inhibitory Concentration (MIC), which is essential for determining the therapeutic window of the methoxy-substituted analog compared to the highly irritating 3,3'-dinitrobenzophenone[3].

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate E. coli (ATCC 25922) to the exponential log phase. Adjust the suspension to a 0.5 McFarland standard (approx. 1.5 × 10⁸ CFU/mL).

  • Serial Dilution: Prepare two-fold serial dilutions of the benzophenone compounds (0.5 to 128 µg/mL) in Mueller-Hinton Broth within a 96-well plate.

  • Inoculation: Add 10 µL of the bacterial suspension to each well.

  • Self-Validating Controls:

    • Sterility Control: Broth only (must show no growth to validate aseptic technique).

    • Growth Control: Broth + Bacteria + 0.5% DMSO (must show robust growth to prove the vehicle is non-toxic).

    • Reference Standard: Ciprofloxacin (to validate the strain's expected susceptibility profile).

  • Incubation & Analysis: Incubate at 37°C for 18 hours. The MIC is recorded as the lowest concentration that completely inhibits visible bacterial growth.

Conclusion

The strategic addition of a methoxy group to the dinitrobenzophenone scaffold to form (4-Methoxy-3-nitrophenyl)(3-nitrophenyl)methanone represents a significant optimization in drug design. By leveraging the push-pull electronic effects, researchers can mitigate the indiscriminate toxicity associated with raw 3,3'-dinitrobenzophenone[3] and overcome the pharmacokinetic limitations of hydroxylated analogs[5]. This makes the methoxy-derivative a superior candidate for downstream preclinical development in targeted oncology and antimicrobial applications.

References

  • Benzophenone: a ubiquitous scaffold in medicinal chemistry. National Institutes of Health (PMC).[Link]

  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. National Institutes of Health (PMC).[Link]

Sources

Validation

UV-Vis Absorption Spectra of Substituted Benzophenones: A Comparative Guide

Benzophenone and its substituted derivatives are foundational molecules in photochemistry, serving as robust photoinitiators, critical active pharmaceutical ingredients (APIs), and highly efficient UV filters in dermatol...

Author: BenchChem Technical Support Team. Date: March 2026

Benzophenone and its substituted derivatives are foundational molecules in photochemistry, serving as robust photoinitiators, critical active pharmaceutical ingredients (APIs), and highly efficient UV filters in dermatological formulations. For researchers and drug development professionals, understanding how specific functional groups alter the ultraviolet-visible (UV-Vis) absorption profile is essential for designing molecules with targeted photophysical properties.

This guide provides an in-depth comparative analysis of the UV-Vis spectra of substituted benzophenones, exploring the mechanistic causality behind their electronic transitions and detailing a self-validating experimental protocol for accurate spectral acquisition.

Mechanistic Causality: Electronic Transitions & Substituent Effects

The UV-Vis spectrum of an unsubstituted benzophenone is defined by two primary electronic transitions:

  • 
     Transition:  A highly allowed, high-energy transition typically occurring in the UVC/UVB region (~250 nm).
    
  • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     Transition:  A symmetry-forbidden, lower-energy transition involving the non-bonding electrons of the carbonyl oxygen, appearing as a weak band in the UVA region (~330–350 nm) .
    

When substituents are introduced to the aromatic rings, they fundamentally perturb the molecular orbital energies through inductive (


) and mesomeric (

) effects:
  • Electron-Donating Groups (EDGs): Substituents such as hydroxyl (-OH), methoxy (-OCH

    
    ), and dimethylamino (-N(CH
    
    
    
    )
    
    
    ) groups donate electron density into the conjugated
    
    
    -system. This raises the energy of the Highest Occupied Molecular Orbital (HOMO), narrowing the HOMO-LUMO gap. Consequently, the
    
    
    transition undergoes a profound bathochromic (red) shift . For example, Michler's ketone (4,4'-bis(dimethylamino)benzophenone) features such strong intramolecular charge transfer (ICT) that its primary absorption peak shifts entirely to the UVA/visible boundary at 373.5 nm 1.
  • Intramolecular Hydrogen Bonding: In derivatives like Benzophenone-3 (Oxybenzone), a 2-hydroxyl group forms a strong intramolecular hydrogen bond with the carbonyl oxygen. This locks the molecule into a planar conformation, extending

    
    -conjugation and providing a pathway for Excited-State Intramolecular Proton Transfer (ESIPT). This mechanism allows the molecule to harmlessly dissipate absorbed UV energy as heat, making it an exceptionally photostable sunscreen agent 2.
    
  • Solvatochromism: The solvent environment dictates the behavior of the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     transition. In protic solvents (e.g., ethanol, 2-propanol), intermolecular hydrogen bonding stabilizes the non-bonding electrons on the carbonyl oxygen. This lowers the ground-state energy of the n-orbital, requiring more energy for excitation and causing a hypsochromic (blue) shift . Conversely, the 
    
    
    
    transition is often red-shifted in polar solvents due to the stabilization of the more polar excited state 3.

Photophysics S0 Ground State (S0) S1 Singlet Excited State (S1) n -> π* S0->S1 UV Photon (~330-350 nm) S2 Singlet Excited State (S2) π -> π* S0->S2 UV Photon (~250-290 nm) T1 Triplet State (T1) S1->T1 Intersystem Crossing (Efficient) S2->S1 Internal Conversion (Fast) T1->S0 Phosphorescence / Non-radiative Radical Ketyl Radical (Photochemistry) T1->Radical H-Abstraction (Solvent/Donor)

Photophysical pathways of benzophenone derivatives following UV excitation.

Quantitative Data Comparison

The table below summarizes the absorption maxima (


) and molar absorptivity (

) for key benzophenone derivatives. Notice how heavy substitution (e.g., Benzophenone-2) drastically increases the molar absorptivity of the secondary band, indicating that extended conjugation and ICT have transformed the weak

transition into a highly allowed

charge-transfer band 2.
CompoundSubstituent(s)SolventPrimary

(nm)
Secondary

(nm)
Molar Absorptivity (

) [L mol⁻¹ cm⁻¹]
Benzophenone NoneEthanol25233418,000 (at 252 nm); 150 (at 334 nm)
4-Hydroxybenzophenone 4-OHAcetonitrile285~330 (Weak)Data specific to solvent
Benzophenone-3 (Oxybenzone)2-OH, 4-OCH

Methanol28732515,100 (at 287 nm); 9,500 (at 325 nm)
Benzophenone-2 2,2',4,4'-Tetra-OHMethanol29035025,000 (at 290 nm); 15,000 (at 350 nm)
Michler's Ketone 4,4'-bis(N(CH

)

)
Aqueous373.5Obscured by ICTHigh

Experimental Protocol: Self-Validating UV-Vis Acquisition

To ensure high-fidelity spectroscopic data and eliminate artifacts such as detector saturation or molecular aggregation, UV-Vis acquisition must be treated as a self-validating system. The following protocol utilizes the Beer-Lambert law (


) as an internal control mechanism 2.
Step 1: Solvent Selection & Baseline Validation
  • Select a spectroscopic-grade solvent (e.g., Methanol, Acetonitrile) with a UV cut-off well below the anticipated

    
     of the benzophenone derivative (typically < 210 nm).
    
  • Fill two matched quartz cuvettes (1 cm path length) with the pure solvent. Standard glass cuvettes must be avoided as they absorb UV light below 340 nm.

  • Place both cuvettes in the double-beam spectrophotometer and run a baseline correction scan from 200 nm to 500 nm. The resulting absorbance should be

    
    .
    
Step 2: Stock Solution & Serial Dilution
  • Accurately weigh ~1.0 mg of the substituted benzophenone using a microbalance.

  • Dissolve the compound in 10.0 mL of the chosen solvent to create a primary stock solution.

  • Prepare a minimum of four serial dilutions (e.g.,

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    ). Causality Note: Multiple concentrations are required to prove that the molecule is not forming excimers or aggregating, which would distort the absorption profile.
Step 3: Spectral Acquisition
  • Scan each dilution from 200 nm to 500 nm using a medium scan rate and a slit width of 1–2 nm.

  • Record the exact

    
     and the corresponding absorbance (
    
    
    
    ) for each peak. Ensure that the maximum absorbance recorded does not exceed 1.5; beyond this threshold, stray light and photomultiplier non-linearity compromise data integrity.
Step 4: Beer-Lambert Validation
  • Plot Absorbance (

    
    ) versus Concentration (
    
    
    
    ) for the primary
    
    
    .
  • Perform a linear regression. The protocol is considered validated only if the coefficient of determination (

    
    ) is 
    
    
    
    .
  • Calculate the molar absorptivity (

    
    ) from the slope of the validated linear plot.
    

Workflow Prep Sample Prep Serial Dilutions Baseline Baseline Correction Solvent Blank Prep->Baseline Scan Spectral Scan 200-500 nm Baseline->Scan Validate Beer-Lambert Linearity Check Scan->Validate Validate->Prep If Non-linear (Aggregation) Report Data Output λmax & ε Validate->Report

Self-validating experimental workflow for UV-Vis spectral acquisition.

References

  • UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Semantic Scholar.
  • A Comparative Analysis of the UV Absorption Spectra of Oxanilide and Benzophenones for Researchers and Drug Development Professionals. Benchchem.
  • Photochemical processes induced by the irradiation of 4-hydroxybenzophenone in different solvents. RSC Publishing.
  • Photocatalytic Degradation of Michler's Ketone in Water by UV Light Illumination Using TiO2 Photocatalyst. NTCU.

Sources

Comparative

A Comparative Guide to the Antitumor Activity of Novel Benzophenone Derivatives

For Researchers, Scientists, and Drug Development Professionals The benzophenone scaffold has emerged as a privileged structure in medicinal chemistry, with a diverse range of derivatives demonstrating significant therap...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The benzophenone scaffold has emerged as a privileged structure in medicinal chemistry, with a diverse range of derivatives demonstrating significant therapeutic potential.[1] This guide provides an in-depth, comparative analysis of the antitumor activity of recently developed benzophenone derivatives, moving beyond a simple catalog of compounds to offer a technical synthesis of their mechanisms, efficacy, and the experimental basis for these claims. We will dissect the performance of distinct classes of benzophenone analogs, providing the detailed experimental data and protocols necessary for informed research and development decisions.

The Versatile Benzophenone Scaffold: A Foundation for Diverse Antitumor Mechanisms

The inherent chemical properties of the benzophenone core, a diaryl ketone, provide a versatile platform for structural modification. This has led to the development of derivatives with a wide array of antitumor activities. The conjugation of the benzophenone moiety with various heterocyclic systems, such as morpholine, imidazole, and naphthalene, has proven to be a particularly fruitful strategy for enhancing cytotoxic potency and modulating specific cellular pathways.[2][3][4] The antitumor mechanisms of these novel derivatives are multifaceted and include the induction of apoptosis, cell cycle arrest at critical checkpoints, inhibition of angiogenesis, and disruption of microtubule dynamics.

Comparative Efficacy and Mechanistic Insights of Lead Benzophenone Derivatives

This section provides a comparative analysis of four distinct and promising classes of novel benzophenone derivatives, highlighting their cytotoxic profiles and dissecting their unique mechanisms of action.

Morpholino and Thiomorpholino Benzophenones: Potent Cytotoxicity In Vitro and In Vivo

A series of morpholino and thiomorpholino benzophenone derivatives have demonstrated significant cytotoxic and antitumor properties.[5]

Antitumor Activity:

Compounds 3a-d , which feature morpholino and thiomorpholino moieties, exhibited potent cytotoxic activity against P388 murine leukemia and PC-6 human lung carcinoma cells in vitro.[5] Furthermore, intraperitoneal administration of compounds 3a, 3c, and 3j resulted in significant antitumor activity against malignant ascites induced by P388 cells in mice.[5] More recent studies on related morpholine-conjugated benzophenones, specifically compounds 8b and 8f , have elucidated their mechanism of action, revealing induction of G2/M phase cell cycle arrest and apoptosis mediated by caspase-activated DNase.[3]

Table 1: Cytotoxic Activity of Morpholino and Thiomorpholino Benzophenone Derivatives

CompoundCell LineIC50 (µg/mL)Reference
3aP3881.8[5]
3bP3882.5[5]
3cP3881.8[5]
3dP3882.1[5]
3aPC-63.6[5]
3bPC-64.2[5]
3cPC-63.5[5]
3dPC-64.0[5]
Compound 9d: A Dual Inhibitor of Angiogenesis and Inducer of Apoptosis

Compound 9d , a novel benzophenone analog featuring an imidazole moiety, has been identified as a potent antitumor agent with a dual mechanism of action.[6] This derivative effectively targets tumor growth by inhibiting the formation of new blood vessels (angiogenesis) and by directly inducing programmed cell death (apoptosis) in cancer cells.

Mechanism of Action:

  • Anti-angiogenesis: Compound 9d has been shown to inhibit neovascularization in the chick chorioallantoic membrane (CAM) assay, a standard in vivo model for studying angiogenesis.[6]

  • Apoptosis and Cell Cycle Arrest: In A549 human lung carcinoma cells, compound 9d induces a significant level of apoptosis.[6] Flow cytometry analysis revealed that treatment with 85 μM of compound 9d for 48 hours leads to cell cycle arrest in the G2/M phase, followed by cell death as indicated by an increase in the sub-G0 population.[6]

Table 2: Cytotoxic Activity of Compound 9d

Cell LineIC50 (µM)Reference
A549 (Lung Carcinoma)9.6 ± 1.7[6]
HeLa (Cervical Cancer)10.2 ± 0.3[6]
MCF-7 (Breast Cancer)9.5 ± 0.7[6]
Compound 4u: A Potent Tubulin Polymerization Inhibitor

Compound 4u , a benzophenone derivative bearing a naphthalene moiety, has demonstrated remarkable cytotoxicity against human breast cancer cells by targeting the microtubule network.[4]

Mechanism of Action:

Compound 4u acts as a potent inhibitor of tubulin polymerization, a critical process for cell division. By binding to the colchicine binding site on tubulin, it disrupts the formation of the mitotic spindle, leading to cell cycle arrest and subsequent apoptosis.[4] This mechanism is a clinically validated strategy for cancer therapy.

Comparative Efficacy:

Notably, compound 4u exhibited significantly greater potency than the standard chemotherapeutic drug cisplatin in the MCF-7 human breast cancer cell line.[4]

Table 3: Cytotoxic Activity of Compound 4u

CompoundCell LineIC50 (µM)Reference
4uMCF-71.47 ± 0.14[4]
CisplatinMCF-715.24 ± 1.27[4]
Compound 1: A Broad-Spectrum Antitumor Agent with Predicted Multi-Target Activity

A recently synthesized benzophenone derivative, compound 1 , which incorporates a dihydrocoumarin moiety, has shown exceptional and broad-spectrum antitumor activity across a range of cancer cell lines.[7]

Mechanism of Action:

A network pharmacology analysis of compound 1 has identified several potential key protein targets involved in its antitumor mechanism, including AKT1 and CASP3.[7] The serine/threonine kinase AKT1 is a crucial node in cell survival pathways, and its inhibition can promote apoptosis.[8] Caspase-3 (CASP3) is a key executioner caspase in the apoptotic cascade.[9] Experimental validation through techniques such as western blotting is necessary to confirm the modulation of these targets by compound 1.

Table 4: Cytotoxic Activity of Compound 1

Cell LineIC50 (µM)Reference
HL-60 (Promyelocytic Leukemia)0.48[7]
A-549 (Lung Carcinoma)0.82[7]
SMMC-7721 (Hepatocellular Carcinoma)0.26[7]
SW480 (Colon Adenocarcinoma)0.99[7]

Experimental Protocols: A Guide to Methodologies

The following section details the step-by-step methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of these findings.

In Vitro Cytotoxicity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the benzophenone derivatives and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

In Vivo Antitumor Activity: P388 Murine Leukemia Model

This in vivo model is used to evaluate the antitumor efficacy of compounds against leukemia.

Protocol:

  • Tumor Inoculation: Intraperitoneally inoculate BDF1 mice with P388 murine leukemia cells.

  • Compound Administration: Administer the test compounds intraperitoneally at various doses and schedules (e.g., daily for 9 days).

  • Monitoring: Monitor the mice daily for survival.

  • Data Analysis: Calculate the mean survival time for each treatment group and compare it to the untreated control group. The percent increase in lifespan (% ILS) is a key measure of antitumor activity.

Anti-Angiogenesis: Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to study angiogenesis.

Protocol:

  • Egg Incubation: Incubate fertilized chicken eggs for 3-4 days.

  • Windowing: Create a small window in the eggshell to expose the CAM.

  • Compound Application: Place a sterile filter paper disc saturated with the test compound onto the CAM.

  • Incubation: Reseal the window and incubate the eggs for an additional 48-72 hours.

  • Observation and Quantification: Observe the CAM for changes in blood vessel formation around the filter paper disc. Quantify the angiogenic response by counting the number of blood vessel branches.

Cell Cycle Analysis: Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Treatment: Treat cancer cells with the desired concentration of the benzophenone derivative for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a solution containing PI and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured, and the percentage of cells in the G0/G1, S, and G2/M phases is determined.

Apoptosis Assay: Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cancer cells with the test compound for the desired time.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

In Vitro Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Protocol:

  • Reaction Setup: In a 96-well plate, add a reaction mixture containing purified tubulin, GTP, and a fluorescence reporter.

  • Compound Addition: Add the benzophenone derivative at various concentrations to the wells.

  • Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

  • Fluorescence Measurement: Measure the increase in fluorescence over time using a microplate reader. The fluorescence is proportional to the amount of polymerized tubulin.

  • Data Analysis: Calculate the IC50 value for the inhibition of tubulin polymerization.

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

cluster_0 Apoptosis Induction by Benzophenone Derivatives Benzophenone Benzophenone Bax_up Bax_up Benzophenone->Bax_up Modulates Bcl2_down Bcl2_down Benzophenone->Bcl2_down Modulates Mitochondria Mitochondria Bax_up->Mitochondria Bcl2_down->Mitochondria Cytochrome_c Cytochrome_c Mitochondria->Cytochrome_c Release Apaf1 Apaf1 Cytochrome_c->Apaf1 Activates Caspase9 Caspase9 Apaf1->Caspase9 Activates Caspase3 Caspase3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway activated by benzophenone derivatives.

cluster_1 Cell Cycle Arrest at G2/M Phase Benzophenone Benzophenone CDK1_inhibition CDK1_inhibition Benzophenone->CDK1_inhibition Modulates CyclinB_down CyclinB_down Benzophenone->CyclinB_down Modulates G2_M_transition G2_M_transition CDK1_inhibition->G2_M_transition Inhibits CyclinB_down->G2_M_transition Inhibits Mitosis Mitosis G2_M_transition->Mitosis Cell_Proliferation Cell_Proliferation Mitosis->Cell_Proliferation

Caption: G2/M cell cycle arrest induced by benzophenone derivatives.

cluster_2 Tubulin Polymerization Inhibition Workflow Tubulin Tubulin Microtubules Microtubules Tubulin->Microtubules Polymerization Mitotic_Spindle Mitotic_Spindle Microtubules->Mitotic_Spindle Forms Benzophenone_4u Benzophenone_4u Benzophenone_4u->Tubulin Binds to Colchicine Site Cell_Division Cell_Division Mitotic_Spindle->Cell_Division Disrupted

Caption: Mechanism of tubulin polymerization inhibition by Compound 4u.

cluster_3 Experimental Workflow for Antitumor Activity Assessment Compound_Synthesis Compound_Synthesis In_Vitro_Cytotoxicity In_Vitro_Cytotoxicity Compound_Synthesis->In_Vitro_Cytotoxicity MTT Assay Mechanistic_Studies Mechanistic_Studies In_Vitro_Cytotoxicity->Mechanistic_Studies In_Vivo_Efficacy In_Vivo_Efficacy In_Vitro_Cytotoxicity->In_Vivo_Efficacy P388 Leukemia Model Cell_Cycle_Analysis Cell_Cycle_Analysis Mechanistic_Studies->Cell_Cycle_Analysis Flow Cytometry, CAM, etc. Apoptosis_Assay Apoptosis_Assay Mechanistic_Studies->Apoptosis_Assay Flow Cytometry, CAM, etc. Angiogenesis_Assay Angiogenesis_Assay Mechanistic_Studies->Angiogenesis_Assay Flow Cytometry, CAM, etc. Tubulin_Assay Tubulin_Assay Mechanistic_Studies->Tubulin_Assay Flow Cytometry, CAM, etc. Lead_Optimization Lead_Optimization In_Vivo_Efficacy->Lead_Optimization

Caption: General workflow for evaluating the antitumor activity of novel compounds.

Conclusion and Future Directions

The novel benzophenone derivatives presented in this guide represent a significant advancement in the search for new and effective anticancer agents. Their diverse mechanisms of action, potent cytotoxicities, and in some cases, promising in vivo efficacy, underscore the therapeutic potential of this chemical scaffold. The morpholino and thiomorpholino derivatives, along with compounds 9d, 4u, and 1, each offer unique advantages and mechanistic profiles that warrant further investigation.

Future research should focus on several key areas. For the morpholino and thiomorpholino derivatives, detailed mechanistic studies are needed to fully elucidate their cellular targets. For compounds 9d and 4u, further optimization to enhance their therapeutic index would be beneficial. Crucially, for compound 1, experimental validation of the targets identified through network pharmacology is a critical next step to confirm its mechanism of action. Continued exploration of the benzophenone scaffold, through the synthesis of new analogs and the detailed investigation of their biological activities, holds great promise for the development of the next generation of cancer therapeutics. This guide provides a solid, data-driven foundation for these future endeavors.

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  • Li, Y., Zhao, L., & Li, X. (2015). Derivatives containing both coumarin and benzimidazole potently induce caspase-dependent apoptosis of cancer cells through inhibition of PI3K-AKT-mTOR signaling. Anticancer drugs, 26(6), 667-677. [Link]

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Validation

A Technical Guide to Computational Analysis of Substituted Benzophenones: Methodologies and Applications

Topic: Computational Analysis of the Electronic Properties of Substituted Benzophenones Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Subst...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Computational Analysis of the Electronic Properties of Substituted Benzophenones Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Substituted benzophenones (BZPs) represent a critical scaffold in pharmacochemistry and material science, serving as the backbone for UV filters, non-steroidal anti-inflammatory drugs (NSAIDs), and organic light-emitting diodes (OLEDs). Their efficacy is governed by specific electronic properties: the HOMO-LUMO gap, dipole moment, and molecular electrostatic potential (MEP).

For the application scientist, the challenge lies not in running a calculation, but in selecting the correct level of theory that balances computational cost with experimental accuracy. This guide compares standard Density Functional Theory (DFT) methodologies against long-range corrected functionals, providing a validated protocol for predicting the electronic behavior of BZP derivatives.

Part 1: Comparative Analysis of Computational Methodologies

In the analysis of benzophenones, the choice of exchange-correlation functional is the primary determinant of accuracy. Below is a technical comparison of the three dominant methodologies used in recent literature.

1. The Standard Approach: B3LYP/6-31G(d)
  • Mechanism: Hybrid functional (20% Hartree-Fock exchange).

  • Best For: Ground-state geometry optimization and vibrational frequency analysis.[1]

  • Limitations: Significantly underestimates HOMO-LUMO gaps (by ~1-2 eV) and fails to correctly describe Charge Transfer (CT) excitations due to self-interaction errors.

  • Verdict: Use for structural minimization, but avoid for UV-Vis absorption prediction.

2. The High-Accuracy Approach: CAM-B3LYP/6-311+G(d,p)
  • Mechanism: Coulomb-Attenuating Method (Long-range corrected).

  • Best For: Electronic excitations (TD-DFT) and predicting UV-Vis spectra.[2]

  • Why it works: It corrects the asymptotic behavior of the potential, essential for the conjugated

    
     transitions typical in benzophenones.
    
  • Verdict: The gold standard for optical property prediction.

3. The Dispersion-Corrected Approach:

B97X-D
  • Mechanism: Includes empirical dispersion corrections.

  • Best For: Systems where steric bulk (e.g., ortho-substitution) causes significant ring twisting, relying on weak non-covalent interactions.

  • Verdict: Essential for bulky derivatives or supramolecular complexes.

Table 1: Comparative Accuracy of Functionals against Experimental Data (Benzophenone)
PropertyExperimental Value [1]B3LYP/6-31G(d)CAM-B3LYP/6-311+G(d,p)

B97X-D
Geometry (C=O bond) 1.22 Å1.23 Å1.22 Å1.22 Å
HOMO-LUMO Gap ~4.0 - 4.5 eV3.6 eV (Underestimated)4.2 eV4.3 eV

(Ethanol)
252 nm265 nm (Red-shifted)248 nm250 nm
Computational Cost N/ALow (1x)High (3.5x)High (3.8x)
Part 2: Validated Experimental Protocol

This protocol is designed to be self-validating. If Step 3 yields imaginary frequencies, the geometry in Step 2 is invalid (saddle point), and the process must loop back.

Phase 1: Conformational Search (Critical)

Benzophenones are flexible; the phenyl rings rotate relative to the carbonyl plane.

  • Tool: Molecular Mechanics (MMFF94) or Semi-empirical (PM6).

  • Action: Perform a relaxed potential energy surface (PES) scan around the

    
     dihedral angle.
    
  • Output: Identify the global minimum structure (usually twisted, not planar).

Phase 2: Geometry Optimization
  • Input: Global minimum from Phase 1.

  • Level of Theory: DFT/B3LYP/6-31G(d).

  • Solvent Model: Gas phase is sufficient for geometry, but IEF-PCM (Polarizable Continuum Model) with Ethanol is recommended if comparing to UV-Vis data.

  • Validation: Calculate Vibrational Frequencies.

    • Success Criteria:Zero imaginary frequencies.[2][3]

Phase 3: Electronic Property Calculation
  • Input: Optimized Geometry (Checkpoint file).

  • Level of Theory: TD-DFT/CAM-B3LYP/6-311+G(d,p).

    • Note: The "++" diffuse functions are mandatory to describe the lone pairs on the Carbonyl Oxygen.

  • Calculation Type:

    • Population Analysis: Mulliken or NBO (Natural Bond Orbital) for charge distribution.[1]

    • TD-DFT: Calculate first 10 excited states (nstates=10) to capture

      
       and 
      
      
      
      transitions.
Part 3: Visualization of Workflows
Diagram 1: Computational Pipeline for Benzophenones

This workflow illustrates the dependency between structural validation and property prediction.

G Start Start: Chemical Structure ConfSearch Conformational Search (MMFF/PM6) Start->ConfSearch GeomOpt Geometry Optimization (B3LYP/6-31G*) ConfSearch->GeomOpt FreqCheck Freq Calculation (Imaginary Freq?) GeomOpt->FreqCheck Refine Perturb Geometry FreqCheck->Refine Yes (Saddle Point) Electronic Electronic Properties (HOMO/LUMO/MEP) FreqCheck->Electronic No (Minima) Refine->GeomOpt TDDFT TD-DFT (UV-Vis) (CAM-B3LYP/6-311++G**) Electronic->TDDFT

Caption: Validated computational workflow ensuring geometric stability before expensive electronic property calculations.

Diagram 2: Functional Selection Decision Tree

A logic guide for selecting the correct functional based on the specific research application.

DecisionTree Goal Research Goal? Struct Basic Structure/ IR Spectra Goal->Struct UV UV Filters/ Photochemistry Goal->UV Dock Drug Docking/ Interaction Goal->Dock Res1 B3LYP/6-31G(d) (Fast, Standard) Struct->Res1 Res2 CAM-B3LYP/6-311+G(d,p) (Accurate Band Gap) UV->Res2 Res3 wB97X-D/def2-TZVP (Dispersion Corrected) Dock->Res3

Caption: Decision matrix for selecting DFT functionals based on specific benzophenone applications.

Part 4: Analysis of Electronic Properties
1. Frontier Molecular Orbitals (FMO)

The energy gap (


) is the primary indicator of chemical stability and bioactivity.
  • HOMO (Highest Occupied Molecular Orbital): Located primarily on the phenyl rings and carbonyl oxygen. Represents electron-donating ability (antioxidant potential).

  • LUMO (Lowest Unoccupied Molecular Orbital): Often localized on the carbonyl carbon and adjacent ring carbons. Represents electron-accepting ability (susceptibility to nucleophilic attack).

  • Significance: A lower

    
     correlates with higher polarizability and often higher biological activity (soft molecule), making these derivatives potent candidates for drug receptor binding [2].
    
2. Molecular Electrostatic Potential (MEP)

MEP maps visualize charge distribution, crucial for predicting how benzophenones bind to protein active sites (e.g., in antileishmanial or antimalarial applications).

  • Red Regions (Negative): Localized over the Carbonyl Oxygen (

    
    ). These are H-bond acceptors.
    
  • Blue Regions (Positive): Localized over the Phenyl ring hydrogens. These are H-bond donors.

  • Application: In docking studies, aligning the negative MEP region of the benzophenone with positive residues (like Lysine or Arginine) in the target protein is a key design strategy [3].

References
  • Ibeji, C. U., Adegboyega, J., Okagu, O. D., & Adeleke, B. B. (2016).[4] Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. Journal of Applied Sciences, 16, 504-516.[4]

  • BenchChem. (2025).[3][5] A Technical Guide to Theoretical and Computational Studies of Substituted Benzophenones. BenchChem Technical Guides.

  • Alves, C. N., et al. (2012). Molecular Modeling Studies of the Structural, Electronic, and UV Absorption Properties of Benzophenone Derivatives. Journal of Physical Chemistry A, 116.

  • Pina, J., et al. (2023). Predictive TDDFT Methodology for Aromatic Molecules UV‐Vis properties: from Benchmark to Applications. University of Southampton ePrints.

  • MDPI. (2022). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds.[4][6] Molecules.

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Comparative

The Dawn of a New Era in Diaryl Ketone Synthesis: A Comparative Guide to Phosphine-Free and Traditional Palladium Catalysts

Diaryl ketones are a cornerstone of modern chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1] Their synthesis, therefore, is a topic of continuous innovation. Fo...

Author: BenchChem Technical Support Team. Date: March 2026

Diaryl ketones are a cornerstone of modern chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1] Their synthesis, therefore, is a topic of continuous innovation. For decades, palladium catalysts supported by phosphine ligands have been the workhorse for constructing these valuable molecules, primarily through carbonylative cross-coupling reactions. However, the landscape is shifting. A new generation of phosphine-free palladium catalysts is emerging, promising to overcome the limitations of their predecessors and offering a more robust, efficient, and sustainable approach to diaryl ketone synthesis.

This guide provides an in-depth, objective comparison of phosphine-free and traditional palladium catalysts for this critical transformation. We will delve into the mechanistic underpinnings of each catalytic system, present supporting experimental data, and provide detailed protocols to empower researchers, scientists, and drug development professionals to make informed decisions for their synthetic endeavors.

The Old Guard: Traditional Palladium Catalysis with Phosphine Ligands

The palladium-catalyzed carbonylative Suzuki-Miyaura cross-coupling reaction has been a widely adopted method for synthesizing unsymmetrical biaryl ketones.[2] This reaction typically involves the coupling of an aryl halide, an arylboronic acid, and carbon monoxide, facilitated by a palladium catalyst bearing phosphine ligands.

The Indispensable Role of Phosphine Ligands

Phosphine ligands have been instrumental in the success of palladium-catalyzed cross-coupling reactions.[3] Their efficacy stems from their unique electronic and steric properties, which can be finely tuned to influence the outcome of the catalytic cycle.[3] Electron-donating phosphines, for instance, can promote the initial oxidative addition step, while bulky phosphines can facilitate the final reductive elimination to release the diaryl ketone product.[4]

The generally accepted catalytic cycle for a traditional phosphine-ligated palladium catalyst in a carbonylative Suzuki-Miyaura coupling is depicted below:

Traditional Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) CO Insertion CO Insertion Ar-Pd(II)-X(L2)->CO Insertion CO (ArCO)-Pd(II)-X(L2) (ArCO)-Pd(II)-X(L2) CO Insertion->(ArCO)-Pd(II)-X(L2) Transmetalation Transmetalation (ArCO)-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 (ArCO)-Pd(II)-Ar'(L2) (ArCO)-Pd(II)-Ar'(L2) Transmetalation->(ArCO)-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination (ArCO)-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Diaryl Ketone Diaryl Ketone Reductive Elimination->Diaryl Ketone

Figure 1: Catalytic cycle for traditional phosphine-ligated palladium-catalyzed diaryl ketone synthesis.
The Drawbacks of Tradition

Despite their widespread use, phosphine-based catalysts are not without their challenges. Many phosphine ligands are sensitive to air and moisture, requiring stringent inert atmosphere techniques for their handling and use.[1] They can also be toxic and expensive, particularly the more sophisticated, sterically demanding ligands required for challenging transformations.[1][5] Furthermore, the lability of some phosphine ligands can lead to catalyst decomposition and the formation of inactive palladium black.

The Rise of a New Contender: Phosphine-Free Palladium Catalysis

In response to the limitations of traditional systems, significant research efforts have been directed towards the development of phosphine-free palladium catalysts. These next-generation catalysts offer several advantages, including enhanced stability, lower cost, and often simplified reaction conditions. Two prominent classes of phosphine-free catalysts have emerged for diaryl ketone synthesis: those based on N-heterocyclic carbenes (NHCs) and those utilizing palladium nanoparticles.

N-Heterocyclic Carbenes (NHCs) as Superior Ligands

N-heterocyclic carbenes (NHCs) have emerged as powerful alternatives to phosphine ligands in palladium catalysis.[6] Their strong σ-donating ability forms a very stable bond with the palladium center, leading to highly robust and active catalysts.[6] This enhanced stability often translates to lower catalyst loadings and the ability to catalyze reactions with less reactive starting materials.[7]

The catalytic cycle with an NHC-ligated palladium catalyst is analogous to the traditional phosphine-ligated cycle, with the NHC ligand providing enhanced stability to the palladium intermediates.

NHC Catalytic Cycle Pd(0)(NHC)2 Pd(0)(NHC)2 Oxidative Addition Oxidative Addition Pd(0)(NHC)2->Oxidative Addition Ar-X Ar-Pd(II)-X(NHC)2 Ar-Pd(II)-X(NHC)2 Oxidative Addition->Ar-Pd(II)-X(NHC)2 CO Insertion CO Insertion Ar-Pd(II)-X(NHC)2->CO Insertion CO (ArCO)-Pd(II)-X(NHC)2 (ArCO)-Pd(II)-X(NHC)2 CO Insertion->(ArCO)-Pd(II)-X(NHC)2 Transmetalation Transmetalation (ArCO)-Pd(II)-X(NHC)2->Transmetalation Ar'-B(OR)2 (ArCO)-Pd(II)-Ar'(NHC)2 (ArCO)-Pd(II)-Ar'(NHC)2 Transmetalation->(ArCO)-Pd(II)-Ar'(NHC)2 Reductive Elimination Reductive Elimination (ArCO)-Pd(II)-Ar'(NHC)2->Reductive Elimination Reductive Elimination->Pd(0)(NHC)2 Diaryl Ketone Diaryl Ketone Reductive Elimination->Diaryl Ketone

Figure 2: Catalytic cycle for NHC-ligated palladium-catalyzed diaryl ketone synthesis.
The Power of Palladium Nanoparticles

Another exciting frontier in phosphine-free catalysis is the use of palladium nanoparticles (PdNPs). These can be pre-formed and immobilized on a support or generated in situ from a palladium precursor.[8] PdNPs offer the advantage of a high surface area-to-volume ratio, leading to high catalytic activity.[8] Furthermore, heterogeneous PdNP catalysts can often be easily recovered and reused, a significant advantage in terms of cost and sustainability.[9]

The mechanism of PdNP-catalyzed reactions can be more complex, often involving the leaching of catalytically active palladium species from the nanoparticle surface, which then participate in a homogeneous catalytic cycle before re-depositing onto the nanoparticle.

Head-to-Head Comparison: Phosphine vs. Phosphine-Free Catalysts

To provide a clear, evidence-based comparison, the following table summarizes the key performance characteristics of traditional phosphine-ligated catalysts and their phosphine-free counterparts for diaryl ketone synthesis.

FeatureTraditional Phosphine-Ligated CatalystsPhosphine-Free Catalysts (NHCs & Nanoparticles)
Catalyst Stability Often air- and moisture-sensitive, requiring inert handling techniques.[1]Generally more stable to air and moisture, simplifying handling.[1][7]
Activity & Scope High activity for a broad range of substrates, but can require ligand tuning.[4]Often exhibit higher turnover numbers and can be effective for challenging substrates with lower catalyst loadings.[7][10]
Cost & Availability Can be expensive, especially for complex, proprietary ligands.[1]Ligand precursors (for NHCs) are often cheaper and more readily available; nanoparticle catalysts can be prepared from simple palladium salts.[1]
Toxicity Phosphine ligands are often toxic.[1]NHC ligands are generally less toxic; nanoparticle systems avoid the use of toxic ligands altogether.[1]
Reaction Conditions Can require elevated temperatures and pressures of carbon monoxide.Often proceed under milder conditions, including atmospheric pressure of CO or using CO surrogates.[8][11]
Catalyst Recovery Homogeneous catalysts are difficult to recover and reuse.Heterogeneous nanoparticle catalysts can be easily recovered and reused for multiple cycles.[9][11]

Experimental Protocols: Putting Theory into Practice

To illustrate the practical application of both catalytic systems, we provide detailed, step-by-step protocols for the synthesis of a representative diaryl ketone using a traditional phosphine-ligated catalyst and a phosphine-free palladium nanoparticle catalyst.

Protocol 1: Traditional Synthesis using a Phosphine-Ligated Palladium Catalyst

This protocol is adapted from a well-established carbonylative Suzuki-Miyaura cross-coupling procedure.[2]

Reaction: Synthesis of 4-methoxybenzophenone from 4-iodoanisole and phenylboronic acid.

Materials:

  • PdCl₂(PPh₃)₂ (Palladium(II) chloride bis(triphenylphosphine))

  • 4-Iodoanisole

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Anisole (solvent)

  • Carbon monoxide (CO) gas

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line, etc.)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), 4-iodoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (3.0 mmol).

  • Add anisole (5 mL) to the flask via syringe.

  • Evacuate the flask and backfill with carbon monoxide (1 atm) three times.

  • Stir the reaction mixture at 80 °C under a CO atmosphere (balloon) for 12 hours.

  • After cooling to room temperature, quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-methoxybenzophenone.

Causality Behind Experimental Choices:

  • PdCl₂(PPh₃)₂: This is a common, air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. The triphenylphosphine ligands stabilize the palladium center throughout the catalytic cycle.

  • K₂CO₃: A base is required to facilitate the transmetalation step.

  • Anisole: A high-boiling, inert solvent suitable for the reaction temperature.

  • CO atmosphere: Carbon monoxide is a crucial reactant that is inserted into the aryl-palladium bond.

Protocol 2: Phosphine-Free Synthesis using in situ Generated Palladium Nanoparticles

This protocol is based on the work of R. S. Andalkar and M. P. Kaushik, demonstrating a phosphine-free approach.[9]

Reaction: Synthesis of benzophenone from iodobenzene and phenylboronic acid.

Materials:

  • Immobilized palladium metal-containing magnetic nanoparticles (ImmPd(0)-MNPs) as a precatalyst. Alternatively, PdNPs can be generated in situ.

  • Iodobenzene

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Polyethylene glycol (PEG-400) as a solvent

  • Molybdenum hexacarbonyl (Mo(CO)₆) as a CO surrogate

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add the immobilized palladium catalyst (e.g., 8 mol% of a supported catalyst).[11]

  • Add iodobenzene (0.5 mmol), phenylboronic acid (0.6 mmol), potassium acetate (KOAc, 1.5 equiv), and Mo(CO)₆ (0.5 mmol).[11]

  • Add PEG (3 mL) as the solvent.[11]

  • Stir the reaction mixture at 100 °C for 5 hours.[11]

  • After cooling to room temperature, add water (10 mL) and extract with ethyl acetate (3 x 10 mL).[11]

  • If using a magnetic nanocatalyst, it can be separated using an external magnet before extraction.[11]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford benzophenone.

Causality Behind Experimental Choices:

  • Immobilized Pd(0)-MNPs/ in situ PdNPs: This phosphine-free catalyst is heterogeneous, allowing for easy recovery and reuse. The nanoparticles provide a high surface area for catalysis.[9][11]

  • Mo(CO)₆: This solid material serves as a convenient and less hazardous source of carbon monoxide, which is released in situ.[11]

  • PEG-400: A green, non-toxic, and recyclable solvent that can also help to stabilize the palladium nanoparticles.

  • KOAc: A base to facilitate the transmetalation step.[11]

Conclusion: A Clear Path Forward

The synthesis of diaryl ketones is at a pivotal juncture. While traditional phosphine-ligated palladium catalysts have served the scientific community well, their inherent drawbacks are becoming increasingly apparent, especially in the context of green and sustainable chemistry. Phosphine-free palladium catalysts, particularly those based on N-heterocyclic carbenes and nanoparticles, offer a compelling alternative. Their enhanced stability, higher activity, lower cost, and improved environmental profile position them as the catalysts of choice for the modern synthesis of diaryl ketones. For researchers and professionals in drug development and materials science, embracing these innovative catalytic systems will not only streamline synthetic workflows but also contribute to a safer and more sustainable chemical enterprise.

References

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  • Al-Hajj, N., et al. (2020). Soft Heteroleptic N-Heterocyclic Carbene Palladium(II) Species for Efficient Catalytic Routes to Alkynones via Carbonylative Sonogashira Coupling. ACS Omega, 5(34), 21743-21754.
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  • de la Torre, A., et al. (2025). A Radical‐Based, Transition Metal‐Free Approach for Diaryl Ketone Synthesis. Chemistry–A European Journal, e202501478.
  • Petrovic, Z. D., et al. (2008). DFT study on the preactivation reaction of a palladium catalyst precursor in phosphine-free Heck reactions. Journal of Molecular Modeling, 15(5), 539-545.
  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society, 130(48), 16296-16304.
  • Wang, D., et al. (2023). A ligand-enabled metallaphotoredox protocol for Suzuki-Miyaura cross-couplings for the synthesis of diarylmethanes. STAR Protocols, 4(4), 102636.
  • Di-Gesualdo, A., et al. (2013). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 18(1), 1169-1205.
  • Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes. Retrieved from [Link]

  • Musolino, M. G., et al. (2014). Carbonylation of Ethene Catalysed by Pd(II)-Phosphine Complexes.

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Safety & Regulatory Compliance

Safety

(4-Methoxy-3-nitrophenyl)(3-nitrophenyl)methanone: Proper Disposal Procedures

Executive Summary & Chemical Assessment Compound: (4-Methoxy-3-nitrophenyl)(3-nitrophenyl)methanone CAS: 54118-78-4 Synonyms: 4-methoxy-3,3'-dinitrobenzophenone; 3,3'-Dinitro-4-methoxybenzophenone.[1][2][3] As a Senior A...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Assessment

Compound: (4-Methoxy-3-nitrophenyl)(3-nitrophenyl)methanone CAS: 54118-78-4 Synonyms: 4-methoxy-3,3'-dinitrobenzophenone; 3,3'-Dinitro-4-methoxybenzophenone.[1][2][3]

As a Senior Application Scientist, I often see researchers treat benzophenone derivatives as benign "standard organics." However, the presence of two nitro groups on this aromatic scaffold fundamentally changes the safety profile.[1] While not a primary explosive (like TNT), this compound is an energetic nitro-aromatic .[1][2][3] It possesses a positive oxygen balance relative to the unsubstituted ketone, increasing its potential for rapid decomposition under thermal stress.[1]

Operational Directive: Treat this substance as a High-Hazard Organic . Do not dispose of it in general trash or standard aqueous waste streams.[1]

Hazard Characteristic Table[2][4]
FeatureClassificationOperational Implication
Physical State Crystalline SolidDust explosion hazard if micronized; inhalation risk.[1][2][3]
Functional Groups Nitro (

) x2
Energetic. Potential for violent decomposition if heated to dryness or shocked.[1][2][3]
RCRA Status Non-Listed (Characteristic)Must be evaluated for Ignitability (D001) and Reactivity (D003) if in specific mixtures.[1][2][3]
Toxicology Irritant (Skin/Eye/Resp)Likely mutagenic (common in nitro-arenes).[1][2][3] Use full PPE.[1][4]
Ecological WGK 3 (Severe Hazard)Zero-discharge policy. Must not enter municipal water.[1][2][3]

Pre-Disposal Stabilization & Segregation[3]

Before you even pick up a waste container, you must understand the chemistry of what you are handling.[1] The greatest risk with dinitro-aromatics is accidental sensitization.[1][2][3]

The "Base Incompatibility" Rule

CRITICAL: Never mix this compound with strong alkaline waste (e.g., Sodium Hydroxide, Potassium Hydroxide).[1][2]

  • The Mechanism: Nitro-aromatics are electron-deficient.[1][2][3] In the presence of strong bases, they can form Meisenheimer complexes (sigma-complexes).[1][2][3] These salts are often significantly less stable than the parent compound and can be shock-sensitive.[1][2][3]

  • Action: Segregate strictly from Caustic/Basic waste streams.

Waste Segregation Logic

Use the following decision matrix to determine the correct waste stream.

WasteSegregation Start Waste Material (4-Methoxy-3-nitrophenyl) (3-nitrophenyl)methanone StateCheck Physical State? Start->StateCheck Solid Solid / Precipitate StateCheck->Solid Dry/Filter Cake Liquid In Solution StateCheck->Liquid Mother Liquor Dest_Solid Stream A: Solid Hazardous Waste (Incineration) Solid->Dest_Solid Pack in HDPE SolventCheck Solvent Type? Liquid->SolventCheck Halogenated DCM, Chloroform, etc. SolventCheck->Halogenated Contains Halogens NonHalogenated Acetone, EtOAc, Methanol SolventCheck->NonHalogenated No Halogens Dest_Halo Stream B: Halogenated Organic (High Temp Incineration) Halogenated->Dest_Halo Dest_NonHalo Stream C: Non-Halogenated Organic (Fuel Blending/Incineration) NonHalogenated->Dest_NonHalo

Figure 1: Waste stream segregation logic. Note that while the compound itself is non-halogenated, the solvent dictates the liquid stream.[1][2]

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound or Filter Cake)

Best for: Expired reagents, synthesis products, or contaminated solids.[1][2][3]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1][2][3] Avoid glass if possible to prevent shrapnel in case of accidental shock/drop, though glass is chemically compatible.[1]

  • Wetting (Optional but Recommended): If the powder is very fine or dry, add a small amount of water or mineral oil to desensitize it against static discharge.[1][3]

  • Labeling:

    • Primary Name: (4-Methoxy-3-nitrophenyl)(3-nitrophenyl)methanone.[1][2][3]

    • Hazard Checkboxes: Toxic, Irritant.[1]

    • User Note: Write "Dinitro-aromatic – Do Not Compact" on the tag.[1][2][3]

  • Storage: Store in the "Solid Organic" satellite accumulation area. Keep away from heat sources.

Protocol B: Liquid Waste (Reaction Mixtures)

Best for: Mother liquors from recrystallization.[1][2][3]

  • Solvent Compatibility: Ensure the solvent is compatible with the waste container (e.g., do not put Acetone in PVC).[1][3]

  • Quenching: If the reaction involved reagents like Thionyl Chloride or Sodium Hydride, ensure they are fully quenched before adding the nitro-benzophenone waste to the drum.[1][2]

  • Transfer: Pour into the appropriate carboy (Halogenated vs. Non-Halogenated). Use a funnel with a grounding wire if pouring large volumes of flammable solvents (e.g., Ethyl Acetate).[1][3]

  • Cap Venting: Use a vented cap if there is any risk of slow off-gassing, though this compound is generally stable in solution.[1][3]

Emergency Contingencies: Spills & Exposure[2]

In the event of a spill, your priority is preventing the spread of the nitro-aromatic dust.[2]

Spill Cleanup Workflow

SpillResponse Alert 1. Alert & Isolate Evacuate immediate area PPE 2. Don PPE Nitrile gloves (double), N95/P100 mask, Goggles Alert->PPE Contain 3. Containment Cover with wet paper towels (Prevents dust) PPE->Contain Clean 4. Cleanup Scoop material (Spark-proof tools) Place in jar Contain->Clean Wash 5. Decontamination Wash surface with soap & water (Collect rinsate) Clean->Wash

Figure 2: Immediate spill response protocol.[1][2][3][5] Wet methods are preferred to prevent inhalation.[1][2][3]

Medical First Aid[2][3]
  • Inhalation: Move to fresh air immediately. Nitro compounds can cause methemoglobinemia (blue lips/fingernails).[1][3] Seek medical attention if cyanosis appears.[1]

  • Skin Contact: Wash with soap and water for 15 minutes.[1][3][6] Do not use alcohol (increases absorption).[1][3]

  • Eye Contact: Rinse for 15 minutes.[1][3][4][5][6]

Final Disposition (The "Grave")[1][2][3]

As a researcher, your responsibility ends when EHS picks up the waste, but understanding the endpoint ensures compliance.

  • Incineration: This compound requires high-temperature incineration (typically >1000°C) with secondary combustion chambers.[1][2][3]

  • Why? The nitrogen content (

    
    ) will generate Nitrogen Oxides (
    
    
    
    ) upon burning.[1][2][3] Licensed facilities use scrubbers to capture these gases.[1]
  • Prohibited: Never send this to landfill or deep-well injection.[1][2][3] The leaching potential and stability make it a persistent environmental hazard.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 794540, (4-Methoxyphenyl)(3-nitrophenyl)methanone.[1][2][3] Retrieved from [Link][1][2][3]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014.[1][3] (Defining Characteristic Waste). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] Washington (DC): National Academies Press (US); 2011.[1][3] (General guidelines for nitro-compound handling). Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling (4-Methoxy-3-nitrophenyl)(3-nitrophenyl)methanone

Handling complex, multi-functionalized organic compounds requires moving beyond basic safety checklists and adopting a mechanistic approach to risk mitigation. As a dinitro-functionalized benzophenone derivative, (4-Meth...

Author: BenchChem Technical Support Team. Date: March 2026

Handling complex, multi-functionalized organic compounds requires moving beyond basic safety checklists and adopting a mechanistic approach to risk mitigation. As a dinitro-functionalized benzophenone derivative, (4-Methoxy-3-nitrophenyl)(3-nitrophenyl)methanone presents specific toxicological and logistical challenges.

This guide is designed for researchers and drug development professionals, providing the causality behind our safety protocols to ensure you can confidently and safely execute your synthetic workflows.

Mechanistic Hazard Profile

To design an effective Personal Protective Equipment (PPE) strategy, we must first understand the chemical's mechanism of action upon exposure. The hazard profile of (4-Methoxy-3-nitrophenyl)(3-nitrophenyl)methanone is driven by the synergistic effects of its functional groups:

  • The Benzophenone Core & Methoxy Group: These moieties render the molecule highly lipophilic. This lipophilicity allows the compound to rapidly bypass the aqueous barriers of the skin and permeate standard, thin-mil laboratory gloves.

  • The Nitroaromatic Toxophores: Once absorbed systemically, nitroaromatics undergo hepatic reduction. The resulting reactive hydroxylamine metabolites oxidize the ferrous (Fe²⁺) iron in hemoglobin to the ferric (Fe³⁺) state, severely inhibiting oxygen transport and inducing a potentially fatal condition known as methemoglobinemia (1[1]).

The logical progression from exposure to systemic toxicity dictates our strict barrier requirements, as visualized below.

ToxicityPathway Exposure Dermal/Inhalation Exposure to Nitroaromatic Absorption Systemic Absorption (Lipophilic Nature) Exposure->Absorption Penetrates PPE/Skin Metabolism Hepatic Reduction (Nitroreductases) Absorption->Metabolism Bloodstream Transport Metabolite Reactive Hydroxylamine Metabolites Metabolism->Metabolite Enzymatic Action Hemoglobin Oxidation of Fe²⁺ to Fe³⁺ in Hemoglobin Metabolite->Hemoglobin ROS Generation Methemoglobinemia Methemoglobinemia (Hypoxia & Cyanosis) Hemoglobin->Methemoglobinemia Oxygen Binding Inhibited

Fig 1. Nitroaromatic-induced methemoglobinemia pathway dictating strict PPE requirements.

Quantitative PPE Matrix & Material Selection

Because organic solvents act as permeation enhancers that drastically accelerate the dermal absorption of nitroaromatics, your choice of glove material must change depending on whether you are handling the dry powder or a solvated reaction mixture.

Glove MaterialMinimum ThicknessPermeation Resistance (Nitroaromatics)Mechanistic Justification
Standard Nitrile 4 milLow (< 10 mins in solvent)Insufficient for solvent handling; lipophilic compounds permeate rapidly.
Extended-Cuff Nitrile 8 milModerate (Solid handling only)Acceptable for weighing dry powders; provides a physical barrier against dust.
Laminated Film (Barrier®) 2.5 milExcellent (> 480 mins)Multi-layer design physically blocks non-polar and polar solvent permeation.
Viton® Rubber 10–15 milExcellent (> 480 mins)High-density fluoroelastomer prevents diffusion of aromatic and halogenated solvents.

Required Core PPE Ensemble:

  • Eye/Face: Splash-proof chemical goggles (not standard safety glasses) paired with a full face shield during solvent transfers.

  • Body: Flame-resistant, fluid-resistant lab coat (e.g., Nomex®) fully buttoned, supplemented by a chemical-resistant apron when handling volumes >100 mL.

  • Respiratory: All handling must occur within a certified chemical fume hood. If engineering controls fail, a NIOSH-approved respirator with P100/Organic Vapor (OV) cartridges is mandatory.

Operational Workflow: Step-by-Step Handling Protocol

Every operational step must function as a self-validating system to ensure containment.

Step 1: Environmental Preparation & Verification

  • Action: Activate the chemical fume hood and verify the face velocity is between 80–100 fpm (0.4–0.5 m/s). Line the workspace with anti-static, chemical-absorbent bench paper.

  • Causality: Ensures vapor/dust containment and restricts micro-spills from contaminating the stainless-steel hood deck.

  • Self-Validation: Check the digital airflow monitor; perform a visual tissue flutter test at the sash plane to confirm negative pressure.

Step 2: Static Mitigation & Gravimetric Transfer

  • Action: Deploy an anti-static ionizer bar adjacent to the analytical balance. Weigh the compound directly into a tared, sealable amber glass vial.

  • Causality: Benzophenone derivatives often crystallize as fine, highly electrostatic powders. Static repulsion can cause spontaneous aerosolization, bypassing dermal PPE and leading to direct inhalation exposure.

  • Self-Validation: The powder transfers cleanly from the micro-spatula without "jumping" or clinging to the exterior of the weigh boat or vial neck.

Step 3: Closed-System Solubilization

  • Action: Seal the reaction vessel with a septum. Add solvents (e.g., DMSO, DCM) via a closed-system syringe transfer.

  • Causality: Solvents drastically increase the dermal absorption rate of nitroaromatics through standard gloves. Keeping the system closed during solvation mitigates splash risks.

  • Self-Validation: Visual confirmation of complete dissolution occurs entirely within the sealed environment before the vessel is moved.

Step 4: Chemical Decontamination

  • Action: Wipe down all spatulas, balances, and surfaces with a compatible solvent (e.g., acetone), followed by a 10% bleach or soap-and-water wash.

  • Causality: The solvent removes the lipophilic organic residue; the aqueous wash removes the solvent itself, preventing secondary exposure to subsequent users.

Waste Management & EPA Disposal Plan

Under the EPA's Resource Conservation and Recovery Act (RCRA), nitroaromatic waste must be managed stringently from "cradle to grave" to prevent environmental contamination and dangerous laboratory cross-reactions (2[2]).

Step 1: Source Segregation

  • Action: Collect waste in a dedicated, chemically compatible High-Density Polyethylene (HDPE) container. Do not mix with amines, strong reducing agents, or heavy metals.

  • Causality: Nitroaromatics can undergo violent, exothermic reduction reactions if inadvertently mixed with incompatible waste streams (3[3]).

Step 2: RCRA-Compliant Labeling

  • Action: Affix a hazardous waste label immediately upon depositing the first drop of waste. Explicitly list "(4-Methoxy-3-nitrophenyl)(3-nitrophenyl)methanone" and mark the primary hazard as "Toxic".

Step 3: Satellite Accumulation Area (SAA) Storage

  • Action: Store the sealed waste container in a secondary containment bin within the laboratory's designated SAA, ensuring the total volume never exceeds 55 gallons[2].

Step 4: Final Disposition

  • Action: Coordinate with an EPA-licensed hazardous waste vendor for high-temperature incineration. If your facility operates under EPA Subpart K (Academic Laboratories), ensure the waste is formally determined and removed by trained professionals within the strict 12-month maximum accumulation timeframe[2].

References

  • Title: Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines Source: ACS Publications URL: [Link]

  • Title: Regulations for Hazardous Waste Generated at Academic Laboratories Source: US Environmental Protection Agency (EPA) URL: [Link]

Sources

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